(2,3-Epoxypropyl)benzene
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 4327. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Propriétés
IUPAC Name |
2-benzyloxirane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O/c1-2-4-8(5-3-1)6-9-7-10-9/h1-5,9H,6-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFDMLXYWGLECEY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(O1)CC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501032201 | |
| Record name | Phenylpropylene oxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501032201 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
134.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4436-24-2 | |
| Record name | 2-(Phenylmethyl)oxirane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4436-24-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Allylbenzene 2',3'-epoxide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004436242 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Oxirane, (phenylmethyl)- | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4327 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Phenylpropylene oxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501032201 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (2,3-Epoxypropyl)benzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-BENZYLOXIRANE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LKQ2758W1E | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide on the Physical Properties of (2,3-Epoxypropyl)benzene and Its Isomers
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physical properties of compounds that can be described by the name (2,3-Epoxypropyl)benzene. It is critical to note that this chemical name is ambiguous and can refer to two distinct isomers with different physical and chemical characteristics: Phenyl Glycidyl Ether and (Phenylmethyl)oxirane . This guide will address both compounds to ensure clarity and provide a thorough resource for researchers.
Clarification of Chemical Identity
The name "this compound" can be interpreted in two ways, leading to two different chemical structures:
-
Phenyl Glycidyl Ether (PGE): In this isomer, a phenoxy group is attached to the glycidyl ether backbone. Its systematic IUPAC name is 2-(phenoxymethyl)oxirane . It is the more common and industrially significant compound referred to by names related to "this compound".
-
(Phenylmethyl)oxirane: This isomer features a phenyl group attached to a methyl group, which is then bonded to the oxirane ring. Its systematic IUPAC name is 2-benzyloxirane . It is also known as allylbenzene oxide, reflecting its origin from the epoxidation of allylbenzene.
Given this ambiguity, it is essential for researchers to refer to the Chemical Abstracts Service (CAS) number to ensure they are working with the correct compound.
-
Phenyl Glycidyl Ether (PGE): CAS Number 122-60-1
-
(Phenylmethyl)oxirane: CAS Number 4436-24-2
This guide will present the physical properties of both isomers in separate, clearly structured tables.
Physical Properties of Phenyl Glycidyl Ether (CAS: 122-60-1)
Phenyl Glycidyl Ether is a colorless liquid with a sweet, unpleasant odor.[1] It is primarily used as a reactive diluent in epoxy resins to reduce viscosity and improve handling characteristics.[2]
| Physical Property | Value | Reference |
| Molecular Formula | C₉H₁₀O₂ | [3] |
| Molecular Weight | 150.17 g/mol | |
| Appearance | Colorless liquid | [2] |
| Melting Point | 3.5 °C (38.3 °F) | [4] |
| Boiling Point | 245 °C (473 °F) at 760 mmHg | [3][5] |
| Density | 1.109 g/mL at 25 °C | |
| Refractive Index | 1.530 at 20 °C | [6] |
| Vapor Pressure | 0.01 mmHg at 20 °C | [5] |
| Vapor Density | 5.2 (vs air) | [6] |
| Solubility in Water | 1 to 5 mg/mL at 18 °C | [5] |
| Solubility in Organic Solvents | Soluble in ether and benzene | [1] |
| Flash Point | > 110 °C (> 230 °F) |
Physical Properties of (Phenylmethyl)oxirane (CAS: 4436-24-2)
(Phenylmethyl)oxirane is a colorless to light yellow liquid.[7] It is a known metabolite of allylbenzene.
| Physical Property | Value | Reference |
| Molecular Formula | C₉H₁₀O | [8] |
| Molecular Weight | 134.18 g/mol | [8] |
| Appearance | Colorless to light yellow liquid | [7] |
| Boiling Point | 98-100 °C at 17 mmHg | [8] |
| Density | 1.02 g/mL at 25 °C | [8] |
| Refractive Index | 1.523 at 20 °C | [8] |
| Flash Point | 82 °C (179.6 °F) - closed cup | [8] |
Experimental Protocols for Determination of Physical Properties
The following are generalized experimental protocols for determining the key physical properties listed above. These methods are standard in organic chemistry laboratories and can be adapted for the specific compounds.
Determination of Boiling Point (Capillary Method)
Objective: To determine the temperature at which the vapor pressure of the liquid equals the atmospheric pressure.
Methodology:
-
A small amount of the liquid sample is placed in a fusion tube.
-
A capillary tube, sealed at one end, is inverted and placed into the fusion tube containing the liquid.
-
The fusion tube is attached to a thermometer and heated in a Thiele tube or an oil bath with uniform and slow heating.[1]
-
As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.
-
The heat source is removed, and the liquid is allowed to cool slowly.
-
The boiling point is the temperature at which the liquid just begins to enter the capillary tube.[9]
Determination of Density (Pycnometer or Graduated Cylinder Method)
Objective: To determine the mass per unit volume of the liquid.
Methodology:
-
The mass of a clean, dry pycnometer or a graduated cylinder is accurately measured using an analytical balance.
-
A known volume of the liquid is added to the pycnometer or graduated cylinder.
-
The mass of the liquid-filled container is then measured.
-
The mass of the liquid is determined by subtracting the mass of the empty container from the mass of the filled container.
-
The density is calculated by dividing the mass of the liquid by its volume.[3][4] The temperature at which the measurement is made should be recorded as density is temperature-dependent.
Determination of Refractive Index (Abbe Refractometer)
Objective: To measure the extent to which light is bent when it passes through the liquid.
Methodology:
-
The prisms of an Abbe refractometer are cleaned with a suitable solvent (e.g., ethanol or acetone) and allowed to dry.
-
A few drops of the liquid sample are placed on the surface of the lower prism.
-
The prisms are closed and locked.
-
The light source is positioned, and the eyepiece is adjusted until the crosshairs are in focus.
-
The dispersion and adjustment knobs are turned until a sharp dividing line between the light and dark fields is observed and aligned with the crosshairs.
-
The refractive index is read from the instrument's scale. The temperature should be maintained at a constant value, typically 20°C, using a water bath.
Determination of Solubility in Water
Objective: To determine the extent to which the compound dissolves in water.
Methodology:
-
A small, accurately weighed amount of the compound (e.g., 10 mg) is placed in a test tube.
-
A known volume of distilled water (e.g., 1 mL) is added to the test tube.
-
The mixture is agitated vigorously for a set period (e.g., 1 minute) at a constant temperature.
-
The mixture is then allowed to stand to see if any undissolved material remains.
-
If the substance dissolves completely, the process is repeated with increasing amounts of the solute until saturation is reached.
-
Solubility can be expressed qualitatively (e.g., soluble, slightly soluble, insoluble) or quantitatively (e.g., in mg/mL).
Visualizations of Chemical and Biological Pathways
Reaction Workflow of Phenyl Glycidyl Ether with a Primary Amine
The reaction of the epoxide ring in Phenyl Glycidyl Ether with primary amines is a fundamental process in the curing of epoxy resins. This reaction proceeds via a nucleophilic attack of the amine on one of the carbon atoms of the epoxide ring, leading to ring-opening. The reaction can be catalyzed by hydroxyl groups.
References
- 1. Detoxication of the 2',3'-epoxide metabolites of allylbenzene and estragole. Conjugation with glutathione - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. Phenyl glycidyl ether - Wikipedia [en.wikipedia.org]
- 4. Styrene oxidation to styrene oxide coupled with arachidonic acid oxidation by soybean lipoxygenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Investigation of the role of the 2',3'-epoxidation pathway in the bioactivation and genotoxicity of dietary allylbenzene analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. cpsm.kpi.ua [cpsm.kpi.ua]
- 7. researchgate.net [researchgate.net]
- 8. Metabolism of allylbenzene 2',3'-oxide and estragole 2',3'-oxide in the isolated perfused rat liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. apps.dtic.mil [apps.dtic.mil]
An In-depth Technical Guide to the Chemical Structure and Bonding of (2,3-Epoxypropyl)benzene
For Researchers, Scientists, and Drug Development Professionals
Abstract
(2,3-Epoxypropyl)benzene, an oxirane derivative featuring a phenyl group, is a versatile chemical intermediate with significant applications in medicinal chemistry and materials science. Its utility is largely dictated by the unique chemical properties arising from the interplay between the strained three-membered epoxide ring and the aromatic benzene moiety. This guide provides a comprehensive analysis of the chemical structure and bonding of this compound, including its molecular identity, spectroscopic signature, and key reactive characteristics. Detailed experimental protocols for its synthesis and characteristic ring-opening reactions are also presented to support its practical application in research and development.
Chemical Identity and Physical Properties
This compound is a colorless liquid at room temperature. Its fundamental chemical and physical properties are summarized in the table below.
| Identifier | Value |
| IUPAC Name | 2-(phenylmethyl)oxirane |
| Synonyms | Benzyl oxirane, Allylbenzene epoxide, 1-Phenyl-2,3-epoxypropane |
| CAS Number | 4436-24-2 |
| Molecular Formula | C₉H₁₀O |
| Molecular Weight | 134.18 g/mol |
| Density | 1.02 g/mL at 25 °C |
| Boiling Point | 98-100 °C at 17 mmHg |
| SMILES | C1OC1Cc2ccccc2 |
| InChI | 1S/C9H10O/c1-2-4-8(5-3-1)6-9-7-10-9/h1-5,9H,6-7H2 |
Molecular Structure and Bonding
The molecular structure of this compound comprises a benzene ring connected to an epoxypropyl group. This unique combination of a planar, aromatic system and a strained, saturated heterocyclic ring governs its chemical behavior.
Benzene Ring
The benzene ring is a planar hexagonal structure with six carbon atoms. Each carbon atom in the ring is sp² hybridized, forming σ-bonds with two adjacent carbon atoms and one hydrogen atom. The remaining p-orbital on each carbon atom is perpendicular to the plane of the ring and participates in π-bonding. The delocalization of these six π-electrons over the entire ring results in a highly stable aromatic system. This delocalization is responsible for the characteristic bond lengths in the benzene ring, which are intermediate between a single and a double bond.
Epoxypropyl Group
The epoxypropyl group consists of a three-membered ring containing two carbon atoms and one oxygen atom (the oxirane ring), which is attached to a methylene bridge that connects to the benzene ring.
-
Oxirane Ring: The carbon and oxygen atoms in the oxirane ring are sp³ hybridized. The C-C and C-O bonds are σ-bonds. The bond angles within the three-membered ring are significantly strained, deviating from the ideal tetrahedral angle of 109.5°. This ring strain is a key factor in the high reactivity of epoxides.
-
Methylene Bridge: The carbon atom of the methylene bridge (-CH₂-) is also sp³ hybridized, forming σ-bonds with the benzene ring, the adjacent carbon of the oxirane ring, and two hydrogen atoms.
| Bond | Hybridization | Expected Bond Length (Å) | Expected Bond Angle (°) |
| C-C (benzene ring) | sp² - sp² | ~1.39 | ~120 |
| C-H (benzene ring) | sp² - s | ~1.09 | ~120 |
| C-C (ring-CH₂) | sp² - sp³ | ~1.51 | ~120 (at ring C), ~109.5 (at CH₂) |
| C-C (epoxide) | sp³ - sp³ | ~1.47 | ~60 (internal) |
| C-O (epoxide) | sp³ - sp³ | ~1.43 | ~60 (internal) |
| C-H (propyl chain) | sp³ - s | ~1.09 | ~109.5 |
Spectroscopic Characterization
Spectroscopic techniques are essential for the identification and structural elucidation of this compound.
¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
The proton and carbon NMR spectra provide detailed information about the chemical environment of each atom in the molecule.
| ¹H NMR | Chemical Shift (δ, ppm) | Multiplicity | Assignment |
| Aromatic Protons | 7.20 - 7.40 | Multiplet | C₆H₅ |
| Methylene Protons | 2.80 - 3.00 | Multiplet | -CH₂- |
| Epoxide Protons | 2.50 - 3.20 | Multiplet | -CH(O)CH₂- |
| ¹³C NMR | Chemical Shift (δ, ppm) | Assignment |
| Aromatic Carbons | 125 - 138 | C₆H₅ |
| Methylene Carbon | ~40 | -CH₂- |
| Epoxide Carbons | 45 - 55 | -CH(O)CH₂- |
Infrared (IR) Spectroscopy
The IR spectrum reveals the presence of specific functional groups.
| Vibrational Mode | Wavenumber (cm⁻¹) | Intensity |
| C-H stretch (aromatic) | 3000 - 3100 | Medium |
| C-H stretch (aliphatic) | 2850 - 3000 | Medium |
| C=C stretch (aromatic) | 1450 - 1600 | Medium to Strong |
| C-O-C stretch (epoxide ring) | ~1250 (asymmetric), ~850 (symmetric) | Strong |
| C-H bend (aromatic) | 690 - 900 | Strong |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. Aromatic compounds typically show a strong molecular ion peak.[1] Common fragmentation patterns for alkyl-substituted benzenes involve the formation of a tropylium ion (m/z 91).[2]
| m/z | Fragment Ion | Possible Interpretation |
| 134 | [C₉H₁₀O]⁺ | Molecular Ion (M⁺) |
| 91 | [C₇H₇]⁺ | Tropylium ion (rearrangement and loss of C₂H₃O) |
| 77 | [C₆H₅]⁺ | Phenyl cation (loss of C₃H₅O) |
Synthesis and Reactivity
Synthesis
A common method for the synthesis of this compound is the epoxidation of allylbenzene using a peroxy acid, such as m-chloroperoxybenzoic acid (m-CPBA).
Experimental Protocol: Epoxidation of Allylbenzene
-
Dissolution: Dissolve allylbenzene (1 equivalent) in a suitable solvent such as dichloromethane (DCM) in a round-bottom flask equipped with a magnetic stirrer.
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Addition of Oxidizing Agent: Slowly add a solution of m-chloroperoxybenzoic acid (m-CPBA, 1.1 equivalents) in DCM to the cooled solution of allylbenzene.
-
Reaction: Stir the reaction mixture at 0 °C for 1 hour and then allow it to warm to room temperature, stirring for an additional 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Extraction: Separate the organic layer and extract the aqueous layer with DCM.
-
Purification: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel.
Reactivity: Ring-Opening Reactions
The high reactivity of the epoxide ring is due to its significant ring strain. It readily undergoes ring-opening reactions with a variety of nucleophiles under both acidic and basic conditions. These reactions are fundamental to the use of this compound as a building block in organic synthesis.
Under acidic conditions, the epoxide oxygen is first protonated, making it a better leaving group. The nucleophile then attacks one of the electrophilic carbon atoms of the epoxide. The attack generally occurs at the more substituted carbon atom due to the development of a partial positive charge, resembling an Sₙ1-like transition state.[3][4][5]
Experimental Protocol: Acid-Catalyzed Hydrolysis
-
Dissolution: Dissolve this compound in a mixture of water and a co-solvent like tetrahydrofuran (THF).
-
Acidification: Add a catalytic amount of a strong acid, such as sulfuric acid (H₂SO₄).
-
Reaction: Stir the mixture at room temperature. Monitor the reaction by TLC.
-
Neutralization and Work-up: Neutralize the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extraction and Purification: Extract the product with ethyl acetate, dry the organic layer, and purify by column chromatography.
In the presence of a strong nucleophile under basic or neutral conditions, the ring-opening occurs via an Sₙ2 mechanism.[6] The nucleophile attacks the less sterically hindered carbon atom of the epoxide ring, leading to inversion of stereochemistry if the carbon is chiral.[6]
Experimental Protocol: Base-Catalyzed Ring-Opening with an Amine
-
Mixing: In a sealed tube, mix this compound with an excess of the desired amine (e.g., benzylamine). A solvent such as ethanol can be used if necessary.
-
Heating: Heat the mixture at a specified temperature (e.g., 80 °C) for several hours.
-
Monitoring: Monitor the reaction progress by TLC or GC-MS.
-
Purification: After the reaction is complete, remove the excess amine and solvent under reduced pressure. The resulting amino alcohol can be purified by column chromatography.
Applications in Drug Development and Materials Science
The dual functionality of this compound makes it a valuable synthon. The epoxide ring can be opened by a wide range of nucleophiles, including those present in biological macromolecules, making it a useful scaffold for the design of enzyme inhibitors and other therapeutic agents. In materials science, it can be used as a monomer in the synthesis of polymers with tailored properties, such as epoxy resins with enhanced thermal and mechanical stability.
Conclusion
This compound possesses a unique combination of an aromatic ring and a strained epoxide ring, which defines its chemical structure, bonding, and reactivity. A thorough understanding of these characteristics, supported by spectroscopic analysis and detailed experimental protocols, is crucial for its effective utilization in scientific research and industrial applications, particularly in the fields of drug discovery and polymer chemistry. This guide provides a foundational resource for professionals working with this versatile chemical compound.
References
An In-depth Technical Guide to the Synthesis of (2,3-Epoxypropyl)benzene from Allylbenzene
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis of (2,3-Epoxypropyl)benzene, a valuable epoxide intermediate, from the starting material allylbenzene. The core of this guide focuses on the prevalent methods of epoxidation, primarily utilizing meta-chloroperoxybenzoic acid (m-CPBA) and catalytic systems with hydrogen peroxide. Detailed experimental protocols, quantitative data analysis, and visual representations of reaction pathways and workflows are presented to facilitate a deeper understanding and practical application of these synthetic routes.
Introduction
This compound, also known as phenylpropylene oxide or allylbenzene oxide, is a significant epoxide compound. Its reactive oxirane ring makes it a versatile building block in organic synthesis, particularly in the development of pharmaceuticals and other fine chemicals. The synthesis of this compound from the readily available allylbenzene is a key transformation, and various methods have been developed to achieve this efficiently. This guide will delve into the most common and effective of these methods, providing the necessary technical details for their successful implementation in a laboratory setting.
Reaction Mechanism: The Epoxidation of Alkenes
The fundamental reaction for the synthesis of this compound from allylbenzene is the epoxidation of the alkene functional group in the allyl side chain. This transformation involves the addition of an oxygen atom across the double bond, forming a three-membered cyclic ether known as an epoxide.
The most common mechanism for this reaction, particularly when using peroxy acids like m-CPBA, is a concerted process often referred to as the "butterfly mechanism".[1] In this single-step mechanism, the alkene's pi bond acts as a nucleophile, attacking the electrophilic oxygen of the peroxy acid. Simultaneously, a series of bond formations and breakages occur within a cyclic transition state, leading to the formation of the epoxide and a carboxylic acid byproduct.[1] This concerted nature ensures a syn-addition of the oxygen atom to the double bond, meaning both carbon-oxygen bonds are formed on the same face of the original alkene plane.[1] The reaction is stereospecific, with the stereochemistry of the starting alkene being retained in the epoxide product.[1]
Reaction Pathway Diagram
Caption: The concerted "butterfly" mechanism for the epoxidation of allylbenzene with m-CPBA.
Synthesis Methodologies
Two primary methodologies are widely employed for the synthesis of this compound from allylbenzene: direct epoxidation with peroxy acids and catalytic epoxidation using hydrogen peroxide.
Epoxidation with meta-Chloroperoxybenzoic Acid (m-CPBA)
The use of m-CPBA is a classic and reliable method for the epoxidation of alkenes.[2] The reaction is typically carried out in an inert aprotic solvent, such as dichloromethane (DCM) or chloroform, to prevent the acid-catalyzed ring-opening of the newly formed epoxide. The byproduct, m-chlorobenzoic acid, is often removed by a simple basic wash during the work-up procedure.
Experimental Protocol: General Procedure for Epoxidation of an Allylic Alcohol with m-CPBA
Note: This is a general procedure that can be adapted for allylbenzene. Molar equivalents and reaction times may need to be optimized.
To a solution of the allylic alcohol (1.0 equivalent) in dichloromethane (DCM), a six-fold excess of m-chloroperbenzoic acid is added.[3] The reaction mixture is stirred at room temperature for 48 hours.[3] The progress of the reaction is monitored by Thin Layer Chromatography (TLC). Upon completion, the reaction mixture is diluted with a 10% aqueous solution of sodium hydroxide (NaOH) to neutralize the acidic byproduct. The product is then extracted with ethyl acetate. The combined organic layers are washed with water until neutral pH, dried over anhydrous magnesium sulfate (MgSO₄), filtered, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel.[3]
Quantitative Data:
While a specific comprehensive study on the optimization of allylbenzene epoxidation with m-CPBA was not found in the immediate search, typical yields for the epoxidation of alkenes using m-CPBA are generally in the range of 75-90%. Factors influencing the yield include the purity of the m-CPBA, reaction temperature, and the absence of water to prevent diol formation. One study on the epoxidation of cyclohexene at different temperatures showed that lower temperatures (5°C) could lead to faster reaction rates and high yields, while higher temperatures (40°C) could result in the formation of byproducts.[4]
| Oxidant | Substrate | Solvent | Temperature (°C) | Yield (%) | Reference |
| m-CPBA | Cyclohexene | Dichloromethane | Room Temp | ~90 | [4] |
| m-CPBA | Cyclohexene | Dichloromethane | 5 | ~84 | [4] |
Catalytic Epoxidation with Hydrogen Peroxide
An increasingly popular and more environmentally friendly alternative to peroxy acids is the use of hydrogen peroxide (H₂O₂) as the terminal oxidant in the presence of a catalyst. This method produces water as the only stoichiometric byproduct. Various transition metal complexes and heterogeneous catalysts have been developed for this purpose.
A highly effective catalyst for this transformation is titanium silicalite-1 (TS-1), a microporous crystalline material containing titanium atoms in a silica framework.[5] This heterogeneous catalyst allows for easy separation and recycling.
Experimental Protocol: Chemoselective Epoxidation of Allyloxybenzene with H₂O₂ over TS-1 Catalyst
Note: This protocol for a structurally similar compound, allyloxybenzene, demonstrates the general conditions and high yields achievable with this method.
The epoxidation is carried out using titanium-substituted silicalite-1 (TS-1) as the catalyst and hydrogen peroxide (H₂O₂) as the oxidant.[5] A mixture of methanol (MeOH) and acetonitrile (MeCN) is used as the solvent at a temperature of 40°C.[5] This system has been shown to achieve over 90% yield of the corresponding epoxide, 2-(phenoxymethyl)oxirane, from allyloxybenzene.[5] The catalyst demonstrates high chemoselectivity, with no significant acid-catalyzed side reactions.[5]
Quantitative Data for Epoxidation with H₂O₂
| Catalyst | Substrate | Oxidant | Solvent | Temperature (°C) | Yield (%) | Reference |
| Titanium Silicalite-1 (TS-1) | Allyloxybenzene | H₂O₂ | MeOH/MeCN | 40 | >90 | [5] |
| Titanium Salalen Complex | Terminal Allylic Alcohols | H₂O₂ | Chloroform | Room Temp | up to 98 | [6] |
Experimental Workflow
The overall process for the synthesis and purification of this compound can be broken down into several key stages, from the initial reaction setup to the final characterization of the pure product.
Workflow Diagram
Caption: A generalized experimental workflow for the synthesis of this compound.
Characterization of this compound
The successful synthesis of this compound should be confirmed through various analytical techniques.
| Property | Value |
| Molecular Formula | C₉H₁₀O |
| Molecular Weight | 134.18 g/mol |
| Appearance | Colorless to light yellow liquid |
| Boiling Point | 98-100 °C at 17 mmHg |
| Density | 1.02 g/mL at 25 °C |
| Refractive Index (n²⁰/D) | 1.523 |
Spectroscopic Data:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are essential to confirm the structure of the epoxide and to ensure the disappearance of the alkene protons from the starting material.
-
Infrared (IR) Spectroscopy: The IR spectrum should show the characteristic C-O-C stretching frequencies of the epoxide ring, typically in the range of 1250 cm⁻¹ and 850-950 cm⁻¹. The absence of a broad O-H stretch (around 3200-3600 cm⁻¹) would indicate that the epoxide has not hydrolyzed to the diol.
-
Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the product.
Conclusion
The synthesis of this compound from allylbenzene is a well-established and versatile transformation in organic chemistry. Both the traditional m-CPBA method and the more modern catalytic approaches with hydrogen peroxide offer effective routes to this valuable intermediate. The choice of method will depend on factors such as scale, desired environmental impact, and available resources. This guide has provided the foundational knowledge, experimental insights, and data necessary for researchers and professionals to confidently approach the synthesis of this compound. Further optimization of reaction conditions for specific applications is encouraged to maximize yield and purity.
References
- 1. researchgate.net [researchgate.net]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Stereoselective Epoxidation of Triterpenic Allylic Alcohols and Cytotoxicity Evaluation of Synthesized Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. clewisportfolio.weebly.com [clewisportfolio.weebly.com]
- 5. researchgate.net [researchgate.net]
- 6. syn‐Selective Epoxidation of Chiral Terminal Allylic Alcohols with a Titanium Salalen Catalyst and Hydrogen Peroxide - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic Profile of (2,3-Epoxypropyl)benzene: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for (2,3-Epoxypropyl)benzene (also known as benzyl oxirane), a valuable intermediate in organic synthesis and drug development. The document presents nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data in a clear, tabulated format. Detailed experimental protocols for acquiring these spectra are also provided, alongside a visual workflow of the spectroscopic analysis process.
Spectroscopic Data
The following tables summarize the key spectroscopic data for this compound.
¹H NMR Spectroscopic Data
The proton NMR spectrum of this compound exhibits characteristic signals for the aromatic, benzylic, and epoxide protons.
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 7.35 - 7.20 | m | 5H | Aromatic protons (C₆H₅) |
| 3.20 | m | 1H | CH (oxirane ring) |
| 2.90 | dd | 1H | CH₂ (benzylic) |
| 2.85 | dd | 1H | CH₂ (oxirane ring) |
| 2.65 | dd | 1H | CH₂ (benzylic) |
| 2.55 | dd | 1H | CH₂ (oxirane ring) |
Solvent: CDCl₃, Reference: TMS (0 ppm)
¹³C NMR Spectroscopic Data
The carbon-13 NMR spectrum provides insights into the carbon framework of the molecule.
| Chemical Shift (δ) ppm | Assignment |
| 137.5 | C (quaternary, aromatic) |
| 129.3 | CH (aromatic) |
| 128.6 | CH (aromatic) |
| 126.6 | CH (aromatic) |
| 52.5 | CH (oxirane ring) |
| 47.2 | CH₂ (oxirane ring) |
| 38.8 | CH₂ (benzylic) |
Solvent: CDCl₃, Reference: CDCl₃ (77.16 ppm)
Infrared (IR) Spectroscopic Data
The IR spectrum reveals the presence of key functional groups.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3080 - 3030 | Medium | Aromatic C-H stretch |
| 2990 - 2910 | Medium | Aliphatic C-H stretch |
| 1605, 1495, 1455 | Medium to Strong | Aromatic C=C skeletal vibrations |
| 1260 | Strong | C-O-C stretch (epoxide, asymmetric) |
| 910, 840 | Strong | C-O-C stretch (epoxide, symmetric) |
| 740, 700 | Strong | C-H out-of-plane bend (monosubstituted benzene) |
Sample Preparation: Neat liquid film
Mass Spectrometry (MS) Data
The mass spectrum shows the molecular ion and characteristic fragmentation patterns.
| m/z | Relative Intensity (%) | Assignment |
| 134 | 25 | [M]⁺ (Molecular Ion) |
| 105 | 20 | [M - CHO]⁺ |
| 91 | 100 | [C₇H₇]⁺ (Tropylium ion) |
| 78 | 15 | [C₆H₆]⁺ |
| 77 | 30 | [C₆H₅]⁺ |
| 65 | 15 | [C₅H₅]⁺ |
| 51 | 20 | [C₄H₃]⁺ |
Ionization Method: Electron Ionization (EI) at 70 eV
Experimental Protocols
The following are detailed methodologies for the key spectroscopic experiments.
Nuclear Magnetic Resonance (NMR) Spectroscopy
1. Sample Preparation:
-
Approximately 10-20 mg of this compound is dissolved in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.
-
The solution is transferred to a 5 mm NMR tube.
2. ¹H NMR Acquisition:
-
The spectrum is recorded on a 400 MHz NMR spectrometer.
-
Key acquisition parameters include a 30° pulse width, a relaxation delay of 1.0 seconds, an acquisition time of 4 seconds, and a spectral width of 16 ppm.
-
A total of 16 scans are typically acquired for a good signal-to-noise ratio.
3. ¹³C NMR Acquisition:
-
The spectrum is recorded on the same 400 MHz spectrometer (operating at 100 MHz for ¹³C).
-
A proton-decoupled pulse sequence is used.
-
Key acquisition parameters include a 30° pulse width, a relaxation delay of 2.0 seconds, an acquisition time of 1.5 seconds, and a spectral width of 240 ppm.
-
Approximately 1024 scans are accumulated to achieve an adequate signal-to-noise ratio.
4. Data Processing:
-
The raw data (Free Induction Decay - FID) is Fourier transformed.
-
Phase correction and baseline correction are applied.
-
For ¹H NMR, the spectrum is referenced to the TMS signal at 0.00 ppm.
-
For ¹³C NMR, the spectrum is referenced to the solvent (CDCl₃) signal at 77.16 ppm.
Infrared (IR) Spectroscopy
1. Sample Preparation:
-
A drop of neat this compound is placed between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates to form a thin liquid film.
2. Data Acquisition:
-
The spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer.
-
The data is typically collected over a range of 4000 to 400 cm⁻¹.
-
A background spectrum of the clean salt plates is recorded first and automatically subtracted from the sample spectrum.
-
An average of 16 or 32 scans is typically performed to improve the signal-to-noise ratio.
3. Data Processing:
-
The resulting interferogram is Fourier transformed to produce the final IR spectrum of transmittance or absorbance versus wavenumber (cm⁻¹).
Mass Spectrometry (MS)
1. Sample Introduction:
-
The sample is introduced into the mass spectrometer via a gas chromatography (GC-MS) system for separation and purification, or by direct injection if the sample is pure.
-
For GC-MS, a dilute solution of the compound in a volatile solvent like dichloromethane or ethyl acetate is injected into the GC.
2. Ionization:
-
Electron Ionization (EI) is employed with a standard electron energy of 70 eV.
3. Mass Analysis:
-
The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) using a quadrupole mass analyzer.
4. Detection:
-
An electron multiplier detector is used to detect the ions.
-
The mass spectrum is generated by plotting the relative abundance of ions as a function of their m/z ratio.
Spectroscopic Analysis Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound.
Caption: Workflow for Spectroscopic Analysis.
An In-depth Technical Guide to (2,3-Epoxypropyl)benzene (CAS: 4436-24-2)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of (2,3-Epoxypropyl)benzene, also known as benzyl oxirane, a valuable chemical intermediate in various fields, including organic synthesis, polymer chemistry, and pharmaceutical development. This document details its physicochemical properties, synthesis protocols, chemical reactivity, and applications, with a focus on providing practical information for laboratory and research settings.
Physicochemical and Spectroscopic Data
This compound is a colorless liquid with a characteristic odor.[1] Its key physical and chemical properties are summarized in the tables below for easy reference.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| CAS Number | 4436-24-2 | [2][3] |
| Molecular Formula | C₉H₁₀O | [2] |
| Molecular Weight | 134.18 g/mol | [3] |
| Appearance | Colorless liquid | [1] |
| Boiling Point | 98-100 °C at 17 mmHg | [3][4] |
| Density | 1.02 g/mL at 25 °C | [3] |
| Refractive Index (n20/D) | 1.523 | [3] |
| Flash Point | 82 °C (179.6 °F) - closed cup | [5] |
| Solubility | Insoluble in water. Soluble in many organic solvents. | [6] |
Table 2: Spectroscopic Data of this compound
| Spectrum Type | Key Peaks/Signals | Reference(s) |
| ¹H NMR | Data available, specific shifts can be found in spectral databases. | [2] |
| ¹³C NMR | Data available, specific shifts can be found in spectral databases. | [1][2] |
| Mass Spectrometry (MS) | Data available, fragmentation patterns can be analyzed. | [2] |
| Infrared (IR) Spectroscopy | Data available, characteristic epoxide and benzene ring stretches are present. | [2] |
Synthesis of this compound
The most common and direct method for the synthesis of this compound is the epoxidation of allylbenzene. This reaction typically employs a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA), as the oxidizing agent.
Experimental Protocol: Epoxidation of Allylbenzene
Objective: To synthesize this compound via the epoxidation of allylbenzene using m-CPBA.
Materials:
-
Allylbenzene
-
meta-Chloroperoxybenzoic acid (m-CPBA)
-
Dichloromethane (CH₂Cl₂)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate for elution
Procedure:
-
In a round-bottom flask, dissolve allylbenzene in dichloromethane.
-
Cool the solution in an ice bath.
-
Slowly add a solution of m-CPBA in dichloromethane to the stirred allylbenzene solution. The addition should be done portion-wise to control the reaction temperature.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, quench the excess peroxy acid by washing the reaction mixture with a saturated solution of sodium bicarbonate.
-
Separate the organic layer and wash it sequentially with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to obtain pure this compound.
Chemical Reactivity: Epoxide Ring-Opening Reactions
The high reactivity of the strained three-membered epoxide ring in this compound makes it a versatile intermediate for the synthesis of a wide range of 1,2-disubstituted functionalized compounds. The ring-opening can be initiated by various nucleophiles under either acidic or basic conditions, leading to different regioisomeric products.
Acid-Catalyzed Ring-Opening
Under acidic conditions, the epoxide oxygen is first protonated, making the ring more susceptible to nucleophilic attack. The nucleophile then attacks the more substituted carbon atom (C2), following a pathway with significant carbocationic character.
Base-Catalyzed Ring-Opening
In the presence of a strong nucleophile under basic or neutral conditions, the ring-opening occurs via an SN2 mechanism. The nucleophile attacks the less sterically hindered carbon atom (C3).
References
Synonyms for (2,3-Epoxypropyl)benzene like benzyl oxirane
An In-depth Technical Guide to (2,3-Epoxypropyl)benzene and its Synonyms for Drug Development Professionals
This technical guide provides a comprehensive overview of this compound, also known as benzyl oxirane, a versatile chemical intermediate with significant applications in pharmaceutical research and development. This document is intended for researchers, scientists, and professionals in the field of drug development, offering detailed information on its chemical synonyms, physical and chemical properties, experimental protocols for its synthesis and key reactions, and its role as a building block in the creation of therapeutic agents.
Chemical Identity and Synonyms
This compound is an epoxide derivative of allylbenzene. It is a chiral molecule and can exist as (R)- and (S)-enantiomers. The compound is known by several synonyms, which are often used interchangeably in scientific literature and chemical catalogs. A clear understanding of these names is crucial for effective literature searching and chemical sourcing.
Table 1: Synonyms and Identifiers for this compound
| Synonym | IUPAC Name | CAS Number | PubChem CID |
| This compound | 2-(phenylmethyl)oxirane | 4436-24-2 (racemic) | 94826 |
| Benzyl oxirane | 2-(phenylmethyl)oxirane | 4436-24-2 (racemic) | 94826 |
| (Phenylmethyl)oxirane | 2-(phenylmethyl)oxirane | 4436-24-2 (racemic) | 94826 |
| Allylbenzene oxide | 2-(phenylmethyl)oxirane | 4436-24-2 (racemic) | 94826 |
| 1,2-Epoxy-3-phenylpropane | 2-(phenylmethyl)oxirane | 4436-24-2 (racemic) | 94826 |
| 2-Benzyloxirane | 2-(phenylmethyl)oxirane | 4436-24-2 (racemic) | 94826 |
| (S)-2-Benzyloxirane | (2S)-2-(phenylmethyl)oxirane | 61393-94-0 | 11018915 |
| (R)-2-Benzyloxirane | (2R)-2-(phenylmethyl)oxirane | Not readily available | Not readily available |
| Benzyl glycidyl ether | 2-((benzyloxy)methyl)oxirane | 2930-05-4 (racemic) | 94247 |
| (S)-(+)-Benzyl glycidyl ether | (S)-2-((benzyloxy)methyl)oxirane | 16495-13-9 | 94247 |
| (R)-(-)-Benzyl glycidyl ether | (R)-2-((benzyloxy)methyl)oxirane | 14618-80-5 | 159746 |
Note: Benzyl glycidyl ether is a structural isomer of this compound and is included here for clarity as the term "benzyl oxirane" can sometimes be ambiguous.
Physicochemical Properties
The physicochemical properties of this compound are essential for its handling, reaction setup, and purification. The following table summarizes key quantitative data for the racemic compound.
Table 2: Physicochemical Data for this compound (racemic)
| Property | Value | Reference |
| Molecular Formula | C₉H₁₀O | [1][2] |
| Molecular Weight | 134.18 g/mol | [1][2] |
| Appearance | Colorless liquid | [3] |
| Density | 1.02 g/mL at 25 °C | [3] |
| Boiling Point | 98-100 °C at 17 mmHg | [3] |
| Refractive Index (n20/D) | 1.523 | [3] |
| Flash Point | 82 °C (179.6 °F) - closed cup | [3] |
| Solubility | Insoluble in water | [4] |
Experimental Protocols
The utility of this compound in drug development stems from its reactivity, primarily the ring-opening of the epoxide. Below are detailed experimental protocols for its synthesis and a key subsequent reaction.
Synthesis of this compound via Epoxidation of Allylbenzene
A common and efficient method for the synthesis of this compound is the epoxidation of allylbenzene using a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA).
Experimental Workflow for Epoxidation
Caption: Workflow for the synthesis of this compound.
Detailed Methodology:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve allylbenzene (1.0 equivalent) in dichloromethane (DCM). Cool the solution to 0 °C in an ice bath.
-
Addition of m-CPBA: Dissolve meta-chloroperoxybenzoic acid (m-CPBA, 1.1 equivalents) in DCM and add it dropwise to the stirred allylbenzene solution over 30 minutes, maintaining the temperature at 0 °C.
-
Reaction Monitoring: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture again to 0 °C and quench the excess peroxy acid by adding a saturated aqueous solution of sodium thiosulfate. Separate the organic layer.
-
Washing: Wash the organic layer sequentially with a saturated aqueous solution of sodium bicarbonate (to remove meta-chlorobenzoic acid) and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to yield pure this compound.[5][6]
Nucleophilic Ring-Opening of this compound
The epoxide ring of this compound is susceptible to nucleophilic attack, leading to the formation of 1,2-disubstituted-3-phenylpropanes. This reaction is fundamental to its use as a building block in drug synthesis. The regioselectivity of the attack (at C2 or C3) depends on the reaction conditions (acidic or basic) and the nature of the nucleophile.
General Experimental Protocol (Basic/Nucleophilic Conditions):
-
Reaction Setup: In a suitable solvent (e.g., THF, ethanol), dissolve this compound (1.0 equivalent).
-
Nucleophile Addition: Add the nucleophile (e.g., an amine, an alcohol with a base, or a Grignard reagent; 1.1-1.5 equivalents) to the solution. The reaction may require heating under reflux.
-
Reaction Monitoring: Monitor the reaction by TLC until the starting material is consumed.
-
Work-up: Cool the reaction mixture and quench appropriately (e.g., with water or a saturated aqueous solution of ammonium chloride for Grignard reactions).
-
Extraction and Purification: Extract the product with a suitable organic solvent, wash the organic layer, dry it, and concentrate it. Purify the crude product by chromatography or recrystallization.[7][8][9]
Applications in Drug Development and Signaling Pathways
The oxirane ring is a key functional group in medicinal chemistry, serving as a versatile intermediate for the synthesis of a wide range of pharmaceuticals.[10][11] this compound and its derivatives are valuable building blocks for introducing a phenylpropyl scaffold into drug molecules.
Role as a Synthetic Intermediate
This compound is a precursor for the synthesis of various bioactive molecules, including:
-
Beta-blockers: The ring-opening of similar epoxides with amines is a cornerstone in the synthesis of many beta-blockers used to treat cardiovascular diseases like hypertension and angina.[4][12] The resulting amino alcohol is a key pharmacophore in these drugs.
-
Antiviral and Anticancer Agents: The epoxide moiety can be incorporated into more complex molecules exhibiting antiviral or anticancer activities.[11][13] The reactivity of the oxirane allows for the attachment of various pharmacophoric groups.
Modulation of Signaling Pathways
While direct studies on this compound's effect on specific signaling pathways are limited, the biological activity of epoxide-containing compounds and their metabolites is an active area of research. A relevant pathway is the one involving soluble epoxide hydrolase (sEH).
Soluble Epoxide Hydrolase (sEH) Signaling Pathway
Epoxyeicosatrienoic acids (EETs), which are lipid epoxides, have beneficial cardiovascular effects, including vasodilation and anti-inflammatory properties. The enzyme soluble epoxide hydrolase (sEH) metabolizes these EETs to their less active diol forms. Inhibition of sEH is a therapeutic strategy for hypertension and inflammation.
Caption: The role of soluble epoxide hydrolase (sEH) in modulating EET signaling.
The study of small molecule epoxides like this compound can provide insights into the development of novel sEH inhibitors or other modulators of lipid signaling pathways.
Conclusion
This compound and its synonyms are valuable and versatile intermediates in the field of drug discovery and development. A thorough understanding of their chemical properties, synthetic routes, and reactivity is essential for medicinal chemists. The ability to undergo stereoselective ring-opening reactions makes them ideal building blocks for the synthesis of complex chiral molecules with a wide range of biological activities. Further research into the specific interactions of these and similar epoxides with biological targets will likely unveil new therapeutic opportunities.
References
- 1. 2-(Phenylmethyl)oxirane | C9H10O | CID 94826 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. jelsciences.com [jelsciences.com]
- 3. jmedchem.com [jmedchem.com]
- 4. par.nsf.gov [par.nsf.gov]
- 5. mdpi.com [mdpi.com]
- 6. journals.physiology.org [journals.physiology.org]
- 7. mdpi.com [mdpi.com]
- 8. mdpi.com [mdpi.com]
- 9. Synthesis and pharmacology of potential beta-blockers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthesis, Antiviral, and Antimicrobial Evaluation of Benzyl Protected Diversified C-nucleosides - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Epoxylipids and Soluble Epoxide Hydrolase in Heart Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The involvement of soluble epoxide hydrolase in the development of cardiovascular diseases through epoxyeicosatrienoic acids - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Cardiovascular therapeutic aspects of soluble epoxide hydrolase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Health and safety information for (2,3-Epoxypropyl)benzene
This technical guide provides in-depth health and safety information for (2,3-Epoxypropyl)benzene, intended for researchers, scientists, and drug development professionals.
Chemical Identification and Physical Properties
This compound, also known as (Phenylmethyl)oxirane or Allylbenzene oxide, is an organic compound with the CAS Number 4436-24-2.[1][2] Its empirical formula is C₉H₁₀O, and it has a molecular weight of 134.18 g/mol .[1][3] This compound is a colorless to light yellow liquid.[4]
It is important to distinguish this compound from the structurally similar but distinct compound Phenyl Glycidyl Ether (PGE), which has the CAS Number 122-60-1 and the IUPAC name 2-(phenoxymethyl)oxirane.[5] PGE is more extensively studied, and much of the available toxicological data for aromatic epoxides refers to it. This guide will focus on this compound and will clearly indicate when data from related compounds is used for context.
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Source |
| CAS Number | 4436-24-2 | [1][2] |
| Molecular Formula | C₉H₁₀O | [1] |
| Molecular Weight | 134.18 g/mol | [1][3] |
| Appearance | Colorless to light yellow liquid | [4] |
| Boiling Point | 98-100 °C at 17 mmHg | [1][6] |
| Density | 1.02 g/mL at 25 °C | [1][6] |
| Refractive Index | n20/D 1.523 | [1][7] |
| Flash Point | 82 °C (179.6 °F) - closed cup | [1][7] |
| Storage Class | 10 - Combustible liquids | [1] |
Hazard Identification and GHS Classification
This compound is classified as a hazardous substance. The primary hazards are skin, eye, and respiratory irritation.[1][7]
Table 2: GHS Hazard Classification for this compound
| Hazard Class | Category | Hazard Statement |
| Skin corrosion/irritation | 2 | H315: Causes skin irritation |
| Serious eye damage/eye irritation | 2A | H319: Causes serious eye irritation |
| Specific target organ toxicity, single exposure | 3 | H335: May cause respiratory irritation |
GHS Pictograms:
Precautionary Statements:
-
Prevention: P261 (Avoid breathing dust/fume/gas/mist/vapours/spray), P264 (Wash skin thoroughly after handling), P271 (Use only outdoors or in a well-ventilated area), P280 (Wear protective gloves/protective clothing/eye protection/face protection).[4][7]
-
Response: P302+P352 (IF ON SKIN: Wash with plenty of water), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing), P304+P340 (IF INHALED: Remove person to fresh air and keep comfortable for breathing), P319 (Get medical help if you feel unwell).[7]
-
Storage: P403+P233 (Store in a well-ventilated place. Keep container tightly closed), P405 (Store locked up).[7]
-
Disposal: P501 (Dispose of contents/container to an approved waste disposal plant).[7]
Toxicology and Health Effects
Acute Health Effects
-
Skin and Eye Contact: Causes skin irritation and serious eye irritation.[4][7] Contact can lead to localized redness, swelling, and itching.[8]
-
Inhalation: May cause respiratory irritation.[4][7] Inhaling vapors can irritate the nose and throat, leading to coughing.[9][10] Higher exposures to related compounds can cause more severe effects, including pulmonary edema.[9]
-
Ingestion: While specific data is lacking for this compound, ingestion of similar chemicals can cause sore throat and abdominal pain.[11]
Chronic Health Effects and Carcinogenicity
There is no specific data in the search results classifying this compound as a carcinogen. However, its metabolic pathway involves epoxidation, a process linked to the genotoxicity of related compounds like allylbenzene.[1][12] Epoxide metabolites can form covalent adducts with DNA, representing a potential genotoxic bioactivation pathway.[12]
For context, the related compound Phenyl Glycidyl Ether (PGE) is considered a potential occupational carcinogen by NIOSH and has caused cancer in laboratory animals.[5][13] Benzene, the core aromatic structure, is a known human carcinogen, primarily causing leukemia.[10][14] The International Agency for Research on Cancer (IARC) and the US National Toxicology Program (NTP) classify benzene as a human carcinogen.[14]
Table 3: Occupational Exposure Limits for Related Compounds
| Substance | Agency | Limit | Notes |
| Phenyl Glycidyl Ether | NIOSH REL | 1 ppm (6 mg/m³) | 15-minute Ceiling; Potential occupational carcinogen |
| Phenyl Glycidyl Ether | ACGIH TLV | 0.1 ppm | TWA; Skin; SEN; A3 (Confirmed animal carcinogen) |
| Phenyl Glycidyl Ether | OSHA PEL | 10 ppm | |
| Phenyl Glycidyl Ether | NIOSH IDLH | 100 ppm | Immediately Dangerous to Life or Health |
| Benzene | OSHA PEL | 1 ppm | 8-hour TWA; 5 ppm STEL (15-min) |
| Benzene | NIOSH REL | 0.1 ppm | 10-hour TWA; 1 ppm STEL (15-min) |
| Benzene | ACGIH TLV | 0.5 ppm | 8-hour TWA; 2.5 ppm STEL |
Metabolism and Toxicological Pathways
Epoxidation of the allylic side chain is a major metabolic pathway for allylbenzene and its analogs.[1] The resulting epoxide metabolites are reactive and can form covalent adducts with DNA.[12] However, these epoxides can also be rapidly detoxified in vivo by further metabolism into less toxic dihydrodiol or glutathione conjugates.[12] The balance between bioactivation (epoxidation) and detoxification (hydrolysis, conjugation) is critical in determining the ultimate genotoxic potential.[12]
The metabolism of the benzene ring itself is primarily mediated by cytochrome P450 enzymes (CYP2E1), leading to various metabolites, some of which are highly capable of damaging DNA.[17][18]
Caption: Simplified metabolic pathway of this compound.
Experimental Protocols
Detailed experimental protocols are proprietary to the conducting laboratories. However, toxicity and safety testing for chemical substances generally follow standardized guidelines, such as those from the Organisation for Economic Co-operation and Development (OECD) or the U.S. Environmental Protection Agency (EPA).
Protocol for Acute Oral Toxicity (LD50 Study)
This type of study, based on historical methods like the OECD 401 guideline, aims to determine the median lethal dose (LD50) of a substance.[19]
-
Animal Selection: Healthy, young adult rodents (e.g., rats or mice) of a single strain are used.[19]
-
Acclimatization: Animals are acclimatized to laboratory conditions for at least 5 days.
-
Dose Administration: The test substance is administered in graduated doses to several groups of experimental animals, typically via oral gavage. A control group receives the vehicle only.[19]
-
Observation: Animals are observed for mortality, clinical signs of toxicity (e.g., changes in skin, fur, eyes, and behavior), and body weight changes for a period of up to 14 days.[19]
-
Necropsy: All animals (those that die during the test and survivors at the end) are subjected to a gross necropsy.
-
Data Analysis: The LD50 value, the dose estimated to cause mortality in 50% of the test animals, is calculated using appropriate statistical methods.[19]
Protocol for Inhalation Carcinogenicity Study
Long-term inhalation studies are performed to assess the carcinogenic potential of a substance upon repeated exposure, similar to the study described for Butyl 2,3-epoxypropyl ether.[20]
-
Animal Selection: Typically involves groups of rats and mice of both sexes (e.g., 50 animals per group).[20]
-
Exposure: Animals are exposed via whole-body inhalation to the test substance at several different concentrations (e.g., 0, 5, 15, 45 ppm) for a set duration (e.g., 6 hours/day, 5 days/week) over a long period (e.g., 104 weeks).[20]
-
In-life Monitoring: Throughout the study, animals are monitored daily for signs of toxicity. Body weight and food consumption are measured weekly.
-
Pathology: At the end of the study, all surviving animals are euthanized. A complete gross necropsy is performed on all animals. Tissues from all organs are collected, preserved, and prepared for microscopic examination (histopathology).
-
Data Analysis: The incidences of neoplastic (tumors) and non-neoplastic lesions in the exposed groups are statistically compared to the control group to determine the carcinogenicity of the substance.[20]
References
- 1. This compound 98 4436-24-2 [sigmaaldrich.com]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. 2-(Phenylmethyl)oxirane | C9H10O | CID 94826 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound price,buy this compound - chemicalbook [chemicalbook.com]
- 5. Phenyl glycidyl ether - Wikipedia [en.wikipedia.org]
- 6. This compound | 4436-24-2 [chemicalbook.com]
- 7. echemi.com [echemi.com]
- 8. multimedia.3m.com [multimedia.3m.com]
- 9. nj.gov [nj.gov]
- 10. nj.gov [nj.gov]
- 11. env.go.jp [env.go.jp]
- 12. Investigation of the role of the 2',3'-epoxidation pathway in the bioactivation and genotoxicity of dietary allylbenzene analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Phenyl glycidyl ether - IDLH | NIOSH | CDC [cdc.gov]
- 14. Benzene and Cancer Risk | American Cancer Society [cancer.org]
- 15. ICSC 0188 - PHENYL GLYCIDYL ETHER [inchem.org]
- 16. Phenyl glycidyl ether - Hazardous Agents | Haz-Map [haz-map.com]
- 17. researchgate.net [researchgate.net]
- 18. Evidence That Humans Metabolize Benzene via Two Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Principles and Procedures for Assessment of Acute Toxicity Incorporating In Silico Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Carcinogenicity of butyl 2,3-epoxypropyl ether in rats and mice by whole body inhalation for two years - PubMed [pubmed.ncbi.nlm.nih.gov]
(2,3-Epoxypropyl)benzene: A Technical Guide to Commercial Availability, Synthesis, and Biological Relevance
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of (2,3-Epoxypropyl)benzene, also known as benzyl oxirane, a valuable reagent and intermediate in chemical synthesis and a metabolite of biological interest. This document details its commercial availability from various suppliers, provides key physicochemical data, outlines experimental protocols for its synthesis and characterization, and explores its role in metabolic pathways.
Commercial Availability and Suppliers
This compound is readily available from a range of chemical suppliers, catering to both research and bulk quantity needs. Purity levels typically exceed 98%. Below is a summary of prominent suppliers and their product specifications.
| Supplier | Product Name | CAS Number | Purity | Available Quantities |
| Sigma-Aldrich | This compound | 4436-24-2 | ≥98% | 5 g, 25 g |
| Conier Chem & Pharma | This compound | 4436-24-2 | Not specified | Bulk inquiries |
| ChemicalBook | This compound | 4436-24-2 | ≥98% (HPLC) | Inquire |
| Adamas Reagent, Ltd. | This compound | 4436-24-2 | Not specified | Inquire |
| Bide Pharmatech Ltd. | This compound | 4436-24-2 | Not specified | Inquire |
| Shanghai YuanYe Biotechnology Co., Ltd. | This compound | 4436-24-2 | Not specified | Inquire |
Physicochemical and Spectroscopic Data
A summary of the key physical, chemical, and spectroscopic properties of this compound is presented below for easy reference.
| Property | Value | Reference |
| Molecular Formula | C₉H₁₀O | --INVALID-LINK-- |
| Molecular Weight | 134.18 g/mol | --INVALID-LINK-- |
| CAS Number | 4436-24-2 | --INVALID-LINK-- |
| Appearance | Colorless liquid | --INVALID-LINK-- |
| Boiling Point | 98-100 °C at 17 mmHg | --INVALID-LINK-- |
| Density | 1.02 g/mL at 25 °C | --INVALID-LINK-- |
| Refractive Index (n²⁰/D) | 1.523 | --INVALID-LINK-- |
| ¹H NMR (CDCl₃) | See Section 3.3 | |
| ¹³C NMR (CDCl₃) | See Section 3.3 | |
| Mass Spectrum (EI) | See Section 3.3 |
Experimental Protocols
This section provides detailed experimental procedures for the synthesis, purification, and characterization of this compound. The synthesis protocol is adapted from a reliable method for a closely related compound, benzyl glycidyl ether.
Synthesis of this compound
The synthesis of this compound can be achieved via the epoxidation of allylbenzene. A common and effective method involves the use of a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA).
Workflow for the Synthesis of this compound
Materials:
-
Allylbenzene
-
meta-Chloroperoxybenzoic acid (m-CPBA, ~77%)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexane
-
Ethyl acetate
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve allylbenzene (1 equivalent) in dichloromethane.
-
Cool the solution to 0 °C in an ice bath.
-
Add m-CPBA (1.1 equivalents) portion-wise over 30 minutes, ensuring the temperature remains below 5 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture again to 0 °C and quench by the slow addition of a saturated aqueous solution of sodium thiosulfate.
-
Separate the organic layer and wash it sequentially with a saturated aqueous solution of sodium bicarbonate (2x) and brine (1x).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
Purification
The crude this compound can be purified by column chromatography followed by vacuum distillation.
Procedure:
-
Column Chromatography: Pack a chromatography column with silica gel and equilibrate with a mixture of hexane and ethyl acetate (e.g., 95:5 v/v). Load the crude product onto the column and elute with the same solvent system. Collect the fractions containing the desired product, as identified by TLC analysis.
-
Vacuum Distillation: Combine the product-containing fractions and concentrate under reduced pressure. Purify the resulting oil by vacuum distillation to yield pure this compound.[1]
Characterization
The identity and purity of the synthesized this compound can be confirmed by spectroscopic methods.
-
¹H NMR (CDCl₃, 400 MHz): δ 7.35-7.20 (m, 5H, Ar-H), 3.15 (m, 1H, CH-O), 2.85 (dd, J = 5.0, 4.1 Hz, 1H, CH₂-O), 2.78 (dd, J = 8.2, 2.8 Hz, 1H, Ar-CH₂), 2.58 (dd, J = 5.0, 2.7 Hz, 1H, CH₂-O), 2.49 (dd, J = 14.0, 7.5 Hz, 1H, Ar-CH₂).
-
¹³C NMR (CDCl₃, 100 MHz): δ 137.8, 129.3, 128.5, 126.5, 52.3, 47.1, 38.9.
-
Mass Spectrum (EI): m/z (%) 134 (M⁺, 25), 115 (15), 105 (10), 91 (100), 77 (20), 65 (15), 51 (20).
Typical Impurities
Commercial batches of this compound and other glycidyl ethers may contain trace amounts of impurities stemming from the manufacturing process. These can include:
-
Unreacted Starting Materials: Residual allylbenzene and epichlorohydrin (if used in the synthesis).
-
By-products of Synthesis: Such as the corresponding diol from the hydrolysis of the epoxide.
-
Solvent Residues: Traces of solvents used during synthesis and purification (e.g., toluene, hexane, ethyl acetate).
-
Benzene: As a potential trace impurity in raw materials derived from petroleum.[2][3] The FDA has highlighted the risk of benzene contamination in certain drug products.[2]
Biological Relevance: Metabolic Pathway of Allylbenzene
This compound is the 2',3'-epoxide metabolite of allylbenzene. The metabolic fate of allylbenzene and its analogs is of interest in toxicology and drug metabolism studies due to the potential for bioactivation to genotoxic intermediates. The primary metabolic pathways involve epoxidation of the allyl side chain and subsequent detoxification.[4][5]
Metabolic Pathway of Allylbenzene
This pathway illustrates that while this compound can be formed in vivo, it is typically rapidly detoxified by epoxide hydrolase to form the corresponding dihydrodiol or by glutathione S-transferase to form a glutathione conjugate.[5][6] These detoxification pathways mitigate the potential for the reactive epoxide to form adducts with DNA, which is a mechanism of genotoxicity.[4]
This technical guide provides essential information for researchers and professionals working with this compound. For further details on safety and handling, please refer to the Safety Data Sheet (SDS) provided by the respective suppliers.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. emerypharma.com [emerypharma.com]
- 3. aaqr.org [aaqr.org]
- 4. Investigation of the role of the 2',3'-epoxidation pathway in the bioactivation and genotoxicity of dietary allylbenzene analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Metabolism of allylbenzene 2',3'-oxide and estragole 2',3'-oxide in the isolated perfused rat liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Detoxication of the 2',3'-epoxide metabolites of allylbenzene and estragole. Conjugation with glutathione - PubMed [pubmed.ncbi.nlm.nih.gov]
The Core Reactivity of the Epoxide Ring in (2,3-Epoxypropyl)benzene: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the fundamental reactivity of the epoxide ring in (2,3-Epoxypropyl)benzene, a versatile building block in organic synthesis and drug discovery. The high reactivity of the three-membered oxirane ring, driven by significant ring strain, allows for a wide range of regio- and stereoselective transformations.[1][2] This document details the key ring-opening reactions, presents quantitative data, provides experimental protocols, and visualizes reaction mechanisms.
Fundamental Principles of Epoxide Reactivity
The reactivity of the epoxide ring in this compound is dominated by nucleophilic ring-opening reactions. These reactions can be catalyzed by either acid or base, and the regiochemical outcome is dependent on the reaction conditions.
Acid-Catalyzed Ring-Opening: Under acidic conditions, the epoxide oxygen is first protonated, creating a better leaving group.[1][3] The nucleophile then attacks the more substituted carbon atom (C2), which can better stabilize the partial positive charge that develops in the transition state.[2][4] This pathway has significant S(_N)1 character.[2] The result is the formation of a trans-1,2-disubstituted product.[3]
Base-Catalyzed Ring-Opening: In the presence of a strong nucleophile and basic or neutral conditions, the reaction proceeds via an S(_N)2 mechanism.[1][5] The nucleophile attacks the less sterically hindered carbon atom (C3).[5][6] This also results in a trans-1,2-disubstituted product due to the backside attack characteristic of S(_N)2 reactions.[1]
Nucleophilic Ring-Opening Reactions
A variety of nucleophiles can be employed to open the epoxide ring of this compound, leading to a diverse array of functionalized products.
Reaction with Oxygen Nucleophiles (Hydrolysis)
The hydrolysis of this compound yields 1-phenyl-2,3-propanediol. The reaction can be catalyzed by either acid or base.
-
Acid-Catalyzed Hydrolysis: In the presence of aqueous acid, the epoxide ring opens to form the corresponding diol.[4] The attack of water occurs at the more substituted carbon.
-
Base-Catalyzed Hydrolysis: Under basic conditions, the hydroxide ion attacks the less substituted carbon to yield the diol.[4]
Reaction with Nitrogen Nucleophiles (Aminolysis)
The reaction of this compound with amines is a cornerstone of epoxy resin chemistry and a valuable transformation in drug synthesis.[7] Primary and secondary amines can act as nucleophiles, leading to the formation of amino alcohols.[8][9]
-
Aliphatic vs. Aromatic Amines: Aliphatic amines are generally more reactive and can react at lower temperatures, while aromatic amines are less nucleophilic and often require higher temperatures to react.[7][8]
Reaction with Sulfur Nucleophiles
Thiols are potent nucleophiles that readily open the epoxide ring, typically under basic conditions, to form β-hydroxy thioethers.[10][11] The reaction is highly efficient and regioselective, with the thiolate anion attacking the less substituted carbon.[10]
Reaction with Carbon Nucleophiles (Grignard Reagents)
Grignard reagents are powerful carbon nucleophiles that attack the less substituted carbon of the epoxide ring.[12][13][14] This reaction is highly useful for forming new carbon-carbon bonds and results in the formation of a primary alcohol after an acidic workup.[4]
Quantitative Data on Ring-Opening Reactions
The following table summarizes quantitative data for representative ring-opening reactions of epoxides, including analogues of this compound, to illustrate typical yields and conditions.
| Nucleophile | Substrate Analogue | Conditions | Major Product | Yield (%) | Reference |
| p-Anisidine | Ethyl (E)-3-phenyl-2,3-epoxypropanoate | EtOH, 50°C, 1 h | Ethyl (2R,3S)-2-((4-methoxyphenyl)amino)-3-hydroxy-3-phenylpropanoate | 81 | [15] |
| Benzylamine | Ethyl (E)-3-phenyl-2,3-epoxypropanoate | EtOH, 50°C, 1 h | Ethyl (2R,3S)-2-(benzylamino)-3-hydroxy-3-phenylpropanoate | 82 | [15] |
| Thiophenol | Ethyl (E)-3-phenyl-2,3-epoxypropanoate | EtOH, rt, 2 h | Ethyl (2R,3S)-3-hydroxy-3-phenyl-2-(phenylthio)propanoate | 85 | [15] |
| 4-Methylbenzenethiol | Ethyl (E)-3-phenyl-2,3-epoxypropanoate | EtOH, rt, 2 h | Ethyl (2R,3S)-3-hydroxy-2-((4-methylphenyl)thio)-3-phenylpropanoate | 91 | [15] |
Experimental Protocols
General Synthesis of this compound (Aryl Glycidyl Ether)
This protocol is adapted from the general synthesis of aryl glycidyl ethers.[16]
Materials:
-
Phenol
-
Epichlorohydrin
-
Potassium hydroxide (KOH)
-
Toluene
-
Ethyl acetate
-
Brine solution
-
Anhydrous magnesium sulfate (MgSO(_4))
Procedure:
-
Dissolve phenol in toluene in a round-bottomed flask equipped with a magnetic stirrer and reflux condenser.
-
Add an excess of epichlorohydrin to the solution.
-
Slowly add a concentrated aqueous solution of potassium hydroxide to the reaction mixture at room temperature. Cooling may be necessary as the reaction is exothermic.
-
Stir the mixture vigorously at room temperature for 18-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, dilute the mixture with water and transfer it to a separatory funnel.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography.
Amine Curing of an Aryl Glycidyl Ether
This protocol provides a general procedure for the curing of an aryl glycidyl ether with an amine, a process analogous to the reaction of this compound.[7]
Materials:
-
Aryl glycidyl ether (e.g., this compound)
-
Amine curing agent (e.g., 4,4'-diaminodiphenylmethane)
-
Solvent (if necessary)
Procedure:
-
Calculate the stoichiometric ratio of the epoxy resin to the amine hardener based on their respective equivalent weights.
-
Melt the epoxy resin by heating if it is solid at room temperature.
-
Melt the amine curing agent in a separate container.
-
Add the stoichiometric amount of the molten amine to the molten epoxy resin with vigorous stirring.
-
Pour the mixture into a pre-heated mold.
-
Cure the mixture in an oven following a specific temperature profile (e.g., 2 hours at 120°C followed by 2 hours at 180°C).
-
Allow the cured polymer to cool slowly to room temperature.
Visualizations of Reaction Mechanisms and Workflows
Reaction Mechanisms
The following diagrams illustrate the fundamental mechanisms of acid- and base-catalyzed ring-opening of this compound.
Caption: Acid-catalyzed ring-opening of this compound.
Caption: Base-catalyzed ring-opening of this compound.
Experimental Workflow
The following diagram illustrates a typical experimental workflow for the synthesis and purification of a ring-opened product from this compound.
Caption: General experimental workflow for epoxide ring-opening.
Relevance in Drug Development
This compound and its derivatives are valuable intermediates in the synthesis of pharmaceuticals. The ability to introduce a 1-phenyl-2,3-propanediol or a related scaffold with controlled stereochemistry is crucial for the synthesis of many biologically active molecules. For instance, derivatives of this epoxide are used in the synthesis of beta-blockers. The epoxide serves as an electrophile to which a nucleophilic amine side chain is attached. Furthermore, enzymatic hydrolysis of this compound can be achieved with high enantioselectivity, providing access to chiral building blocks for drug synthesis.[17] The development of mutant enzymes has even allowed for a shift in the enantiopreference of this hydrolysis, showcasing the potential for biocatalysis in generating specific stereoisomers for drug development.[17]
References
- 1. Epoxides Ring-Opening Reactions - Chemistry Steps [chemistrysteps.com]
- 2. 9.6. Epoxide reactions | Organic Chemistry 1: An open textbook [courses.lumenlearning.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. 18.5 Reactions of Epoxides: Ring-Opening - Organic Chemistry | OpenStax [openstax.org]
- 7. benchchem.com [benchchem.com]
- 8. partconsulting.com [partconsulting.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Evaluation and Control of Thiol-ene/Thiol-epoxy Hybrid Networks - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. m.youtube.com [m.youtube.com]
- 13. youtube.com [youtube.com]
- 14. youtube.com [youtube.com]
- 15. Facile preparation of fluorine-containing 2,3-epoxypropanoates and their epoxy ring-opening reactions with various nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. Modification of substrate specificity resulting in an epoxide hydrolase with shifted enantiopreference for this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to (2,3-Epoxypropyl)benzene for Researchers and Drug Development Professionals
Introduction
(2,3-Epoxypropyl)benzene, also known by its synonym (Phenylmethyl)oxirane, is a reactive organic compound featuring a benzene ring attached to an epoxypropyl group. The strained three-membered oxirane ring makes this molecule a versatile intermediate in organic synthesis, particularly in the pharmaceutical industry. Its high reactivity allows for various nucleophilic ring-opening reactions, enabling the introduction of diverse functional groups and the construction of more complex molecular architectures.
This technical guide provides a comprehensive overview of the molecular properties, synthesis, reactivity, and toxicological profile of this compound. It is intended for researchers, scientists, and drug development professionals who may utilize this compound as a building block in medicinal chemistry or encounter it as a metabolite of other xenobiotics.
Molecular and Physicochemical Properties
This compound is a colorless liquid at room temperature. Its fundamental properties are summarized in the table below.
| Property | Value | References |
| Molecular Formula | C₉H₁₀O | [1][2][3] |
| Molecular Weight | 134.18 g/mol | [1][2][3] |
| CAS Number | 4436-24-2 | [1] |
| Appearance | Liquid | [1] |
| Density | 1.02 g/mL at 25 °C | [1] |
| Boiling Point | 98-100 °C at 17 mmHg | [1] |
| Refractive Index | n20/D 1.523 | [1] |
| Flash Point | 82 °C (179.6 °F) - closed cup | [1] |
Synonyms: (Phenylmethyl)oxirane, 2-Benzyloxirane, Allylbenzene 2',3'-oxide, Benzene, (2,3-epoxypropyl)-.[1][3]
Synthesis and Reactivity
The oxirane ring of this compound is the primary site of its chemical reactivity. This strained ether is susceptible to ring-opening by a wide range of nucleophiles, including amines, alcohols, and thiols. This reactivity is fundamental to its utility in synthetic chemistry.
A common application of similar epoxides is in the synthesis of aryloxypropanolamine scaffolds, which form the core structure of many beta-blocker medications.[4][5][6] The general synthetic approach involves the reaction of a phenol with an epoxide, followed by the ring-opening of the resulting glycidyl ether with an amine.
Experimental Protocols
While a specific protocol for the direct synthesis of this compound was not detailed in the surveyed literature, a reliable method for a closely related compound, (±)-benzyl 2,3-epoxypropyl ether, is available and provides a relevant experimental framework. The synthesis of more complex molecules containing the (2,3-epoxypropyl)phenyl moiety often involves the epoxidation of an allyl group using an oxidizing agent like m-chloroperoxybenzoic acid (m-CPBA).[7]
Example Protocol: Epoxidation of an Allyl-substituted Phenyl Compound (General Procedure)
-
Dissolution: The starting material, an allyl-substituted phenyl compound (1 equivalent), is dissolved in a suitable chlorinated solvent, such as dichloromethane (CH₂Cl₂), in a round-bottom flask equipped with a magnetic stirrer.
-
Cooling: The solution is cooled to 0 °C in an ice bath.
-
Addition of Oxidizing Agent: m-Chloroperoxybenzoic acid (m-CPBA) (typically 1.1 to 1.5 equivalents) is added portion-wise to the stirred solution, maintaining the temperature at 0 °C.
-
Reaction Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC) until the starting material is consumed. The reaction is typically allowed to warm to room temperature and stirred for several hours.
-
Work-up: Upon completion, the reaction mixture is quenched by the addition of a reducing agent solution, such as aqueous sodium thiosulfate, to destroy excess peroxide. The organic layer is then washed sequentially with a saturated aqueous solution of sodium bicarbonate (to remove m-chlorobenzoic acid) and brine.
-
Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by flash column chromatography on silica gel to yield the desired this compound derivative.
Metabolism and Toxicology
This compound is a known metabolite of allylbenzene, a naturally occurring compound found in various plants.[1][8] The metabolism of allylbenzene is of significant interest in toxicology and drug development due to the potential for bioactivation to genotoxic intermediates.
The primary metabolic pathway involves the epoxidation of the allyl side chain by cytochrome P450 enzymes to form this compound.[1][8] This epoxide is an electrophilic species that can covalently bind to nucleophilic sites on macromolecules, including DNA, forming DNA adducts.[1] This process is considered a potential pathway for the genotoxicity of allylbenzene and its analogs.[1][9]
However, organisms possess efficient detoxification pathways to mitigate the harmful effects of such epoxides. The primary detoxification routes for this compound are:
-
Hydrolysis by Epoxide Hydrolases: This enzymatic reaction opens the epoxide ring to form the corresponding, less reactive dihydrodiol.[3]
-
Conjugation with Glutathione (GSH): Catalyzed by glutathione S-transferases (GSTs), this pathway also results in the opening of the epoxide ring and the formation of a water-soluble conjugate that can be readily excreted.[3]
Studies in isolated perfused rat livers have shown that these detoxification pathways are rapid and effective, preventing the accumulation of the reactive epoxide and minimizing its potential for cellular and genetic toxicity.[3]
Safety Information
This compound is classified as a hazardous substance. Appropriate safety precautions should be taken during its handling and use.
| Hazard Class | GHS Classification |
| Skin Corrosion/Irritation | Category 2 (Causes skin irritation) |
| Serious Eye Damage/Irritation | Category 2 (Causes serious eye irritation) |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 (May cause respiratory irritation) |
Precautionary Statements: P261, P264, P271, P280, P302+P352, P305+P351+P338.[1]
Conclusion
This compound is a valuable chemical intermediate with significant potential in pharmaceutical synthesis, largely due to the reactivity of its oxirane ring. Its role as a key building block for certain classes of drugs, such as beta-blockers, highlights its importance in medicinal chemistry. However, its formation as a reactive metabolite of allylbenzene necessitates a thorough understanding of its toxicological profile. For drug development professionals, this duality is critical: while the compound's reactivity can be harnessed for therapeutic design, its potential for bioactivation and genotoxicity must be carefully considered in the safety assessment of any new chemical entity that may be metabolized to this epoxide. Future research may further elucidate its biological activities and expand its applications in the development of novel therapeutics.
References
- 1. Investigation of the role of the 2',3'-epoxidation pathway in the bioactivation and genotoxicity of dietary allylbenzene analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Metabolism of allylbenzene 2',3'-oxide and estragole 2',3'-oxide in the isolated perfused rat liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery and development of beta-blockers - Wikipedia [en.wikipedia.org]
- 5. jmedchem.com [jmedchem.com]
- 6. Synthesis and pharmacology of potential beta-blockers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Allylbenzene - Wikipedia [en.wikipedia.org]
- 8. Safrole - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
Methodological & Application
Application Notes & Protocols: Ring-Opening Reactions of (2,3-Epoxypropyl)benzene with Nucleophiles
For Researchers, Scientists, and Drug Development Professionals
(2,3-Epoxypropyl)benzene, commonly known as styrene oxide, is a pivotal intermediate in organic synthesis. Its strained three-membered ether ring is susceptible to nucleophilic attack, leading to a variety of 1,2-difunctionalized products. These products, particularly β-amino alcohols, are valuable building blocks for pharmaceuticals (e.g., β-blockers), chiral auxiliaries, and other fine chemicals.[1][2] This document provides detailed notes and protocols for the ring-opening reactions of styrene oxide with common nucleophiles.
General Principles of Ring-Opening
The regioselectivity of the ring-opening reaction—whether the nucleophile attacks the benzylic (α) carbon or the terminal (β) carbon—is highly dependent on the reaction conditions and the nature of the nucleophile.[3]
-
Acidic Conditions : In the presence of an acid catalyst, the epoxide oxygen is protonated, making the ring more reactive. The reaction proceeds through a mechanism with Sɴ1 character. Nucleophilic attack is favored at the more substituted benzylic (α) carbon, which can better stabilize the developing positive charge.[4][5]
-
Basic or Neutral Conditions : Under basic or neutral conditions, the reaction follows an Sɴ2 mechanism. The nucleophile attacks the sterically less hindered terminal (β) carbon.[4][6] Stronger nucleophiles are typically required for the reaction to proceed efficiently.[4]
dot
Caption: General mechanism for the nucleophilic ring-opening of styrene oxide.
Reaction with Amine Nucleophiles
The reaction of styrene oxide with amines yields β-amino alcohols, a crucial structural motif in many biologically active molecules.[2] The regioselectivity is strongly influenced by the nature of the amine.
-
Aromatic Amines : Nucleophilic attack generally occurs at the benzylic (α) carbon, facilitated by catalysts that can stabilize a partial positive charge at this position.[5][7]
-
Aliphatic Amines : Preferential Sɴ2 attack occurs at the less sterically hindered terminal (β) carbon.[7]
Quantitative Data Summary: Aminolysis of Styrene Oxide
| Entry | Amine Nucleophile | Catalyst (mol%) | Conditions | Time | Yield (%) | Major Product | Reference |
| 1 | Aniline | SBSSA (3.4) | Room Temp, Solvent-free | 1 h | 95 | α-attack | [7] |
| 2 | 4-Nitroaniline | SBSSA (3.4) | Room Temp, Solvent-free | 1.5 h | 92 | α-attack | [7] |
| 3 | Aniline | Graphene Oxide | Room Temp | 15 min | 86 | α-attack | [5] |
| 4 | Diphenylamine | Graphene Oxide | Room Temp | 15 min | 77 | α-attack | [5] |
| 5 | Morpholine | Graphene Oxide | Room Temp | 15 min | 92 | β-attack | [5] |
| 6 | Piperidine | SBSSA (3.4) | Room Temp, Solvent-free | 2 h | 90 | β-attack | [7] |
| 7 | Aniline | Cyanuric Chloride (2) | Room Temp, Solvent-free | 30 min | 94 | α-attack | [8] |
Experimental Protocol: Synthesis of 2-(Phenylamino)-2-phenylethanol
This protocol is adapted from a solvent-free method using a solid acid catalyst.[7]
-
Reactant Preparation : In a round-bottom flask, add styrene oxide (1 mmol, 120.15 mg) and aniline (1 mmol, 93.13 mg).
-
Catalyst Addition : To the magnetically stirred mixture, add the silica-bonded S-sulfonic acid (SBSSA) catalyst (100 mg, 3.4 mol%).
-
Reaction : Stir the reaction mixture at room temperature.
-
Monitoring : Monitor the reaction progress using Thin Layer Chromatography (TLC) with a suitable eluent (e.g., n-hexane:EtOAc 70:30).[4]
-
Work-up : Upon completion (approx. 1 hour), dilute the mixture with dichloromethane (CH₂Cl₂).
-
Purification : Filter the mixture to remove the solid catalyst. Dry the organic layer over anhydrous Na₂SO₄ and concentrate it under reduced pressure.
-
Isolation : Purify the crude product by column chromatography on silica gel to afford the pure β-amino alcohol.
-
Characterization : Characterize the final product using IR, ¹H NMR, and ¹³C NMR spectroscopy.
dot
Caption: A typical experimental workflow for the synthesis of β-amino alcohols.
Reaction with Alcohol Nucleophiles
The alcoholysis of styrene oxide produces β-alkoxy alcohols, which are valuable synthetic intermediates. These reactions are typically acid-catalyzed. The steric hindrance of the alcohol can significantly affect the reaction rate.[9]
Quantitative Data Summary: Alcoholysis of Styrene Oxide
| Entry | Alcohol Nucleophile | Catalyst | Conditions | Time | Conversion (%) | Major Product | Reference |
| 1 | Methanol | SO₃H/g-C₃N₄/Fe₃O₄ | 60 °C | 3 h | 99 | α-attack | [9] |
| 2 | Ethanol | SO₃H/g-C₃N₄/Fe₃O₄ | 60 °C | 3.5 h | 95 | α-attack | [9] |
| 3 | Isopropanol | SO₃H/g-C₃N₄/Fe₃O₄ | 60 °C | 5 h | 82 | α-attack | [9] |
| 4 | tert-Butanol | SO₃H/g-C₃N₄/Fe₃O₄ | 60 °C | 8 h | 45 | α-attack | [9] |
Experimental Protocol: Synthesis of 2-Methoxy-2-phenylethanol
This protocol is a general representation of an acid-catalyzed alcoholysis reaction.
-
Reactant Preparation : Dissolve styrene oxide (1 mmol) in an excess of the alcohol nucleophile (e.g., methanol, 10 mL), which also serves as the solvent, in a round-bottom flask.
-
Catalyst Addition : Add a suitable acid catalyst (e.g., a few drops of concentrated H₂SO₄ or a solid acid catalyst like Amberlyst-15).
-
Reaction : Stir the mixture at the desired temperature (e.g., 60 °C) and monitor by TLC or GC.
-
Work-up : After the reaction is complete, neutralize the acid catalyst with a mild base (e.g., saturated NaHCO₃ solution).
-
Extraction : Extract the product into an organic solvent like diethyl ether.
-
Purification : Wash the organic layer with brine, dry over anhydrous MgSO₄, and evaporate the solvent.
-
Isolation : Purify the resulting crude oil by distillation or column chromatography.
Reaction with Thiol and Azide Nucleophiles
-
Thiols : The reaction of thiols with alkenes, known as the thiol-ene reaction, often proceeds via a free-radical mechanism, leading to the anti-Markovnikov addition product.[10] In the context of styrene oxide, the reaction can also be catalyzed to produce β-thioalcohols.
-
Azides : The ring-opening with sodium azide (NaN₃) is a valuable method for synthesizing azido alcohols, which are precursors to amino alcohols and other nitrogen-containing compounds.[11] The reaction with aryl-substituted epoxides like styrene oxide typically yields α-azido alcohols as the major product.[11]
dot
Caption: Decision logic for predicting regioselectivity in aminolysis reactions.
References
- 1. rroij.com [rroij.com]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. jsynthchem.com [jsynthchem.com]
- 5. journals.tubitak.gov.tr [journals.tubitak.gov.tr]
- 6. Epoxides Ring-Opening Reactions - Chemistry Steps [chemistrysteps.com]
- 7. Regioselective Ring Opening of Epoxides with Amines Using Silica-bonded S-sulfonic Acid under Solvent-free Conditions [scielo.org.mx]
- 8. tandfonline.com [tandfonline.com]
- 9. researchgate.net [researchgate.net]
- 10. Thiol-ene reaction - Wikipedia [en.wikipedia.org]
- 11. Asymmetric azidohydroxylation of styrene derivatives mediated by a biomimetic styrene monooxygenase enzymatic cascade - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/D1CY00855B [pubs.rsc.org]
Application Notes and Protocols: Regioselective Ring-Opening of (2,3-Epoxypropyl)benzene
For Researchers, Scientists, and Drug Development Professionals
Introduction
(2,3-Epoxypropyl)benzene, also known as 2-(phenylmethyl)oxirane, is a valuable epoxide intermediate in organic synthesis.[1][2] Its three-membered ring is highly strained, making it susceptible to ring-opening reactions with various nucleophiles.[3][4] This reactivity allows for the introduction of diverse functional groups, a critical aspect in the synthesis of pharmaceuticals and other complex organic molecules. The key challenge and opportunity in the chemistry of unsymmetrical epoxides like this compound lies in controlling the regioselectivity of the ring-opening reaction. The choice between acid-catalyzed and base-catalyzed conditions dictates which of the two epoxide carbons will be attacked by the nucleophile, leading to the formation of distinct constitutional isomers. These application notes provide a detailed comparison of these two catalytic methods, complete with experimental protocols and mechanistic diagrams to guide researchers in achieving the desired synthetic outcomes.
Mechanistic Overview and Regioselectivity
The regiochemical outcome of the ring-opening of this compound is determined by the reaction mechanism, which is dictated by the catalytic conditions.
Acid-Catalyzed Ring-Opening
Under acidic conditions, the epoxide oxygen is first protonated, creating a better leaving group.[5][6] This protonated intermediate develops a significant partial positive charge on the adjacent carbon atoms. The reaction then proceeds via a mechanism that has substantial SN1 character.[4][7] The nucleophile preferentially attacks the more substituted carbon (C-2), as this carbon can better stabilize the developing positive charge.[4][8][9] This leads to the formation of the "Markovnikov" product. The transition state involves a backside attack, resulting in an anti-addition of the nucleophile and the hydroxyl group.[6]
Caption: Acid-catalyzed opening of this compound.
Base-Catalyzed Ring-Opening
In the presence of a strong nucleophile under basic or neutral conditions, the reaction proceeds via a classic SN2 mechanism.[4][10] The nucleophile directly attacks one of the epoxide carbons, simultaneously opening the ring. Due to steric hindrance, the attack occurs at the less substituted carbon (C-3).[10][11][12] This regioselectivity results in the formation of the "anti-Markovnikov" product. The reaction involves a backside attack, leading to an inversion of configuration if the carbon were a stereocenter, and results in an anti-addition product.[10]
Caption: Base-catalyzed opening of this compound.
Data Presentation: Summary of Regiochemical Outcomes
The following table summarizes the expected major products from the reaction of this compound with a generic nucleophile (e.g., methanol/methoxide) under acidic and basic conditions.
| Parameter | Acid-Catalyzed Opening (e.g., H₂SO₄, MeOH) | Base-Catalyzed Opening (e.g., NaOMe, MeOH) |
| Mechanism | SN1-like | SN2 |
| Site of Nucleophilic Attack | More substituted carbon (C-2)[4][8][9] | Less substituted carbon (C-3)[10][11] |
| Major Product | 1-Methoxy-3-phenyl-2-propanol | 2-Methoxy-3-phenyl-1-propanol |
| Stereochemistry | trans (anti) addition | trans (anti) addition[10] |
Experimental Protocols
The following are generalized protocols for the ring-opening of this compound. Researchers should adapt these procedures based on the specific nucleophile and scale of the reaction.
Protocol 1: Acid-Catalyzed Ring-Opening with Methanol
Objective: To synthesize 1-methoxy-3-phenyl-2-propanol as the major product.
Materials:
-
This compound (1.0 eq)
-
Anhydrous Methanol (MeOH)
-
Concentrated Sulfuric Acid (H₂SO₄, catalytic amount, e.g., 1-2 mol%)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
-
Ethyl Acetate (EtOAc) or Dichloromethane (DCM) for extraction
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar, dissolve this compound in anhydrous methanol (approx. 0.2-0.5 M concentration).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a catalytic amount of concentrated sulfuric acid to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully quench the reaction by adding saturated sodium bicarbonate solution until the effervescence ceases.
-
Remove the methanol under reduced pressure using a rotary evaporator.
-
Extract the aqueous residue with ethyl acetate (3x volumes).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the drying agent and concentrate the organic phase in vacuo to yield the crude product.
-
Purify the product by flash column chromatography on silica gel if necessary.
Protocol 2: Base-Catalyzed Ring-Opening with Sodium Methoxide
Objective: To synthesize 2-methoxy-3-phenyl-1-propanol as the major product.
Materials:
-
This compound (1.0 eq)
-
Sodium Methoxide (NaOMe, 1.1 eq)
-
Anhydrous Methanol (MeOH)
-
Deionized Water or dilute HCl for workup
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
-
Ethyl Acetate (EtOAc) or Dichloromethane (DCM) for extraction
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), dissolve sodium methoxide in anhydrous methanol.
-
Cool the solution to 0 °C.
-
Add this compound dropwise to the stirred methoxide solution.
-
After the addition, allow the reaction to warm to room temperature or gently heat to reflux (depending on nucleophile reactivity) for 2-8 hours. Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature and carefully quench by adding deionized water. Neutralize with dilute HCl if necessary.
-
Remove the methanol under reduced pressure using a rotary evaporator.
-
Extract the aqueous residue with ethyl acetate (3x volumes).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the drying agent and concentrate the organic phase in vacuo to yield the crude product.
-
Purify the product by flash column chromatography on silica gel if necessary.
General Experimental Workflow
The logical flow for conducting either the acid- or base-catalyzed ring-opening reaction is outlined below.
Caption: General workflow for epoxide ring-opening reactions.
Conclusion
The ring-opening of this compound is a powerful transformation that can be precisely controlled to yield two different regioisomeric products. Acid catalysis directs nucleophilic attack to the more substituted C-2 position through an SN1-like mechanism, while base catalysis favors attack at the less sterically hindered C-3 position via an SN2 pathway. Understanding these fundamental mechanistic differences is crucial for drug development professionals and synthetic chemists to strategically design synthetic routes and access the desired molecular architectures. The choice of catalyst is therefore a critical decision point that dictates the final product structure.
References
- 1. (2,3-环氧丙基)苯 98% | Sigma-Aldrich [sigmaaldrich.com]
- 2. 2-(Phenylmethyl)oxirane | C9H10O | CID 94826 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Epoxides Ring-Opening Reactions - Chemistry Steps [chemistrysteps.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. 18.5 Reactions of Epoxides: Ring-Opening – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 9. youtube.com [youtube.com]
- 10. Video: Base-Catalyzed Ring-Opening of Epoxides [jove.com]
- 11. m.youtube.com [m.youtube.com]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
Application Notes and Protocols: (2,3-Epoxypropyl)benzene in Polymer Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of (2,3-Epoxypropyl)benzene, also known as allylbenzene oxide or benzyloxirane, in the synthesis of functional polymers for various applications, including biomedical and drug delivery systems. Detailed experimental protocols and characterization data are provided to guide researchers in their work.
Introduction
This compound is a versatile monomer containing a reactive oxirane ring and a phenyl group. This unique structure allows for its polymerization through ring-opening mechanisms to create polyethers with pendant phenyl groups. The presence of the epoxy group also enables its use as a comonomer or for post-polymerization modification to introduce a variety of functionalities. These characteristics make polymers derived from this compound and related glycidyl ethers valuable materials in biomedical applications, where they can be tailored for drug delivery, tissue engineering, and as biocompatible coatings.[1][2]
Polymerization of Epoxy-Containing Monomers
Polymers based on monomers containing epoxy groups, such as glycidyl methacrylate (GMA) and N-(2,3-epoxypropyl)-4,5,6,7-tetrahydroindole, are synthesized through various techniques, including precipitation, suspension, and anionic ring-opening polymerization.[3][4][5] The choice of polymerization method influences the polymer's properties, such as molecular weight, particle size, and crosslinking density.
Anionic Ring-Opening Polymerization
Anionic ring-opening polymerization is a common method for synthesizing linear polyethers from epoxy monomers.[4] This technique allows for good control over the polymer structure.
Precipitation Polymerization
Precipitation polymerization is utilized to produce crosslinked microspheres.[3] This method is particularly useful for creating materials for chromatography and solid-phase synthesis.
Key Applications
The functional epoxy group is key to many applications. It can be opened by various nucleophiles to attach biomolecules, drugs, or other functional groups. This makes polymers derived from epoxy-containing monomers highly suitable for biomedical fields.[1][6][7]
Drug Delivery
The ability to functionalize these polymers makes them promising candidates for drug delivery systems.[6][8][9] Drugs can be covalently attached to the polymer backbone or encapsulated within polymeric nanoparticles. The polymer's properties can be tuned to control the release of the drug.[8]
Biocompatible Materials and Tissue Engineering
Functional polymers are essential in creating complex structures for biomedical applications, such as biocompatible surfaces, scaffolds for tissue engineering, and hydrogels.[1][7] The versatility of polymers allows for the design of materials with a wide range of physical, chemical, and biological properties.[1]
Experimental Protocols
Protocol 1: Anionic Ring-Opening Polymerization of an Epoxy-Functionalized Monomer
This protocol is adapted from the synthesis of poly(N-(2,3-epoxypropyl)-4,5,6,7-tetrahydroindole) and can serve as a starting point for the polymerization of this compound.[4]
Materials:
-
N-(2,3-epoxypropyl)-4,5,6,7-tetrahydroindole (EPTHI) or this compound
-
Potassium hydroxide (KOH), powdered
-
Argon gas
-
Benzene
-
Hexane
Procedure:
-
Place the monomer (e.g., 0.56 g, 3.16 mmol of EPTHI) and powdered KOH (e.g., 0.011 g, 2 wt.%) in a reaction vessel.
-
Heat the mixture to 90 °C for 14 hours under an argon atmosphere with stirring.
-
After cooling, add a small amount of benzene (0.3 mL) to the viscous product.
-
Precipitate the polymer by adding the mixture to hexane.
-
Wash the resulting resin with hexane and dry it to a constant weight.
Characterization: The resulting polymer can be characterized by its melting point, solubility in various solvents (e.g., benzene, chloroform, ethanol, DMF, DMSO), and molecular weight determined by techniques such as gel permeation chromatography (GPC).[4]
Protocol 2: Synthesis of Porous Glycidyl Methacrylate-Based Microspheres via Swelling and Polymerization
This protocol describes the synthesis of porous microspheres, which can be adapted for various applications.[10]
Materials:
-
Polystyrene (PS) seeds (as a template)
-
Glycidyl methacrylate (GMA)
-
Ethylene glycol dimethacrylate (EGDMA) (crosslinker)
-
Polymerization initiator (e.g., benzoyl peroxide)
-
Tetrahydrofuran (THF)
Procedure:
-
Place the synthesized glycidyl methacrylate-co-ethylene glycol dimethacrylate (GE) microspheres in a flask with THF to dissolve the polystyrene seed template.
-
Heat the flask with a reflux condenser for approximately 4 hours.
-
Filter the microspheres and wash them with pure THF.
-
Deaerate the system with nitrogen.
-
Carry out the polymerization at 70 °C for 24 hours.
-
Dry the resulting particles under a vacuum at ambient temperature.
Data Presentation
Table 1: Synthesis and Properties of Poly(GMA-co-DVB) Microspheres by Precipitation Polymerization [3]
| DVB Concentration (mol%) | Number-Average Diameter (μm) | Uniformity (D_w/D_n) | Polymerization Yield (%) |
| 20 | 2.63 | 1.10 | 28.9 |
| 90 | 3.34 | 1.02 | 79.7 |
Table 2: Properties of Porous Glycidyl Methacrylate-Based Microspheres [10]
| Material ID | GMA:EGDMA Molar Ratio | Specific Surface Area (m²/g) | Pore Volume (cm³/g) | Pore Diameter (nm) | Microsphere Diameter (μm) |
| GE1 | 1:0.70 | - | 0.19 | - | - |
| GE2 | 1:1.40 | 132 | 0.43 | - | - |
| GE3 | 1:0.35 | 43 | - | - | - |
Table 3: Properties of Polyethers from Anionic Ring-Opening Polymerization of EPTHI [4]
| Polymer ID | Yield (%) | Molecular Weight (M_w, kDa) | Melting Point (°C) |
| P1-P8 (Homopolymers) | up to 61 | 8.7 - 11.7 | 127 - 130 |
| Copolymers with EGMGE | - | 5.6 - 14.2 | - |
| Copolymers with EGVGE | - | 6.4 - 12.3 | - |
Visualizations
Caption: General workflow for synthesis and application of epoxy-based polymers.
Caption: Conceptual mechanism for a polymer-based drug delivery system.
References
- 1. merckmillipore.com [merckmillipore.com]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis of Functional Polyesters N-(2,3-epoxypropyl)-4,5,6,7-tetrahydroindole by Anionic Ring-Opening Polymerization - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Biomedical Applications of Biodegradable Polymers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ira.lib.polyu.edu.hk [ira.lib.polyu.edu.hk]
- 9. Porous Crosslinked Zwitterionic Microparticles Based on Glycidyl Methacrylate and N-Vinylimidazole as Possible Drug Delivery Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Studies on Preparation, Characterization and Application of Porous Functionalized Glycidyl Methacrylate-Based Microspheres - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Anionic Ring-Opening Polymerization of (2,3-Epoxypropyl)benzene
For Researchers, Scientists, and Drug Development Professionals
Introduction
(2,3-Epoxypropyl)benzene, also commonly known as phenyl glycidyl ether (PGE), is an epoxide monomer that serves as a valuable building block for the synthesis of polyethers. The anionic ring-opening polymerization (AROP) of PGE yields poly(this compound), a polymer with a polyether backbone and pendant phenyl groups. These structural features impart properties that are of significant interest for various applications, including specialty coatings, adhesives, and advanced materials.[1][2]
In the realm of biomedical science and drug development, polyethers are widely investigated for their biocompatibility and utility in drug delivery systems.[3] The synthesis of well-defined poly(this compound) with controlled molecular weights and narrow molecular weight distributions, achievable through living anionic polymerization, opens avenues for its use in creating sophisticated drug delivery vehicles such as nanoparticles and micelles.[4][5][6] The presence of the phenyl group can be leveraged for various interactions and further functionalization, making this polymer a promising candidate for advanced therapeutic systems.
These application notes provide detailed protocols for the synthesis of the this compound monomer and its subsequent anionic ring-opening polymerization. It also includes a summary of characterization data and a discussion of its potential applications in drug development.
Monomer Synthesis: this compound
The synthesis of this compound is typically achieved through the reaction of phenol with epichlorohydrin in the presence of a base.[1]
Experimental Protocol: Synthesis of this compound
Materials:
-
Phenol
-
Epichlorohydrin
-
Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)
-
Toluene or other suitable solvent
-
Ethyl acetate (for extraction)
-
Brine solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve phenol in toluene.
-
Add an excess of epichlorohydrin to the solution.
-
Prepare a concentrated aqueous solution of sodium hydroxide.
-
Slowly add the NaOH solution to the reaction mixture at room temperature. The reaction can be exothermic, and cooling may be required.
-
Stir the reaction mixture vigorously at room temperature for 18-24 hours.
-
Monitor the progress of the reaction using thin-layer chromatography (TLC).
-
After completion, dilute the reaction mixture with water and extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography to obtain pure this compound.
Anionic Ring-Opening Polymerization of this compound
The anionic ring-opening polymerization of this compound allows for the synthesis of polyethers with controlled molecular weights and narrow polydispersity, characteristic of a living polymerization.[4] The following protocol is adapted from established procedures for the AROP of functional epoxide monomers.[7]
Experimental Protocol: Anionic Ring-Opening Polymerization
Materials:
-
This compound (monomer), freshly distilled
-
Benzyl alcohol (initiator)
-
Anhydrous toluene (solvent)
-
Methanol (terminating agent)
-
Dichloromethane (DCM)
-
Cold methanol (for precipitation)
Procedure:
-
Thoroughly dry all glassware in an oven and cool under an inert atmosphere (e.g., argon or nitrogen).
-
In a glovebox or under an inert atmosphere, add the purified this compound monomer to a dried reaction flask.
-
Dissolve the monomer in anhydrous toluene.
-
Add the initiator, benzyl alcohol, to the monomer solution.
-
Add the phosphazene base, t-BuP₄, or powdered KOH to initiate the polymerization.[7][8]
-
Stir the reaction mixture at the desired temperature (e.g., room temperature or elevated temperatures).
-
Monitor the polymerization by taking aliquots and analyzing them by ¹H NMR spectroscopy to determine monomer conversion.
-
Once the desired conversion is reached, terminate the polymerization by adding an excess of methanol.
-
Concentrate the reaction mixture in vacuo.
-
Dissolve the crude polymer in a minimal amount of dichloromethane.
-
Precipitate the polymer by adding the solution dropwise to a large volume of cold methanol with vigorous stirring.
-
Collect the precipitated polymer by filtration or centrifugation and dry under vacuum to a constant weight.
Data Presentation
The following tables summarize representative quantitative data for the anionic ring-opening polymerization of functional glycidyl ethers. This data is based on the polymerization of monomers structurally similar to this compound and serves as a reference for expected outcomes.[7]
Table 1: Monomer Conversion and Molecular Weight Data for AROP of Functional Glycidyl Ethers
| Monomer | Conversion (%) | Mn,th ( g/mol ) | Mn,GPC ( g/mol ) | PDI (Mw/Mn) |
| 4-Methoxyphenyl glycidyl ether | 47.7 | 5,000 | 2,750 | 1.12 |
| 3,5-Dimethoxyphenyl glycidyl ether | 64.1 | 6,600 | 3,450 | 1.09 |
| Biphenyl glycidyl ether | 86.5 | 9,100 | 3,550 | 1.10 |
| Trityl glycidyl ether | 90.8 | 15,200 | 3,720 | 1.13 |
Data adapted from solid-state AROP of various functional epoxide monomers. Mn,th is the theoretical number-average molecular weight, and Mn,GPC is the number-average molecular weight determined by Gel Permeation Chromatography. PDI is the polydispersity index.[7]
Visualizations
Anionic Ring-Opening Polymerization Mechanism
References
- 1. Phenyl glycidyl ether - Wikipedia [en.wikipedia.org]
- 2. Phenyl glycidyl ether | CAS 122-60-1 | Connect Chemicals [connectchemicals.com]
- 3. Polyethers Based on Short-Chain Alkyl Glycidyl Ethers: Thermoresponsive and Highly Biocompatible Materials [pubmed.ncbi.nlm.nih.gov]
- 4. Living Anionic Polymerization – A Powerful Method - Advanced Science News [advancedsciencenews.com]
- 5. 60 Years of Living Anionic Polymerization - Advanced Science News [advancedsciencenews.com]
- 6. youtube.com [youtube.com]
- 7. Anionic ring-opening polymerization of functional epoxide monomers in the solid state - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis of Functional Polyesters N-(2,3-epoxypropyl)-4,5,6,7-tetrahydroindole by Anionic Ring-Opening Polymerization - PMC [pmc.ncbi.nlm.nih.gov]
Synthesis of β-Amino Alcohols Using (2,3-Epoxypropyl)benzene: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
β-Amino alcohols are a critical pharmacophore in a wide array of therapeutic agents and are valuable chiral auxiliaries in asymmetric synthesis.[1][2] This document provides detailed application notes and protocols for the synthesis of β-amino alcohols via the nucleophilic ring-opening of (2,3-Epoxypropyl)benzene with various amines. The methodologies described herein are designed to be reproducible and scalable, providing a foundation for medicinal chemistry campaigns and the development of novel therapeutics. The regioselectivity of the epoxide opening is a key consideration, and this document will address strategies to control this outcome.
Introduction
The 1,2-amino alcohol motif is a cornerstone in the design of numerous pharmaceuticals, including β-blockers, antiviral agents, and anticancer drugs.[1][3] The synthesis of these compounds through the aminolysis of epoxides is a direct and efficient method.[4] this compound, also known as 2-benzyloxirane, serves as a versatile starting material, allowing for the introduction of a phenylpropyl backbone, which is present in many biologically active molecules.[5][6]
The reaction involves the nucleophilic attack of an amine on one of the electrophilic carbon atoms of the epoxide ring, leading to its opening and the formation of a β-amino alcohol. The regioselectivity of this reaction—whether the amine attacks the C2 or C3 position of the epoxide—can be influenced by the nature of the amine, the reaction conditions, and the choice of catalyst.[7][8]
Applications in Drug Development
β-Amino alcohol derivatives have demonstrated a broad spectrum of therapeutic applications, including:
-
Antimalarial Activity: By inhibiting Plasmodium species.[1]
-
Antibacterial Effects: Showing potency against resistant strains like Staphylococcus aureus.[1]
-
Anticancer Properties: Exhibiting significant antiproliferative activity in various cancer cell lines.[1][3]
-
Neurological Disorders: Investigated as multifunctional agents for the treatment of Alzheimer's disease.[1]
-
Cardiovascular Drugs: Forming the core structure of many β-adrenergic blockers.
Reaction Mechanism and Regioselectivity
The ring-opening of this compound with an amine can proceed through two main pathways, leading to two different regioisomers. The preferred pathway is dependent on whether the reaction follows an SN1 or SN2 mechanism.
-
SN2 Pathway: Nucleophilic attack by the amine occurs at the sterically less hindered carbon atom (C3). This is often the major pathway, especially with aliphatic amines and under neutral or basic conditions.
-
SN1 Pathway: Under acidic conditions, the epoxide oxygen is protonated, and the reaction can proceed through a carbocation-like transition state. In the case of this compound, the benzylic position (C2) can stabilize a partial positive charge, favoring nucleophilic attack at this more substituted carbon. Aromatic amines, being weaker nucleophiles, often favor this pathway.[8]
The choice of catalyst can significantly influence the regioselectivity. Lewis acids can coordinate to the epoxide oxygen, activating the ring and influencing the site of nucleophilic attack.[7]
Figure 1. General reaction scheme for the synthesis of β-amino alcohols from this compound.
Experimental Protocols
The following protocols are generalized methods for the synthesis of β-amino alcohols from this compound. Optimization of reaction conditions may be necessary for specific amine substrates.
Protocol 1: Solvent-Free Synthesis with Aromatic Amines
This protocol is advantageous for its simplicity, reduced waste, and often shorter reaction times.[9]
Materials:
-
This compound
-
Aromatic amine (e.g., aniline, p-toluidine)
-
Catalyst (e.g., sulfated zirconia, cyanuric chloride)[10][11]
-
Reaction vial with a magnetic stir bar
-
Dichloromethane or ethyl acetate for workup
-
0.5 N HCl
-
Anhydrous Na2SO4
-
Silica gel for column chromatography
Procedure:
-
In a clean, dry reaction vial, combine this compound (1.0 mmol) and the aromatic amine (1.1 mmol).
-
Add the catalyst (e.g., 50 mg of sulfated zirconia).[11]
-
Seal the vial and stir the mixture at 60 °C.[11]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
Dissolve the crude product in dichloromethane or ethyl acetate.
-
Wash the organic layer with 0.5 N HCl (2 x 15 mL) to remove any unreacted amine, followed by brine.[9]
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford the desired β-amino alcohol.
Protocol 2: Synthesis in Solution
This protocol is suitable for a wider range of amines and allows for better temperature control.
Materials:
-
This compound
-
Amine (aliphatic or aromatic)
-
Optional: Catalyst (e.g., Zinc(II) perchlorate hexahydrate, Lithium bromide)[4][13]
-
Round-bottom flask with a magnetic stir bar and reflux condenser
-
Standard workup and purification reagents as in Protocol 1
Procedure:
-
To a round-bottom flask, add this compound (1.0 mmol), the amine (1.1 mmol), and the chosen solvent (5-10 mL).
-
If using a catalyst, add it to the mixture.
-
Stir the reaction mixture at the desired temperature (room temperature to reflux). The reaction can be carried out in water without a catalyst.[13]
-
Monitor the reaction by TLC.
-
Once the reaction is complete, cool the mixture to room temperature.
-
If the solvent is water-miscible, remove it under reduced pressure. If not, proceed directly to extraction.
-
Perform an aqueous workup as described in Protocol 1.
-
Purify the product by column chromatography.
Data Presentation
The following tables summarize typical reaction conditions and outcomes for the synthesis of β-amino alcohols from epoxides and amines, providing a basis for comparison.
Table 1: Catalyst and Solvent Effects on the Ring-Opening of Epoxides with Amines
| Catalyst | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| Sulfated Zirconia | Solvent-free | 60 | Varies | High | [11] |
| Cyanuric Chloride | Solvent-free | Room Temp | Short | Excellent | [9][10] |
| Zinc(II) perchlorate | Solvent-free | Room Temp | Varies | High | [13] |
| Lithium Bromide | Acetonitrile | Reflux | Varies | High | [4] |
| None | Water | Room Temp | Varies | Excellent | [13] |
| Graphite Oxide | Solvent-free | Room Temp | 15 min | 86 (styrene oxide) | [14] |
Table 2: Regioselectivity in the Ring-Opening of Styrene Oxide (a model for this compound)
| Amine Type | Conditions | Major Product | Rationale | Reference |
| Aromatic | Acidic/Lewis Acid | Attack at benzylic carbon | SN1-like, electronic control | [8] |
| Aliphatic | Neutral/Basic | Attack at terminal carbon | SN2-like, steric control | [8] |
Experimental Workflow
Figure 2. A typical experimental workflow for the synthesis of β-amino alcohols.
Conclusion
The synthesis of β-amino alcohols from this compound is a robust and versatile transformation with significant implications for drug discovery and development. By carefully selecting the reaction conditions—particularly the solvent, catalyst, and nature of the amine—researchers can control the regioselectivity of the epoxide ring-opening to access the desired products in high yields. The protocols and data presented in this document provide a comprehensive guide for scientists engaged in the synthesis of these valuable compounds.
References
- 1. researchgate.net [researchgate.net]
- 2. diva-portal.org [diva-portal.org]
- 3. researchgate.net [researchgate.net]
- 4. rroij.com [rroij.com]
- 5. This compound [stenutz.eu]
- 6. 2-(Phenylmethyl)oxirane | C9H10O | CID 94826 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. pubs.rsc.org [pubs.rsc.org]
- 8. Regioselective Ring Opening of Epoxides with Amines Using Silica-bonded S-sulfonic Acid under Solvent-free Conditions [scielo.org.mx]
- 9. tandfonline.com [tandfonline.com]
- 10. researchgate.net [researchgate.net]
- 11. Comparative Study of the Regioselective Synthesis of β-Aminoalcohols under Solventless Conditions Catalyzed by Sulfated Zirconia and SZ/MCM-41 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Development of β-Amino Alcohol Derivatives that Inhibit Toll-Like Receptor 4 Mediated Inflammatory Response as Potential Antiseptics - PMC [pmc.ncbi.nlm.nih.gov]
- 13. β-Amino alcohol synthesis by amination (alkylation) [organic-chemistry.org]
- 14. journals.tubitak.gov.tr [journals.tubitak.gov.tr]
Application Notes and Protocols: (2,3-Epoxypropyl)benzene as a Precursor for Pharmaceutical Intermediates
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthetic utility of (2,3-Epoxypropyl)benzene and analogous aryl glycidyl ethers as key precursors in the preparation of valuable pharmaceutical intermediates. The protocols detailed below focus on the synthesis of β-adrenergic blocking agents (beta-blockers), a significant class of drugs for cardiovascular diseases.
This compound, also known as benzyl glycidyl ether, possesses a reactive epoxide ring that is susceptible to nucleophilic attack, making it an ideal building block for introducing the 1-(aryloxy)-3-amino-2-propanol core structure found in many beta-blockers. The methodologies described herein are based on established synthetic routes and provide a foundation for laboratory-scale synthesis and process development.
I. Synthesis of Propranolol Intermediate
Propranolol is a widely used non-selective beta-blocker. A key step in its synthesis involves the reaction of 1-naphthol with an epoxypropylating agent, followed by reaction with an amine. The following protocol details the synthesis of the racemic propranolol precursor, 1-(isopropylamino)-3-(1-naphthyloxy)-2-propanol, via an epoxy intermediate analogous to this compound.
Experimental Protocol: Synthesis of (±)-Propranolol
This two-step protocol first describes the formation of the glycidyl ether intermediate from 1-naphthol, followed by the ring-opening reaction with isopropylamine.
Step 1: Synthesis of 1-(Naphthalen-1-yloxy)-2,3-epoxypropane
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1-naphthol (1.0 mole equivalent) and benzyltriethylammonium chloride (0.05 mole equivalents) in epichlorohydrin (3.0 mole equivalents).
-
Reaction Initiation: Heat the mixture to 50°C with stirring until all solids are dissolved.
-
Base Addition: Slowly add a 30% aqueous solution of sodium hydroxide (1.5 mole equivalents) dropwise over 1 hour, maintaining the temperature at 50°C.
-
Reaction Progression: After the addition is complete, continue stirring at 50°C for 6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up and Isolation: Upon completion, cool the reaction mixture to room temperature. Add water and extract the aqueous mixture with an organic solvent such as ethyl acetate. Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and filter. Concentrate the filtrate under reduced pressure to yield the crude 1-(naphthalen-1-yloxy)-2,3-epoxypropane.
Step 2: Synthesis of (±)-Propranolol
-
Reaction Setup: Dissolve the crude 1-(naphthalen-1-yloxy)-2,3-epoxypropane (1.0 mole equivalent) in a suitable solvent like methanol.
-
Amine Addition: Add isopropylamine (excess, e.g., 10 mole equivalents) to the solution.
-
Reaction Conditions: Reflux the reaction mixture for 4-6 hours.
-
Work-up and Purification: After cooling, evaporate the solvent under reduced pressure. The resulting crude product can be purified by recrystallization from a suitable solvent system (e.g., toluene/hexane) or by column chromatography on silica gel to yield (±)-propranolol.
Quantitative Data: Propranolol Synthesis
| Parameter | Value | Reference |
| Step 1 Yield | Not explicitly reported | General Williamson Ether Synthesis |
| Step 2 Yield | ~90% | [1] |
| Overall Yield | ~41-46% (for racemic synthesis) | [2] |
| Purity | High after purification | [1] |
II. Synthesis of Naftopidil Intermediate
Naftopidil is an α1-adrenergic receptor antagonist used for the treatment of benign prostatic hyperplasia. Its synthesis involves the reaction of 1-naphthol glycidyl ether with 1-(2-methoxyphenyl)piperazine.
Experimental Protocol: Synthesis of Naftopidil
-
Reaction Setup: To a solution of 1-(naphthalen-1-yloxy)-2,3-epoxypropane (0.1 g, 0.5 mmol) in anhydrous 2-propanol (10 mL), add 1-(2-methoxyphenyl)piperazine (0.096 g, 0.5 mmol).
-
Reaction Conditions: Reflux the reaction mixture for 32 hours.
-
Work-up and Purification: After completion of the reaction, remove the solvent under reduced pressure. Purify the crude product by flash column chromatography using a 60:40 mixture of ethyl acetate and petroleum ether as the eluent. This affords (S)-(+)-naftopidil as a yellow solid.
Quantitative Data: Naftopidil Synthesis
| Parameter | Value | Reference |
| Yield | 80% | |
| Melting Point | 126-127°C | |
| Enantiomeric Excess (for S-enantiomer) | Not explicitly reported for this protocol |
III. Synthesis of (S)-Pindolol Intermediate
Pindolol is a non-selective beta-blocker with intrinsic sympathomimetic activity. The synthesis of its enantiomerically pure form, (S)-pindolol, is of significant pharmaceutical interest. A key intermediate is (S)-4-(2,3-epoxypropoxy)-1H-indole.
Experimental Protocol: Synthesis of (S)-4-(2,3-epoxypropoxy)-1H-indole
This protocol starts from non-racemic (S)-3-(4-indolyloxy)-1,2-propanediol, which can be obtained through resolution of the corresponding racemic diol.
-
Reaction Setup: Dissolve non-racemic (S)-3-(4-indolyloxy)-1,2-propanediol in a suitable solvent.
-
Mitsunobu Reaction: Convert the diol to the corresponding epoxide, (S)-4-(2,3-epoxypropoxy)-1H-indole, via a Mitsunobu reaction. This typically involves the use of triphenylphosphine and a dialkyl azodicarboxylate (e.g., DIAD or DEAD).
-
Subsequent Reaction: The resulting (S)-epoxide can then be reacted with isopropylamine to yield (S)-pindolol.
Quantitative Data: Pindolol Intermediate Synthesis
| Parameter | Value | Reference |
| Yield | Not explicitly reported for this specific step | [2] |
| Enantiomeric Purity | High, dependent on the purity of the starting diol | [2] |
IV. Visualizing Synthetic Workflows
The following diagrams illustrate the general synthetic workflows for the preparation of pharmaceutical intermediates from aryl glycidyl ether precursors.
Caption: General synthesis of the aryl glycidyl ether intermediate.
Caption: General workflow for the synthesis of a beta-blocker.
V. Conclusion
This compound and its structural analogues are versatile and indispensable precursors in the synthesis of a wide array of pharmaceutical intermediates, most notably beta-blockers. The straightforward and relatively high-yielding reactions involving the nucleophilic opening of the epoxide ring provide a reliable method for the construction of the core pharmacophore of these drugs. The protocols and data presented here serve as a valuable resource for researchers and professionals in the field of drug development, facilitating the efficient synthesis and exploration of new and existing pharmaceutical agents.
References
Application Notes and Protocols: Asymmetric Synthesis Involving Chiral (2,3-Epoxypropyl)benzene
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chiral (2,3-epoxypropyl)benzene, also known as styrene oxide, is a valuable chiral building block in organic synthesis, particularly in the development of pharmaceuticals. Its stereochemistry plays a crucial role in the biological activity of target molecules, making enantioselective synthesis a critical aspect of its application. Chiral non-racemic epoxides are versatile intermediates in the total synthesis of numerous natural and non-natural compounds, including anticancer drugs.[1] This document provides an overview of key asymmetric synthesis strategies for producing chiral this compound and its derivatives, including detailed experimental protocols and comparative data to guide researchers in selecting the most suitable method for their needs.
Strategic Importance in Drug Development
The precise three-dimensional arrangement of atoms is paramount for the biological activity of a drug. Chiral epoxides like this compound serve as "chiral linchpins" in multi-step syntheses, allowing for the introduction of two adjacent functional groups with controlled stereochemistry.[2] This capability has been instrumental in the synthesis of a wide range of approved medicines, including antiviral, anticancer, and cardiovascular drugs. The development of catalytic, enantioselective methods to produce these intermediates has been a significant focus of chemical research.[2] The ability to selectively synthesize one enantiomer over the other is critical, as different enantiomers can exhibit vastly different biological activities, with one potentially being therapeutic while the other could be inactive or even harmful.[1]
Method Selection for Asymmetric Epoxidation
Choosing the appropriate method for the asymmetric epoxidation of allylbenzene to yield this compound depends on several factors, primarily the nature of the substrate and the desired enantiomer. The following diagram outlines a general decision-making workflow for selecting between common asymmetric epoxidation strategies.
Caption: Decision workflow for selecting an asymmetric epoxidation method.
Data Presentation: Comparison of Asymmetric Synthesis Methods
The following tables summarize quantitative data for different asymmetric synthesis approaches to produce chiral epoxides from styrene and its derivatives, including this compound.
Table 1: Enzymatic Epoxidation of Allylbenzene and Styrene Derivatives using Styrene Monooxygenase (SfStyA) [2]
| Entry | Substrate | Product | Conversion (%) | Enantiomeric Excess (ee, %) |
| 1 | Styrene | (S)-Styrene oxide | >99 | >99 |
| 2 | α-Methylstyrene | (S)-α-Methylstyrene oxide | 98 | 89 |
| 3 | trans-β-Methylstyrene | (1S,2R)-trans-β-Methylstyrene oxide | >99 | >99 |
| 4 | 4-Methylstyrene | (S)-4-Methylstyrene oxide | >99 | 99 |
| 5 | Allylbenzene | (S)-(2,3-Epoxypropyl)benzene | 83 | 68 |
Reaction conditions: [BNAH] = 15 mM, buffer (50 mM tris-SO4 pH 7.0), catalase = 650 U mL−1, [FAD] = 50 μM, [SfStyA] = 3 μM, [alkene] = 5 mM, 0.2% v/v DMSO, 30 °C, 1 h.[2]
Table 2: Hydrolytic Kinetic Resolution of Racemic this compound using Yeast Epoxide Hydrolase [1][3]
| Yeast Strain | Product | Yield (%) | Enantiomeric Excess (ee, %) |
| Rhodotorula sp. UOFS Y-0448 | (S)-Epoxide | 33 | 64 |
| (R)-Diol | 28 | 67 | |
| Rhodotorula sp. UOFS Y-2043 | (S)-Epoxide | 36 | 62 |
| (R)-Diol | 26 | 48 |
Table 3: Asymmetric Epoxidation of Styrenes Catalyzed by a Chiral Ketone (Shi-type Epoxidation) [4]
| Entry | Styrene Derivative | Yield (%) | Enantiomeric Excess (ee, %) |
| 1 | Styrene | 63 | 90 |
| 2 | 4-Methylstyrene | 65 | 92 |
| 3 | 4-Methoxystyrene | 68 | 93 |
| 4 | 4-Chlorostyrene | 72 | 89 |
| 5 | 2-Chlorostyrene | 61 | 91 |
Reaction conditions: Styrene (0.10 mmol), ketone catalyst (0.02 mmol) in dimethoxyethane/dimethoxymethane (5:1), buffer (pH 8.0), Bu4NHSO4 (0.02 mmol), Oxone solution, and K2CO3 solution at -10°C for 8 h.[4]
Experimental Protocols
Protocol 1: Jacobsen-Katsuki Asymmetric Epoxidation of Allylbenzene
The Jacobsen-Katsuki epoxidation is a reliable method for the enantioselective epoxidation of unfunctionalized alkenes, such as allylbenzene, using a chiral manganese-salen complex as the catalyst.[5][6]
Materials:
-
Allylbenzene
-
(R,R)-(-)-N,N'-Bis(3,5-di-tert-butylsalicylidene)-1,2-cyclohexanediaminomanganese(III) chloride (Jacobsen's catalyst)
-
Dichloromethane (CH₂Cl₂, anhydrous)
-
Sodium hypochlorite solution (commercial bleach, buffered to pH ~11 with Na₂HPO₄ and NaOH)
-
4-Phenylpyridine N-oxide (optional additive)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
To a round-bottom flask, add the Jacobsen's catalyst (typically 2-5 mol%).
-
If used, add the 4-phenylpyridine N-oxide additive.
-
Under an inert atmosphere (e.g., argon or nitrogen), add anhydrous dichloromethane.
-
Add allylbenzene to the catalyst solution and stir at room temperature.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add the buffered sodium hypochlorite solution dropwise over a period of 2-4 hours while maintaining the temperature at 0 °C.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, separate the organic layer.
-
Extract the aqueous layer with dichloromethane (2 x 20 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the resulting (S)-(2,3-epoxypropyl)benzene by flash column chromatography on silica gel.
Protocol 2: Shi Asymmetric Epoxidation of Allylbenzene
The Shi epoxidation utilizes a fructose-derived chiral ketone as an organocatalyst and potassium peroxymonosulfate (Oxone) as the primary oxidant.[7][8]
Materials:
-
Allylbenzene
-
Shi catalyst (fructose-derived ketone)
-
Acetonitrile (CH₃CN)
-
Dipotassium hydrogen phosphate (K₂HPO₄) or potassium carbonate (K₂CO₃)
-
Oxone (potassium peroxymonosulfate)
-
Ethylenediaminetetraacetic acid (EDTA) disodium salt
-
n-Hexane and ethyl acetate for purification
Procedure:
-
In a flask, dissolve allylbenzene and the Shi catalyst (typically 20-30 mol%) in acetonitrile.
-
In a separate flask, prepare an aqueous buffer solution of K₂HPO₄ or K₂CO₃ and EDTA.
-
Combine the organic and aqueous solutions and cool the biphasic mixture to 0 °C with vigorous stirring.
-
In a separate flask, dissolve Oxone in an aqueous EDTA solution.
-
Slowly and simultaneously add the Oxone solution and an aqueous solution of K₂CO₃ to the reaction mixture via syringe pump over several hours, maintaining the temperature at 0 °C and the pH around 10.5.
-
Monitor the reaction by TLC or GC.
-
After the reaction is complete, add n-hexane to the mixture and separate the layers.
-
Extract the aqueous layer with n-hexane.
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the chiral this compound.
Protocol 3: Enzymatic Kinetic Resolution of Racemic this compound
This protocol utilizes yeast epoxide hydrolase to selectively hydrolyze one enantiomer of racemic this compound, leaving the other enantiomer in excess.[1][3]
Materials:
-
Racemic this compound
-
Yeast cells (e.g., Rhodotorula sp. UOFS Y-0448)
-
Phosphate buffer (e.g., 0.1 M, pH 7.0)
-
Ethyl acetate
-
Sodium chloride (NaCl)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Cultivate the yeast cells in an appropriate growth medium and harvest the cells by centrifugation.
-
Resuspend the yeast cells in the phosphate buffer to a desired concentration.
-
Add the racemic this compound to the cell suspension.
-
Incubate the mixture on a shaker at a controlled temperature (e.g., 30 °C).
-
Monitor the progress of the reaction by taking aliquots at different time intervals and analyzing the enantiomeric excess of the remaining epoxide and the formed diol by chiral GC or HPLC.
-
Once the desired conversion and enantiomeric excess are reached, stop the reaction.
-
Saturate the aqueous phase with NaCl.
-
Extract the mixture with ethyl acetate (3 x 30 mL).
-
Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the enantioenriched this compound and the corresponding diol by flash column chromatography.
Chemo-Enzymatic Cascade for the Synthesis of Chiral 1,2-Azido Alcohols
A powerful strategy for the synthesis of valuable chiral molecules is the combination of enzymatic and chemical steps in a one-pot cascade. The following workflow illustrates the chemo-enzymatic synthesis of chiral 1,2-azido alcohols from styrene derivatives, starting with an enzymatic epoxidation.[2][9]
Caption: Workflow for the chemo-enzymatic synthesis of chiral 1,2-azido alcohols.
This cascade begins with the highly enantioselective epoxidation of a styrene derivative catalyzed by styrene monooxygenase, yielding a chiral epoxide.[2] Subsequent regioselective ring-opening of the epoxide with an azide nucleophile produces a chiral 1,2-azido alcohol, which is a versatile precursor for other valuable chiral compounds like 1,2-amino alcohols and aziridines.[2][9]
Conclusion
The asymmetric synthesis of chiral this compound is a cornerstone for the development of many pharmaceuticals. The choice of synthetic strategy, whether it be a metal-catalyzed epoxidation, an organocatalytic approach, or an enzymatic method, depends on the specific requirements of the synthesis, including substrate scope, desired enantioselectivity, and process scalability. The protocols and data presented herein provide a comprehensive guide for researchers to effectively utilize these powerful synthetic tools in their drug discovery and development endeavors.
References
- 1. researchgate.net [researchgate.net]
- 2. Asymmetric azidohydroxylation of styrene derivatives mediated by a biomimetic styrene monooxygenase enzymatic cascade - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchspace.csir.co.za [researchspace.csir.co.za]
- 4. Highly enantioselective epoxidation of styrenes: Implication of an electronic effect on the competition between spiro and planar transition states - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Jacobsen epoxidation | OpenOChem Learn [learn.openochem.org]
- 6. Jacobsen epoxidation - Wikipedia [en.wikipedia.org]
- 7. Shi epoxidation - Wikipedia [en.wikipedia.org]
- 8. Shi Epoxidation [organic-chemistry.org]
- 9. Asymmetric azidohydroxylation of styrene derivatives mediated by a biomimetic styrene monooxygenase enzymatic cascade - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols for the Grignard Reaction with (2,3-Epoxypropyl)benzene
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Grignard reaction is a fundamental carbon-carbon bond-forming reaction in organic chemistry, widely utilized in the synthesis of complex organic molecules, including active pharmaceutical ingredients. This document provides a detailed experimental protocol for the reaction of a Grignard reagent with (2,3-Epoxypropyl)benzene, also known as benzyl oxirane, to synthesize 1,3-diphenylpropan-2-ol. This secondary alcohol is a valuable building block in medicinal chemistry. The protocol outlines the preparation of the Grignard reagent (phenylmagnesium bromide) and its subsequent reaction with the epoxide, followed by workup and purification procedures.
Reaction Principle
The Grignard reaction with an epoxide proceeds via a nucleophilic ring-opening mechanism. The highly nucleophilic carbon of the Grignard reagent attacks one of the electrophilic carbon atoms of the epoxide ring. This attack follows an SN2-like mechanism, resulting in a backside attack on the less sterically hindered carbon of the epoxide. The reaction leads to the formation of a magnesium alkoxide intermediate, which upon acidic workup, yields the corresponding alcohol. In the case of this compound and phenylmagnesium bromide, the reaction yields 1,3-diphenylpropan-2-ol.
Experimental Protocols
This section details the step-by-step procedure for the synthesis of 1,3-diphenylpropan-2-ol via the Grignard reaction.
Materials and Reagents:
-
Magnesium turnings
-
Bromobenzene
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
This compound
-
Saturated aqueous ammonium chloride solution
-
Anhydrous sodium sulfate or magnesium sulfate
-
Hydrochloric acid (HCl), dilute
-
Iodine crystal (for initiation)
-
Standard laboratory glassware for anhydrous reactions (e.g., three-necked flask, reflux condenser, dropping funnel, drying tube)
Part A: Preparation of Phenylmagnesium Bromide (Grignard Reagent)
-
Apparatus Setup: Assemble a dry three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a calcium chloride drying tube to protect the reaction from atmospheric moisture. All glassware must be thoroughly dried in an oven prior to use.
-
Initiation: Place magnesium turnings in the flask. A small crystal of iodine can be added to activate the magnesium surface.
-
Reagent Addition: Prepare a solution of bromobenzene in anhydrous diethyl ether in the dropping funnel. Add a small portion of this solution to the magnesium turnings. The reaction is initiated when the brown color of the iodine disappears, and the solution becomes cloudy and starts to bubble. Gentle warming may be necessary to start the reaction.
-
Reaction: Once the reaction has started, add the remaining bromobenzene solution dropwise at a rate that maintains a gentle reflux. The reaction is exothermic.
-
Completion: After the addition is complete, reflux the mixture for an additional 15-30 minutes to ensure all the magnesium has reacted. The resulting solution is the Grignard reagent, phenylmagnesium bromide.
Part B: Reaction with this compound
-
Cooling: Cool the freshly prepared Grignard reagent solution in an ice bath.
-
Epoxide Addition: Prepare a solution of this compound in anhydrous diethyl ether and place it in the dropping funnel. Add the epoxide solution dropwise to the cold, stirring Grignard reagent. A white precipitate may form.
-
Reaction Completion: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1-2 hours.
Part C: Workup and Purification
-
Quenching: Carefully pour the reaction mixture into a beaker containing a cold, saturated aqueous solution of ammonium chloride with stirring to quench the reaction.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the ether layer and extract the aqueous layer with two portions of diethyl ether.
-
Washing and Drying: Combine the organic layers and wash with brine (saturated NaCl solution). Dry the ether solution over anhydrous sodium sulfate or magnesium sulfate.
-
Solvent Removal: Filter off the drying agent and remove the diethyl ether using a rotary evaporator.
-
Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate).
Data Presentation
The following tables summarize representative quantitative data for the Grignard reaction with this compound. Please note that optimal conditions may vary, and these values should serve as a starting point for optimization.
Table 1: Reagent Quantities and Molar Ratios
| Reagent | Molecular Weight ( g/mol ) | Amount (g) | Moles (mmol) | Molar Ratio |
| Magnesium | 24.31 | 1.22 | 50.2 | 1.2 |
| Bromobenzene | 157.01 | 6.59 | 42.0 | 1.0 |
| This compound | 134.18 | 5.37 | 40.0 | 0.95 |
Table 2: Reaction Conditions and Yield
| Parameter | Value |
| Solvent | Anhydrous Diethyl Ether |
| Grignard Formation Temperature | Reflux (~34 °C) |
| Grignard Formation Time | 1 hour |
| Reaction with Epoxide Temperature | 0 °C to Room Temperature |
| Reaction with Epoxide Time | 2 hours |
| Theoretical Yield of 1,3-diphenylpropan-2-ol (g) | 8.49 |
| Representative Actual Yield | ~70-85% |
Mandatory Visualization
Diagram 1: Experimental Workflow
Caption: Workflow for the synthesis of 1,3-diphenylpropan-2-ol.
Diagram 2: Chemical Reaction Pathway
Caption: Reaction pathway for the Grignard synthesis.
Application Notes and Protocols for the Synthesis of Polyethers from (2,3-Epoxypropyl)benzene
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the synthesis of polyethers via the ring-opening polymerization (ROP) of (2,3-Epoxypropyl)benzene, also known as benzyl glycidyl ether (BnGE). Both cationic and anionic ROP methods are discussed, offering researchers flexibility in tailoring polymer characteristics for various applications, including drug delivery systems, biomaterials, and specialty polymers.
Introduction
This compound is a versatile monomer for the synthesis of polyethers due to its reactive epoxide ring and the presence of a benzyl group. The resulting poly(benzyl glycidyl ether) can be further modified, for instance, by debenzylation to yield poly(glycidol), a hydrophilic and biocompatible polymer. The polymerization can proceed through two main mechanisms: cationic ring-opening polymerization (CROP) and anionic ring-opening polymerization (AROP). The choice of polymerization technique influences the polymer's molecular weight, polydispersity, and microstructure.
Cationic Ring-Opening Polymerization (CROP)
Cationic ROP of this compound is typically initiated by a combination of a protic source or a carbocation generator and a Lewis acid. This method can be performed under thermal conditions.
Mechanism of Cationic ROP
The proposed mechanism for the cationic ROP of a glycidyl ether initiated by a thermally latent initiator system, such as O,O-dibenzyl phenylphosphonate and ZnCl₂, involves the thermal decomposition of the initiator to generate a benzyl cation. This cation then attacks the oxygen atom of the epoxide ring, initiating polymerization.[1]
Experimental Protocol: Cationic ROP
This protocol is adapted from the polymerization of a similar monomer, glycidyl phenyl ether.[1]
Materials:
-
This compound (BnGE), purified by distillation over CaH₂.
-
O,O-dibenzyl phenylphosphonate (initiator).
-
Zinc chloride (ZnCl₂) solution (1.0 M in diethyl ether).
-
Anhydrous chloroform.
-
Methanol.
Procedure:
-
In a glass tube, place the initiator (e.g., 0.05 mmol).
-
Seal the tube with a three-way stopcock and subject it to three cycles of vacuum and nitrogen backfill to eliminate oxygen.
-
Under a nitrogen atmosphere, introduce the BnGE monomer (e.g., 5 mmol) via syringe.
-
Subsequently, add the ZnCl₂ solution (e.g., 0.01 mmol) with a syringe.
-
Freeze the tube in liquid nitrogen, evacuate, and seal it under vacuum.
-
Heat the sealed tube in an oil bath at the desired temperature (e.g., 150 °C) for a specific duration.
-
After the reaction, cool the tube in a dry ice/acetone bath.
-
Dilute the reaction mixture with chloroform (1 mL).
-
Precipitate the polymer by pouring the chloroform solution into methanol (50 mL).
-
Decant the supernatant and dry the polymer in vacuo to a constant weight.
-
Determine the monomer conversion by ¹H NMR spectroscopy of the crude reaction mixture before precipitation.
-
Characterize the polymer's molecular weight and polydispersity by Gel Permeation Chromatography (GPC).
Quantitative Data: Cationic ROP of a Glycidyl Ether
The following table summarizes data from the cationic polymerization of glycidyl phenyl ether, which can serve as a reference for the polymerization of this compound.[1]
| Initiator System | Temperature (°C) | Time (h) | Conversion (%) | Mₙ ( g/mol ) |
| O,O-dibenzyl phenylphosphonate / ZnCl₂ | 150 | 12 | 85 | 4500 |
| O,O-dibenzyl phenylphosphonate / ZnCl₂ | 170 | 6 | 95 | 3500 |
| O,O-di-p-methylbenzyl phenylphosphonate / ZnCl₂ | 130 | 6 | 90 | 5000 |
| O,O-di-p-nitrobenzyl phenylphosphonate / ZnCl₂ | 190 | 12 | 80 | 2500 |
Anionic Ring-Opening Polymerization (AROP)
Anionic ROP of this compound is a controlled polymerization method that can yield polymers with well-defined molecular weights and low polydispersity. Strong bases are typically used as catalysts, and an alcohol can serve as the initiator.
Mechanism of Anionic ROP
The anionic ROP of glycidyl ethers initiated by an alcohol/strong base system proceeds via the deprotonation of the alcohol to form an alkoxide. This alkoxide then acts as a nucleophile, attacking the less sterically hindered carbon of the epoxide ring and initiating polymerization.
Experimental Protocol: Anionic ROP
This protocol is based on the polymerization of benzyl glycidyl ether using a phosphazene base.[2]
Materials:
-
This compound (BnGE), purified by distillation over CaH₂.
-
4-tert-butylbenzyl alcohol (tBBA) (initiator).
-
1-tert-Butyl-4,4,4-tris(dimethylamino)-2,2-bis[tris(dimethylamino)phosphoranylidenamino]-2Λ⁵,4Λ⁵-catenadi(phosphazene) (t-Bu-P₄) solution (0.8 M in n-hexane).
-
Anhydrous toluene.
-
Benzoic acid.
-
Neutralized aluminum oxide.
Procedure:
-
Thoroughly dry all glassware in an oven and cool under an inert atmosphere (e.g., argon).
-
In a glovebox or under an inert atmosphere, add the initiator (e.g., 40 µmol of tBBA) to a dried reaction flask.
-
Dissolve the initiator in anhydrous toluene (e.g., 1.41 mL).
-
Add the t-Bu-P₄ solution (e.g., 40 µmol) to the initiator solution.
-
Add the BnGE monomer (e.g., 2 mmol) to the reaction mixture. The solution should change color, indicating the initiation of polymerization.
-
Stir the reaction at room temperature. Monitor the monomer conversion by taking aliquots and analyzing them by ¹H NMR spectroscopy.
-
Once the desired conversion is reached, quench the polymerization by adding a small amount of benzoic acid.
-
Purify the polymer by passing the solution through a column of neutralized aluminum oxide.
-
Remove the solvent in vacuo to obtain the purified polymer as a viscous liquid.
-
Characterize the polymer's molecular weight and polydispersity by GPC.
Quantitative Data: Anionic ROP of Benzyl Glycidyl Ether Copolymers
The following table presents data from the synthesis of block copolymers of benzyl glycidyl ether (BnGE) and ethyl glycidyl ether (EGE), demonstrating the controlled nature of the polymerization.[2]
| Copolymer Composition (BnGE/EGE) | Yield (%) | Mₙ, NMR ( kg/mol ) | Mₙ, SEC ( kg/mol ) | Mₙ/Mₙ |
| PBnGE₅₀-b-PEGE₅₀ | 93.6 | 13.5 | 14.2 | 1.05 |
| PBnGE₄₀-b-PEGE₆₀ | - | 12.0 | 12.7 | 1.06 |
| PBnGE₃₀-b-PEGE₇₀ | - | 10.5 | 11.2 | 1.06 |
| PBnGE₂₀-b-PEGE₈₀ | - | 9.0 | 9.7 | 1.07 |
| PBnGE₁₀-b-PEGE₉₀ | - | 7.5 | 8.2 | 1.08 |
General Experimental Workflow
The synthesis of polyethers from this compound follows a general workflow, from monomer purification to polymer characterization.
Characterization of Poly(benzyl glycidyl ether)
The synthesized poly(benzyl glycidyl ether) should be characterized to determine its structure, molecular weight, and purity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the polymer structure and to determine the monomer conversion.
-
Gel Permeation Chromatography (GPC): GPC is employed to determine the number-average molecular weight (Mₙ), weight-average molecular weight (Mₙ), and the polydispersity index (PDI = Mₙ/Mₙ).
-
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR can be used to confirm the presence of characteristic functional groups in the polymer.
By following these protocols and utilizing the provided data as a reference, researchers can successfully synthesize and characterize polyethers from this compound for a wide range of applications.
References
Application Note: Regioselectivity in the Ring-Opening of (2,3-Epoxypropyl)benzene
Audience: Researchers, scientists, and drug development professionals.
Introduction
(2,3-Epoxypropyl)benzene, commonly known as styrene oxide, is a valuable building block in organic synthesis. The ring-opening of this epoxide provides a versatile route to 1,2-disubstituted phenylethane derivatives, which are common structural motifs in pharmaceuticals and other biologically active molecules. The regioselectivity of the nucleophilic attack on the asymmetric epoxide ring is a critical aspect of its chemistry, as it dictates the final product's constitution. This regioselectivity is highly dependent on the reaction conditions, specifically whether the reaction is performed in an acidic or basic medium. Understanding and controlling the regiochemical outcome is paramount for the efficient synthesis of target molecules.
Mechanism and Regioselectivity
The ring-opening of styrene oxide can proceed through two distinct, predictable pathways depending on the catalytic conditions.
1. Acid-Catalyzed Ring-Opening:
Under acidic conditions, the epoxide oxygen is first protonated by the acid catalyst (e.g., H₂SO₄). This protonation enhances the electrophilicity of the epoxide carbons and makes the hydroxyl group a better leaving group. The reaction proceeds via a mechanism that has significant SN1 character.[1] A partial positive charge develops on the carbon atoms of the C-O bonds. This positive charge is better stabilized at the more substituted, benzylic carbon (Cα) through resonance with the phenyl ring. Consequently, the nucleophile preferentially attacks this more electrophilic benzylic carbon.[1][2] This pathway leads to the formation of the "anomalous" product, where the nucleophile is bonded to the benzylic carbon.
2. Base-Catalyzed Ring-Opening:
In the presence of a strong nucleophile and basic conditions (e.g., sodium methoxide), the reaction proceeds via a classic SN2 mechanism.[3][4] The potent nucleophile directly attacks one of the epoxide carbons. Due to significant steric hindrance from the adjacent phenyl group, the nucleophilic attack occurs at the less sterically hindered, terminal carbon (Cβ).[3][5] This concerted backside attack results in the opening of the epoxide ring and leads to the "normal" product, where the nucleophile is bonded to the terminal carbon.[2][3]
Data Presentation
The regioselectivity of the ring-opening of this compound with various nucleophiles is summarized below. The major product is indicated along with its typical yield or ratio, demonstrating the high degree of regiocontrol achievable under specific conditions.
| Nucleophile/Reagent | Conditions | Major Product | Product Structure | Regioselectivity (Major:Minor) |
| Methanol (CH₃OH) | Catalytic H₂SO₄ | 2-Methoxy-2-phenylethanol | Ph-CH(OCH₃)-CH₂OH | >95:5 (Attack at Cα) |
| Sodium Methoxide (NaOCH₃) in Methanol | Basic | 2-Methoxy-1-phenylethanol | Ph-CH(OH)-CH₂OCH₃ | >95:5 (Attack at Cβ) |
| Water (H₂O) | Dilute H₂SO₄ | 1-Phenyl-1,2-ethanediol | Ph-CH(OH)-CH₂OH | Major: Attack at Cα |
| Sodium Hydroxide (NaOH) in Water | Basic, Heat | 1-Phenyl-1,2-ethanediol | Ph-CH(OH)-CH₂OH | Major: Attack at Cβ |
| Aniline (PhNH₂) | Lewis Acid (e.g., MOF) | 2-Anilino-2-phenylethanol | Ph-CH(NHPh)-CH₂OH | High selectivity for Cα attack |
| Piperidine | Neutral/Basic | 1-Phenyl-2-(piperidin-1-yl)ethanol | Ph-CH(OH)-CH₂(NC₅H₁₀) | High selectivity for Cβ attack[6] |
Note: Product ratios are illustrative of the high regioselectivity reported in the literature under the specified conditions.
Experimental Protocols
Protocol 1: Acid-Catalyzed Ring-Opening of this compound with Methanol
This protocol describes the acid-catalyzed methanolysis of styrene oxide to yield 2-methoxy-2-phenylethanol as the major product.
Materials:
-
This compound (Styrene Oxide)
-
Anhydrous Methanol (MeOH)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Saturated Sodium Bicarbonate Solution (NaHCO₃)
-
Dichloromethane (DCM)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Round-bottom flask, magnetic stirrer, stir bar, separatory funnel, rotary evaporator
-
Silica gel for column chromatography
-
Hexanes/Ethyl Acetate solvent system
Procedure:
-
Reaction Setup: To a 100 mL round-bottom flask containing a magnetic stir bar, add this compound (1.20 g, 10 mmol).
-
Add 25 mL of anhydrous methanol to the flask and stir until the epoxide is fully dissolved.
-
Cool the mixture in an ice bath to 0 °C.
-
Catalyst Addition: Slowly add 2 drops of concentrated sulfuric acid to the stirring solution.
-
Remove the ice bath and allow the reaction to stir at room temperature for 4 hours.
-
Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up (Quenching): Carefully add saturated sodium bicarbonate solution dropwise to the reaction mixture to neutralize the acid catalyst until effervescence ceases.
-
Extraction: Transfer the mixture to a separatory funnel. Add 30 mL of dichloromethane and 30 mL of water. Shake vigorously and allow the layers to separate.
-
Collect the organic layer. Extract the aqueous layer twice more with 15 mL portions of dichloromethane.
-
Drying and Concentration: Combine all organic extracts and dry over anhydrous magnesium sulfate. Filter off the drying agent and concentrate the filtrate using a rotary evaporator to obtain the crude product.
-
Purification: Purify the crude oil by flash column chromatography on silica gel using a Hexanes/Ethyl Acetate gradient to isolate the major product, 2-methoxy-2-phenylethanol.
Protocol 2: Base-Catalyzed Ring-Opening of this compound with Methoxide
This protocol describes the base-catalyzed methanolysis of styrene oxide to yield 2-methoxy-1-phenylethanol as the major product.[3]
Materials:
-
This compound (Styrene Oxide)
-
Anhydrous Methanol (MeOH)
-
Sodium metal (Na)
-
Saturated Ammonium Chloride Solution (NH₄Cl)
-
Ethyl Acetate (EtOAc)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, stir bar, reflux condenser, separatory funnel, rotary evaporator
-
Silica gel for column chromatography
-
Hexanes/Ethyl Acetate solvent system
Procedure:
-
Preparation of Sodium Methoxide: In a dry 100 mL round-bottom flask under an inert atmosphere (e.g., nitrogen), carefully add sodium metal (0.23 g, 10 mmol) in small pieces to 20 mL of anhydrous methanol. Stir until all the sodium has dissolved.
-
Reaction Setup: To the freshly prepared sodium methoxide solution, add this compound (1.20 g, 10 mmol) dropwise at room temperature.
-
Attach a reflux condenser and heat the reaction mixture to reflux (approx. 65 °C) for 2 hours.
-
Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up (Quenching): After the reaction is complete, cool the mixture to room temperature. Carefully quench the reaction by adding 20 mL of saturated ammonium chloride solution.[3]
-
Extraction: Transfer the mixture to a separatory funnel and extract three times with 25 mL portions of ethyl acetate.
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude product by flash column chromatography on silica gel using a Hexanes/Ethyl Acetate gradient to yield the major product, 2-methoxy-1-phenylethanol.
Visualizations
Caption: Reaction mechanisms for the ring-opening of this compound.
Caption: A typical workflow for epoxide ring-opening synthesis and purification.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of (2,3-Epoxypropyl)benzene
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the synthesis of (2,3-Epoxypropyl)benzene, a valuable intermediate for researchers, scientists, and professionals in drug development.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound, focusing on the prevalent method of epoxidation of allylbenzene with meta-chloroperoxybenzoic acid (m-CPBA).
| Problem | Potential Cause | Recommended Solution |
| Low or No Yield of this compound | Incomplete Reaction: Insufficient reaction time or temperature. | Monitor the reaction progress using Thin Layer Chromatography (TLC). If the starting material (allylbenzene) is still present, consider extending the reaction time or slightly increasing the temperature (while monitoring for side product formation). |
| Degradation of m-CPBA: The oxidizing agent, m-CPBA, can degrade if not stored properly or if it is of low purity. | Use fresh, high-purity m-CPBA. It is advisable to determine the activity of the m-CPBA via iodometric titration before use. Store m-CPBA in a cool, dark, and dry place. | |
| Presence of Water: Moisture in the reaction can lead to the hydrolysis of the epoxide product. | Ensure all glassware is thoroughly dried before use and employ an inert atmosphere (e.g., nitrogen or argon) during the reaction. Use anhydrous solvents. | |
| Presence of Significant Amounts of 1-Phenylpropane-1,2-diol or 2-Phenylpropane-1,2-diol | Acid- or Base-Catalyzed Ring Opening: The epoxide ring is susceptible to opening under acidic or basic conditions, leading to the formation of diols. The m-chlorobenzoic acid byproduct from m-CPBA can catalyze this reaction. | Neutralize the Byproduct: Add a mild base, such as sodium bicarbonate or potassium carbonate, to the reaction mixture to neutralize the acidic byproduct as it forms. Aqueous Work-up: During the work-up, use a saturated sodium bicarbonate solution to wash the organic layer and remove any remaining acidic residue. Avoid prolonged contact with acidic or basic aqueous solutions. |
| Regioselectivity of Ring Opening: Under acidic conditions, nucleophilic attack occurs at the more substituted carbon, leading to 1-phenylpropane-1,2-diol. Under basic conditions, attack occurs at the less substituted carbon, forming 2-phenylpropane-1,2-diol. | Control the pH of the reaction and work-up carefully. If diol formation is unavoidable, the specific isomer formed can indicate the nature of the contamination (acidic or basic). | |
| Formation of Polymeric Material | Polymerization of the Epoxide: High concentrations of acid or base can catalyze the polymerization of the epoxide. | Maintain neutral conditions as much as possible. Use a buffered system if necessary. Ensure prompt and efficient purification of the product after the reaction is complete. |
| Presence of Biphenyl (in Grignard Synthesis) | Side reaction in Grignard-based synthesis: If synthesizing from a phenyl Grignard reagent and epichlorohydrin, unreacted Grignard reagent can couple with any remaining aryl halide to form biphenyl. | Slow Addition: Add the Grignard reagent slowly to the epichlorohydrin solution at a low temperature to minimize side reactions. Purification: Biphenyl can often be removed from the desired product by recrystallization or column chromatography. |
Frequently Asked Questions (FAQs)
Q1: What is the most common and efficient method for synthesizing this compound in a laboratory setting?
A1: The epoxidation of allylbenzene using a peroxy acid, most commonly meta-chloroperoxybenzoic acid (m-CPBA), is a widely used and generally efficient method. This reaction is typically carried out in an inert solvent like dichloromethane or chloroform at controlled temperatures.
Q2: What are the primary side reactions to be aware of during the epoxidation of allylbenzene?
A2: The most significant side reaction is the acid-catalyzed or base-catalyzed ring-opening of the newly formed epoxide ring. This leads to the formation of diols, specifically 1-phenylpropane-1,2-diol and/or 2-phenylpropane-1,2-diol. The acidic byproduct of m-CPBA, meta-chlorobenzoic acid, can itself catalyze this unwanted reaction.
Q3: How can I minimize the formation of diol byproducts?
A3: To minimize diol formation, it is crucial to maintain neutral reaction conditions. This can be achieved by adding a mild inorganic base, such as sodium bicarbonate, to the reaction mixture to neutralize the acidic byproduct as it is formed. Additionally, a careful aqueous work-up with a bicarbonate solution is recommended.
Q4: How can I monitor the progress of the reaction?
A4: The progress of the epoxidation can be effectively monitored by Thin Layer Chromatography (TLC). A spot for the starting material (allylbenzene) and the product (this compound) should be visible. The reaction is complete when the spot corresponding to allylbenzene has disappeared.
Q5: What purification methods are suitable for this compound?
A5: Following the work-up, the crude product can be purified by vacuum distillation or column chromatography on silica gel. The choice of method depends on the scale of the reaction and the nature of the impurities.
Quantitative Data
The following table summarizes typical yields and the prevalence of side products under different reaction conditions for the synthesis of this compound.
| Synthesis Method | Oxidizing/Reagent | Reaction Conditions | Yield of this compound (%) | Major Side Products (%) | Reference |
| Epoxidation of Allylbenzene | m-CPBA | Dichloromethane, 0°C to room temp. | 75-85 | 1-Phenylpropane-1,2-diol (5-15%) | General Literature |
| Epoxidation of Allylbenzene | Peracetic Acid | Acetic acid, Sodium acetate | ~70 | 1-Phenylpropane-1,2-diol | General Literature |
| Grignard Reaction | Phenylmagnesium bromide, Epichlorohydrin | Diethyl ether, 0°C | 60-70 | Biphenyl (5-10%) | General Literature |
Experimental Protocols
Key Experiment: Epoxidation of Allylbenzene with m-CPBA
This protocol describes a standard laboratory procedure for the synthesis of this compound.
Materials:
-
Allylbenzene
-
meta-Chloroperoxybenzoic acid (m-CPBA, ~77% purity)
-
Dichloromethane (CH₂Cl₂), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium sulfite (Na₂SO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve allylbenzene (1.0 equivalent) in anhydrous dichloromethane.
-
Addition of m-CPBA: Cool the solution in an ice bath to 0°C. To this stirred solution, add solid m-CPBA (1.1 equivalents) portion-wise over 15-20 minutes, ensuring the temperature remains below 5°C.
-
Reaction: Allow the reaction mixture to stir at 0°C for 1 hour, and then let it warm to room temperature and stir for an additional 3-4 hours. Monitor the reaction progress by TLC.
-
Quenching: Once the reaction is complete, cool the mixture again in an ice bath and quench the excess peroxy acid by slowly adding a saturated aqueous solution of sodium sulfite until a negative test with starch-iodide paper is obtained.
-
Work-up: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with a saturated aqueous sodium bicarbonate solution (2 x), and then with brine (1 x).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: Purify the crude this compound by vacuum distillation or column chromatography on silica gel (eluent: hexane/ethyl acetate gradient).
Visualizations
Caption: Troubleshooting logic for low epoxide yield.
Caption: Experimental workflow for epoxidation.
Technical Support Center: Purification of (2,3-Epoxypropyl)benzene by Column Chromatography
This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on the purification of (2,3-Epoxypropyl)benzene using column chromatography. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to assist in your laboratory work.
Frequently Asked Questions (FAQs)
Q1: What is the recommended stationary phase for the column chromatography of this compound?
A1: Silica gel is the most commonly used stationary phase for the purification of this compound and similar aromatic epoxides. A mesh size of 60-120 or 230-400 is typically suitable for gravity and flash column chromatography, respectively.
Q2: Which mobile phase (eluent) system is most effective for separating this compound?
A2: A non-polar solvent system is generally effective. A mixture of hexane and ethyl acetate is a common choice. The polarity of the eluent can be gradually increased by increasing the proportion of ethyl acetate to ensure efficient elution of the product while separating it from impurities. A starting mobile phase of 5% ethyl acetate in hexane, gradually increasing to 10-20%, is a good starting point.
Q3: Is this compound stable during silica gel column chromatography?
A3: this compound is generally stable on silica gel under neutral conditions. However, epoxides can be sensitive to acidic conditions, which can be present on the surface of standard silica gel, potentially leading to ring-opening and the formation of diol impurities. If degradation is observed, using deactivated (neutralized) silica gel is recommended.
Q4: How can I monitor the progress of the column chromatography?
A4: Thin-layer chromatography (TLC) is the standard method for monitoring the separation. Fractions collected from the column should be spotted on a TLC plate and developed in the same or a slightly more polar solvent system used for the column. The spots can be visualized under UV light due to the benzene ring in the molecule.
Q5: What are the expected yield and purity of this compound after column chromatography?
A5: The yield and purity are dependent on the crude sample's purity and the optimization of the chromatographic conditions. For a similar compound, (±)-benzyl 2,3-epoxypropyl ether, a yield of around 83% has been reported after flash chromatography.[1] Purity of >98% is generally achievable with careful chromatography.
Troubleshooting Guide
This guide addresses common issues encountered during the purification of this compound by column chromatography.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Product Elutes Too Quickly (High Rf) | The mobile phase is too polar. | Decrease the polarity of the mobile phase by reducing the proportion of the more polar solvent (e.g., ethyl acetate). |
| Product Elutes Too Slowly or Not at All (Low Rf) | The mobile phase is not polar enough. | Gradually increase the polarity of the mobile phase by increasing the proportion of the more polar solvent. |
| Poor Separation of Product and Impurities (Overlapping Spots on TLC) | Inappropriate solvent system. Column overloading. Improper column packing. | Optimize the solvent system using TLC with different solvent mixtures. Reduce the amount of crude material loaded onto the column. Ensure the column is packed uniformly without any cracks or channels. |
| Streaking or Tailing of Spots on TLC/Column | The sample is too concentrated when loaded. The compound is interacting too strongly with the stationary phase. The presence of highly polar impurities. | Dissolve the sample in a minimal amount of the mobile phase before loading. Consider using a less polar solvent for sample loading. A pre-purification step like a simple filtration through a small plug of silica might be helpful. |
| Product Degradation (Appearance of New, More Polar Spots) | The silica gel is too acidic, causing the epoxide ring to open. | Use neutralized silica gel. This can be prepared by washing the silica gel with a dilute solution of a base like triethylamine in the eluent, followed by equilibration with the mobile phase. Perform the chromatography at a lower temperature if possible. |
| Low Recovery of the Product | The product is still on the column. The product is spread across too many fractions in low concentrations. Irreversible adsorption to the stationary phase. | After the main fractions are collected, flush the column with a highly polar solvent (e.g., 100% ethyl acetate or methanol) to check for any remaining product. Concentrate the fractions where the product is expected, even if it is not immediately visible on TLC. Use a less active stationary phase like deactivated silica or alumina. |
Experimental Protocol: Purification of this compound by Flash Column Chromatography
This protocol provides a detailed methodology for the purification of this compound.
Materials:
-
Crude this compound
-
Silica gel (230-400 mesh)
-
Hexane (or petroleum ether)
-
Ethyl acetate
-
Glass column for flash chromatography
-
Collection tubes
-
TLC plates (silica gel coated)
-
UV lamp
-
Rotary evaporator
Procedure:
-
TLC Analysis of Crude Material:
-
Dissolve a small amount of the crude product in a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Spot the solution on a TLC plate.
-
Develop the TLC plate in a solvent system of varying polarity (e.g., 5%, 10%, and 20% ethyl acetate in hexane) to find the optimal solvent system that gives a good separation between the desired product and impurities, with an Rf value for the product preferably between 0.2 and 0.4.
-
-
Column Preparation:
-
Select an appropriate size column based on the amount of crude material (a general rule is a 40:1 to 100:1 ratio of silica gel to crude product by weight).
-
Prepare a slurry of the silica gel in the initial, least polar mobile phase (e.g., 5% ethyl acetate in hexane).
-
Pour the slurry into the column and allow the silica to settle, ensuring a uniform and crack-free stationary phase. A layer of sand can be added to the top of the silica bed to prevent disturbance during solvent addition.
-
Equilibrate the column by passing 2-3 column volumes of the initial mobile phase through it.
-
-
Sample Loading:
-
Dissolve the crude this compound in a minimal amount of the initial mobile phase.
-
Carefully apply the dissolved sample to the top of the silica gel bed using a pipette.
-
Alternatively, for better resolution, perform a "dry loading" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and then carefully adding the resulting powder to the top of the column.
-
-
Elution and Fraction Collection:
-
Begin eluting the column with the initial mobile phase.
-
Collect fractions of a suitable volume in test tubes or vials.
-
Monitor the elution of compounds using TLC.
-
If the product does not elute with the initial solvent system, gradually increase the polarity by increasing the percentage of ethyl acetate (e.g., to 10%, then 15%, etc.).
-
-
Fraction Analysis and Product Isolation:
-
Analyze the collected fractions by TLC to identify those containing the pure product.
-
Combine the fractions containing the pure this compound.
-
Remove the solvent from the combined fractions using a rotary evaporator to obtain the purified product.
-
-
Characterization:
-
Determine the yield and assess the purity of the final product using analytical techniques such as NMR, GC-MS, or HPLC.
-
Quantitative Data Summary
The following table summarizes typical parameters for the purification of this compound and a closely related compound.
| Parameter | Value/Range | Notes |
| Stationary Phase | Silica Gel (60-120 or 230-400 mesh) | Standard for non-polar to moderately polar compounds. |
| Mobile Phase | Hexane/Ethyl Acetate Gradient | A gradient of 5% to 20% ethyl acetate in hexane is a good starting point. |
| Rf Value | ~0.2 - 0.4 | This is the ideal range for good separation in the chosen eluent system. |
| Yield | ~83% | Based on the purification of the similar compound (±)-benzyl 2,3-epoxypropyl ether.[1] |
| Purity | >98% | Achievable with optimized chromatographic conditions. |
Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting common issues during the column chromatography of this compound.
Caption: A flowchart outlining the troubleshooting steps for the purification of this compound.
References
How to remove unreacted starting material from (2,3-Epoxypropyl)benzene
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (2,3-Epoxypropyl)benzene. The following information addresses common issues encountered during the removal of unreacted starting material, primarily allylbenzene, after synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most common starting material for the synthesis of this compound, and why is its removal important?
The most common starting material for the synthesis of this compound is allylbenzene. The synthesis typically involves the epoxidation of the alkene group on allylbenzene. It is crucial to remove any unreacted allylbenzene from the final product to ensure high purity, which is essential for subsequent reactions and to prevent interference in biological assays or downstream applications.
Q2: What are the primary methods for removing unreacted allylbenzene from this compound?
The two primary and most effective methods for purifying this compound are vacuum distillation and flash column chromatography. The choice between these methods often depends on the scale of the reaction, the equipment available, and the desired final purity.
Q3: Why is vacuum distillation a suitable method for this separation?
Vacuum distillation is highly suitable due to the significant difference in the boiling points of allylbenzene and this compound. At atmospheric pressure, allylbenzene boils at approximately 156-157°C, while this compound has a much higher boiling point. By reducing the pressure, the boiling point of this compound is lowered to a range (98-100 °C at 17 mmHg) where it can be distilled without decomposition.[1][2][3] This allows for an efficient separation from the less volatile allylbenzene.
Q4: When should I choose flash chromatography over vacuum distillation?
Flash chromatography is an excellent alternative, particularly for smaller-scale purifications or when high-purity fractions are required. It is also useful if the product is thermally sensitive, even under vacuum. Flash chromatography can effectively separate the more polar this compound from the nonpolar allylbenzene.
Q5: Are there any chemical incompatibilities I should be aware of during purification?
Yes, epoxides can be sensitive to acidic and basic conditions, which can lead to ring-opening to form diols.[4] When using silica gel for flash chromatography, which can be slightly acidic, care should be taken. If the product shows signs of degradation, using a deactivated silica gel or an alternative stationary phase may be necessary.
Troubleshooting Guides
Vacuum Distillation
| Problem | Potential Cause | Recommended Solution |
| Product is not distilling at the expected temperature/pressure. | - Inaccurate pressure reading.- Leak in the vacuum system.- Thermometer placed incorrectly. | - Calibrate the pressure gauge.- Check all joints and connections for leaks using a high-vacuum grease.- Ensure the thermometer bulb is positioned just below the sidearm leading to the condenser. |
| Low recovery of the product. | - Product decomposition at high temperatures.- Inefficient condensation. | - Use a lower distillation pressure to further reduce the boiling point.- Ensure a sufficient flow of cold water through the condenser. For very volatile compounds, a colder coolant may be necessary. |
| Product is contaminated with starting material. | - Inefficient separation.- Bumping of the liquid in the distillation flask. | - Use a fractionating column between the distillation flask and the distillation head to increase the number of theoretical plates.- Ensure smooth boiling by using a magnetic stir bar or boiling chips. Do not overfill the distillation flask (ideally half-full). |
| The product appears cloudy or contains water. | - Incomplete drying of the crude product before distillation.- A leak in the system allowing atmospheric moisture in. | - Ensure the crude product is thoroughly dried with a suitable drying agent (e.g., anhydrous magnesium sulfate) before distillation.- Re-check the system for leaks. |
Flash Column Chromatography
| Problem | Potential Cause | Recommended Solution |
| Poor separation of product and starting material. | - Inappropriate solvent system.- Column overloading. | - Optimize the eluent system using thin-layer chromatography (TLC) beforehand. A common starting point is a mixture of petroleum ether and ethyl acetate.- Ensure the amount of crude material loaded is appropriate for the column size (typically 1-10% of the silica gel weight). |
| Product is degrading on the column. | - Silica gel is too acidic, causing the epoxide ring to open. | - Deactivate the silica gel by pre-treating it with a solvent system containing a small amount of a non-nucleophilic base, such as triethylamine (1-2%).- Alternatively, use a more neutral stationary phase like alumina. |
| Streaking or tailing of the product spot on TLC and broad elution from the column. | - The compound is not fully soluble in the eluent.- The sample was loaded in a solvent that is too polar. | - Choose an eluent system that provides good solubility for your compound.- Load the sample in a minimal amount of a non-polar solvent or adsorb it onto a small amount of silica gel before loading it onto the column. |
| Low recovery of the product. | - The product is too polar and is sticking to the silica gel.- The chosen eluent is not polar enough to elute the product. | - Gradually increase the polarity of the eluent during the chromatography (gradient elution).- Ensure all fractions are collected and analyzed by TLC before being discarded. |
Experimental Protocols
Protocol 1: Purification by Vacuum Distillation
This protocol is suitable for separating this compound from the less volatile allylbenzene.
1. Preparation:
- Ensure the crude this compound is free of any solvents from the reaction workup by concentrating it on a rotary evaporator.
- Dry the crude product over anhydrous magnesium sulfate, then filter to remove the drying agent.
2. Assembly of Distillation Apparatus:
- Assemble a standard vacuum distillation apparatus, including a round-bottom flask, a distillation head with a thermometer, a condenser, and a receiving flask.
- Use a short-path distillation apparatus for smaller quantities to minimize product loss.
- Ensure all glassware is dry and joints are properly sealed with high-vacuum grease.
3. Distillation:
- Add a magnetic stir bar or boiling chips to the distillation flask containing the crude product.
- Begin stirring and slowly apply vacuum to the system.
- Once the desired pressure is reached and stable (e.g., 17 mmHg), gradually heat the distillation flask using a heating mantle.
- Collect any low-boiling fractions, which may include residual solvents.
- The pure this compound will distill at approximately 98-100 °C at 17 mmHg.[1][2][3]
- Collect the product in a pre-weighed receiving flask.
- Stop the distillation when the temperature starts to rise or drop significantly, or when only a small amount of residue remains in the distillation flask.
4. Post-Distillation:
- Allow the apparatus to cool completely before releasing the vacuum.
- Weigh the collected product to determine the yield.
- Analyze the purity of the product using techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) or Nuclear Magnetic Resonance (NMR) spectroscopy.
Protocol 2: Purification by Flash Column Chromatography
This protocol is suitable for smaller-scale purification and for obtaining high-purity this compound.
1. Preparation:
- Concentrate the crude product to remove the reaction solvent.
- Determine an appropriate solvent system using TLC. A good starting point is a mixture of petroleum ether and ethyl acetate (e.g., 9:1 or 19:1 v/v). The starting material (allylbenzene) should have a high Rf value, and the product (this compound) should have a lower Rf value (ideally around 0.2-0.3).
2. Column Packing:
- Prepare a slurry of silica gel in the chosen non-polar solvent (e.g., petroleum ether).
- Pour the slurry into a chromatography column and allow the silica to settle, ensuring a level surface.
- Add a thin layer of sand on top of the silica gel to prevent disturbance when adding the eluent.
3. Sample Loading:
- Dissolve the crude product in a minimal amount of a non-polar solvent (e.g., dichloromethane or the eluent).
- Carefully apply the sample to the top of the silica gel.
- Alternatively, for less soluble samples, adsorb the crude product onto a small amount of silica gel, evaporate the solvent, and load the dry powder onto the column.
4. Elution:
- Begin eluting the column with the chosen solvent system.
- Collect fractions in test tubes and monitor the separation by TLC.
- The less polar allylbenzene will elute first, followed by the more polar this compound.
5. Product Isolation:
- Combine the fractions containing the pure product.
- Remove the solvent using a rotary evaporator to obtain the purified this compound.
- Determine the yield and analyze the purity.
Quantitative Data Summary
The following table summarizes the physical properties of the starting material and product, which are critical for planning the purification.
| Compound | Molecular Weight ( g/mol ) | Boiling Point (°C) | Density (g/mL at 25°C) | Refractive Index (n20/D) |
| Allylbenzene | 118.18 | 156-157 (at 760 mmHg)[5][6][7][8] | ~0.892[5] | ~1.511 |
| This compound | 134.18[2] | 98-100 (at 17 mmHg)[1][2][3] | ~1.02[1][2] | ~1.523[1][2][3] |
The expected yield and purity can vary depending on the efficiency of the synthesis and the chosen purification method. The following table provides typical ranges.
| Purification Method | Typical Recovery Yield | Expected Purity |
| Vacuum Distillation | 85-95% | >98% |
| Flash Column Chromatography | 70-90% | >99% |
Visualized Workflows
Caption: General workflow for the synthesis and purification of this compound.
Caption: Troubleshooting logic for common purification issues of this compound.
References
Technical Support Center: Synthesis of (2,3-Epoxypropyl)benzene
Welcome to the technical support center for the synthesis of (2,3-Epoxypropyl)benzene. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to optimize experimental outcomes and improve the yield of this compound.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of this compound, presented in a question-and-answer format.
Issue 1: Low or No Conversion of Allylbenzene
Question: My reaction shows very low or no conversion of the starting material, allylbenzene. What are the potential causes and how can I address them?
Answer: Low or no conversion in the epoxidation of allylbenzene can stem from several factors related to your reagents and reaction conditions. A systematic approach to troubleshooting is recommended:
-
Oxidizing Agent Activity: The effectiveness of your oxidizing agent is paramount.
-
m-CPBA (meta-Chloroperoxybenzoic Acid): Commercial m-CPBA can degrade over time, especially if not stored properly. It is advisable to check the activity of your m-CPBA by titration. For reactions, it is best to use freshly prepared or purified m-CPBA.
-
Hydrogen Peroxide (H₂O₂): The concentration of aqueous hydrogen peroxide solutions can decrease upon storage. It is recommended to use a fresh bottle or titrate the solution to determine the exact concentration before use.
-
-
Catalyst Inactivity (for H₂O₂ methods):
-
Catalyst Poisoning: Impurities in the starting materials or solvent can poison the catalyst. Ensure high purity of allylbenzene and use dry, peroxide-free solvents.
-
Insufficient Catalyst Loading: The amount of catalyst can be critical. A low catalyst loading may lead to a sluggish or incomplete reaction.
-
-
Reaction Temperature: Epoxidation reactions are often exothermic.
-
Too Low Temperature: While controlling the temperature is crucial to prevent side reactions, a temperature that is too low can significantly slow down the reaction rate, leading to incomplete conversion within the given timeframe.
-
Too High Temperature: Excessive temperature can lead to the decomposition of the oxidizing agent and the desired epoxide product.
-
-
Solvent Choice: The solvent can influence the reaction rate and selectivity. For epoxidations with peroxy acids like m-CPBA, chlorinated solvents like dichloromethane (DCM) or chloroform are common. For reactions with hydrogen peroxide, a biphasic system with a phase transfer catalyst or a suitable protic or aprotic solvent is often employed.
Issue 2: Formation of Side Products and Low Selectivity
Question: I am observing the formation of significant byproducts, leading to a low yield of the desired this compound. How can I improve the selectivity?
Answer: The formation of byproducts is a common challenge in epoxidation reactions. Key side reactions include the opening of the epoxide ring and allylic oxidation.
-
Epoxide Ring-Opening: The newly formed epoxide can be susceptible to ring-opening reactions, especially in the presence of acids or nucleophiles, to form diols or other derivatives.
-
Acidic Byproducts: When using peroxy acids like m-CPBA, a carboxylic acid byproduct (m-chlorobenzoic acid) is formed. This can catalyze the ring-opening of the epoxide. Buffering the reaction mixture, for instance with sodium bicarbonate, can mitigate this.
-
Water Content: The presence of water can lead to the hydrolysis of the epoxide to form a diol. Using anhydrous solvents and reagents is crucial.
-
-
Allylic Oxidation: Oxidation at the allylic position of allylbenzene can compete with the desired epoxidation, leading to the formation of cinnamyl alcohol and cinnamaldehyde.
-
Catalyst Choice: The choice of catalyst and oxidant can significantly influence the selectivity. Some catalytic systems are more prone to promoting allylic oxidation.
-
-
Isomerization of Allylbenzene: Under certain conditions, particularly with phase transfer catalysis, allylbenzene can isomerize to β-methylstyrene, which may then undergo epoxidation or other reactions.[1]
Frequently Asked Questions (FAQs)
Q1: Which oxidizing agent is better for the epoxidation of allylbenzene: m-CPBA or hydrogen peroxide?
A1: Both m-CPBA and hydrogen peroxide are effective for the epoxidation of allylbenzene, and the choice depends on several factors:
-
m-CPBA: Generally provides high yields and selectivity for the epoxidation of simple alkenes like allylbenzene. The reaction is often straightforward to perform. However, m-CPBA is a stoichiometric reagent, can be expensive, and the carboxylic acid byproduct can lead to epoxide ring-opening if not buffered.
-
Hydrogen Peroxide: A greener and more atom-economical oxidant, with water as the only byproduct. It is typically used in conjunction with a catalyst, such as manganese or rhenium complexes, or under phase-transfer catalysis (PTC) conditions. Optimizing the catalytic system is crucial to achieve high yield and selectivity.
Q2: What is the role of a phase transfer catalyst (PTC) in the epoxidation with hydrogen peroxide?
A2: In the epoxidation of water-insoluble substrates like allylbenzene with aqueous hydrogen peroxide, a phase transfer catalyst is used to transport the active oxidizing species from the aqueous phase to the organic phase where the reaction occurs.[2] This enhances the reaction rate and allows the reaction to proceed under milder conditions. Common PTCs include quaternary ammonium salts like tetrabutylammonium bromide (TBAB).
Q3: How can I monitor the progress of my epoxidation reaction?
A3: The progress of the reaction can be effectively monitored by:
-
Thin-Layer Chromatography (TLC): TLC is a simple and rapid method to follow the disappearance of the starting material (allylbenzene) and the appearance of the product (this compound).
-
Gas Chromatography (GC): GC provides a more quantitative analysis of the reaction mixture, allowing you to determine the conversion of the starting material and the yield of the product.
Q4: What are the recommended purification methods for this compound?
A4: The purification of this compound typically involves:
-
Work-up: After the reaction is complete, the reaction mixture is typically washed with a reducing agent (e.g., sodium sulfite solution) to quench the excess peroxide, followed by washing with a base (e.g., sodium bicarbonate solution) to remove acidic byproducts. The organic layer is then dried and the solvent is removed.
-
Distillation: The crude product can be purified by vacuum distillation to obtain pure this compound.
-
Column Chromatography: For smaller scale reactions or to remove closely related impurities, flash column chromatography on silica gel can be employed.
Data Presentation
Table 1: Comparison of Catalytic Systems for Alkene Epoxidation
| Catalyst System | Substrate | Oxidant | Solvent | Temp. (°C) | Time (h) | Conversion (%) | Selectivity (%) | Yield (%) |
| m-CPBA | Styrene | - | - | - | - | ~90 | >95 | - |
| m-CPBA | Cyclohexene | - | - | - | - | >95 | >98 | - |
| Jacobsen-Katsuki | Indene | - | - | - | - | 90 | >98 | - |
| Methyltrioxorhenium (MTO) | Cyclooctene | H₂O₂ | - | - | - | >95 | >98 | - |
| Ti-MCM-41 | 1,5,9-Cyclododecatriene | H₂O₂ | Isopropyl alcohol | 80 | 4 | 13 | ~100 | - |
| Ti-MCM-41 (modified) | 1,5,9-Cyclododecatriene | H₂O₂ | Acetonitrile | 80 | 4 | 70 | ~100 | - |
Note: This table provides a general comparison of different catalytic systems for the epoxidation of various alkenes to provide a benchmark for performance. Specific yields for this compound will depend on the optimized reaction conditions.[3][4]
Experimental Protocols
Protocol 1: Epoxidation of Allylbenzene with m-CPBA
Materials:
-
Allylbenzene
-
meta-Chloroperoxybenzoic acid (m-CPBA, ~77%)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate solution
-
Saturated aqueous sodium sulfite solution
-
Brine
-
Anhydrous magnesium sulfate
-
Standard laboratory glassware
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve allylbenzene (1.0 eq) in anhydrous dichloromethane.
-
Cool the solution to 0 °C in an ice bath.
-
In a separate flask, dissolve m-CPBA (1.2 eq) in dichloromethane.
-
Add the m-CPBA solution dropwise to the stirred allylbenzene solution over a period of 30 minutes, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours, or until TLC analysis indicates complete consumption of the starting material.
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium sulfite.
-
Separate the organic layer and wash it sequentially with a saturated aqueous sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation or flash column chromatography on silica gel to afford this compound.
Protocol 2: Epoxidation of Allylbenzene with Hydrogen Peroxide using a Phase Transfer Catalyst
Materials:
-
Allylbenzene
-
Hydrogen peroxide (30% aqueous solution)
-
Tetrabutylammonium bromide (TBAB)
-
Toluene
-
Sodium tungstate dihydrate (Na₂WO₄·2H₂O)
-
Phosphoric acid (H₃PO₄)
-
Standard laboratory glassware
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine allylbenzene (1.0 eq), toluene, and tetrabutylammonium bromide (0.05 eq).
-
In a separate beaker, prepare the catalytic solution by dissolving sodium tungstate dihydrate (0.02 eq) and phosphoric acid (0.01 eq) in hydrogen peroxide (1.5 eq of 30% aqueous solution).
-
Add the catalytic solution to the vigorously stirred organic mixture.
-
Heat the reaction mixture to the desired temperature (e.g., 70-90 °C) and monitor the progress by TLC or GC.
-
After the reaction is complete, cool the mixture to room temperature and separate the aqueous and organic layers.
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.
-
Purify the crude product by vacuum distillation.
Mandatory Visualization
Caption: Troubleshooting workflow for low yield in this compound synthesis.
Caption: Experimental workflow for the synthesis of this compound using m-CPBA.
References
Preventing polymerization during distillation of (2,3-Epoxypropyl)benzene
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential guidance for preventing polymerization during the distillation of (2,3-Epoxypropyl)benzene, also known as phenyl glycidyl ether (PGE). Find troubleshooting advice, frequently asked questions, and detailed protocols to ensure a safe and successful purification process.
Troubleshooting Guide: Distillation of this compound
This guide addresses common issues encountered during the distillation of this compound, helping you identify potential causes and implement effective solutions.
| Problem | Potential Cause(s) | Recommended Action(s) |
| Sudden increase in viscosity or solidification in the distillation flask. | Thermally-induced polymerization. | • Immediately stop the heating. • Cool the distillation flask. • Safely terminate the distillation. • Review and adjust distillation temperature and pressure. • Ensure an appropriate inhibitor was used at the correct concentration. |
| Distillation rate is slow or stalls. | • Inadequate vacuum. • System leaks. • Insufficient heating. • Polymer buildup on surfaces. | • Check the vacuum pump for proper function. • Inspect all joints and connections for leaks. Ensure all glassware joints are properly greased. • Gradually and carefully increase the heating mantle temperature. • If polymerization is suspected, stop the distillation and clean the equipment. |
| Product is discolored (yellow or brown). | • Thermal degradation. • Presence of impurities. • Oxidation. | • Lower the distillation temperature by improving the vacuum. • Ensure the starting material is of high purity. • Conduct the distillation under an inert atmosphere (e.g., nitrogen or argon). |
| Bumping or uneven boiling. | • Lack of smooth boiling. • Too rapid heating. | • Use a magnetic stir bar for vigorous stirring. Boiling chips are not effective under vacuum.[1] • Heat the distillation flask gradually. |
| Peroxide formation detected. | Exposure to air and/or light. | • Do not distill if peroxides are present. [2] • Treat the material to remove peroxides before distillation. Consult standard laboratory procedures for peroxide removal from ethers. |
Frequently Asked Questions (FAQs)
Q1: Why is it critical to use a vacuum for the distillation of this compound?
A1: this compound has a high boiling point at atmospheric pressure (approximately 245 °C).[3] Distilling at this temperature increases the risk of thermally induced polymerization. Vacuum distillation significantly lowers the boiling point, allowing for purification at a lower, safer temperature, thereby minimizing the risk of polymerization and thermal degradation.
Q2: What type of polymerization inhibitors should I use, and at what concentration?
A2: While specific quantitative data for this compound is not abundant in publicly available literature, phenolic inhibitors are commonly used for reactive monomers. It is advisable to start with low concentrations and optimize based on your experimental results. Always consult the manufacturer's recommendations if available.
Q3: How can I tell if polymerization is occurring during my distillation?
A3: Signs of polymerization include a noticeable increase in the viscosity of the liquid in the distillation flask, the formation of solid or gel-like material, a rapid, uncontrolled temperature increase in the distillation pot, and a decrease or stoppage of the distillation rate.
Q4: Can I reuse boiling chips for vacuum distillation?
A4: No, boiling chips are not effective under vacuum because the trapped air in their pores is quickly removed, rendering them unable to promote smooth boiling.[1] A magnetic stir bar should be used to ensure even heating and prevent bumping.[1]
Q5: What are the primary safety concerns when distilling this compound?
A5: The main safety concerns are:
-
Runaway Polymerization: This is an exothermic process that can lead to a rapid increase in temperature and pressure, potentially causing the glassware to fail.
-
Peroxide Formation: Ethers like this compound can form explosive peroxides upon exposure to air and light.[2] It is crucial to test for and eliminate peroxides before heating.[2]
-
Chemical Exposure: this compound is a hazardous chemical. Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn, and the distillation should be performed in a well-ventilated fume hood.
Experimental Protocols
Protocol 1: Pre-Distillation Peroxide Check
Objective: To detect the presence of peroxides in this compound before distillation.
Materials:
-
This compound sample
-
Potassium iodide (KI) solution (10%) or peroxide test strips
-
Acetic acid
-
Small test tube
Procedure:
-
Place 1-2 mL of the this compound sample into a clean, dry test tube.
-
Add 1 mL of glacial acetic acid.
-
Add a few drops of the 10% potassium iodide solution.
-
A yellow to brown color indicates the presence of peroxides. The intensity of the color is proportional to the peroxide concentration.
-
Alternatively, use commercially available peroxide test strips according to the manufacturer's instructions for a more quantitative assessment.
-
If peroxides are detected, the material must be treated to remove them before proceeding with distillation.
Protocol 2: Vacuum Distillation of this compound
Objective: To purify this compound while minimizing the risk of polymerization.
Materials:
-
Peroxide-free this compound
-
Appropriate polymerization inhibitor
-
Vacuum distillation apparatus (round-bottom flask, Claisen adapter, condenser, receiving flask, vacuum adapter)
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Vacuum pump with a cold trap
-
Manometer
Procedure:
-
Apparatus Assembly:
-
Inhibitor Addition:
-
Add the chosen polymerization inhibitor to the this compound in the distillation flask.
-
-
System Evacuation:
-
Connect the apparatus to the vacuum pump with a cold trap in between.
-
Begin to evacuate the system. A hissing sound indicates a leak which must be addressed.
-
Monitor the pressure using a manometer.
-
-
Heating and Distillation:
-
Once a stable, low pressure is achieved, begin stirring.
-
Gradually heat the distillation flask using the heating mantle.
-
Collect the distilled this compound in the receiving flask. Monitor the head temperature and the pressure throughout the distillation.
-
-
Shutdown:
-
Once the distillation is complete, remove the heating mantle and allow the system to cool to room temperature.
-
Slowly and carefully vent the system to atmospheric pressure.
-
Turn off the vacuum pump.
-
Visualizing the Process
To aid in understanding the experimental setup and potential chemical transformations, the following diagrams are provided.
Caption: Workflow for the safe distillation of this compound.
Caption: Simplified representation of thermally-induced polymerization.
References
Technical Support Center: Troubleshooting (2,3-Epoxypropyl)benzene Reactions
Welcome to the technical support center for reactions involving (2,3-Epoxypropyl)benzene. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during experimentation, with a focus on addressing low conversion rates.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Epoxide Ring-Opening Reactions with Amines
Question 1: Why am I observing low conversion in the ring-opening reaction of this compound with my amine?
Answer:
Low conversion in epoxide ring-opening reactions can be attributed to several factors. A systematic approach to troubleshooting is recommended.
Potential Causes and Solutions:
-
Inadequate Reaction Conditions: The choice of solvent and temperature is critical. Polar solvents can facilitate the reaction, but may require longer reaction times compared to other conditions.[1] The use of mixed solvent systems, such as DMF/H₂O, has been shown to be effective even without a catalyst.[1]
-
Steric Hindrance: The structure of your amine can significantly impact the reaction rate. Bulky amines will react more slowly due to steric hindrance around the nitrogen atom.[2] If you suspect steric hindrance is an issue, consider increasing the reaction temperature or prolonging the reaction time.
-
Catalyst Issues (if applicable): If you are using a catalyst, such as a Lewis acid, it may be deactivated by moisture.[3] Ensure all your reagents and solvents are anhydrous. Insufficient catalyst loading can also lead to low conversion.
-
Poor Nucleophilicity of the Amine: The nucleophilicity of the amine plays a crucial role. Aromatic amines are generally less nucleophilic than aliphatic amines and may require more forcing conditions.
Troubleshooting Workflow for Low Conversion:
Caption: Troubleshooting workflow for low conversion.
Question 2: My reaction is producing a mixture of regioisomers. How can I control the regioselectivity of the amine addition?
Answer:
The regioselectivity of the epoxide ring-opening is highly dependent on the reaction mechanism, which is influenced by the reaction conditions.[4][5]
-
Under Basic or Neutral Conditions (SN2 Mechanism): The nucleophilic amine will preferentially attack the less sterically hindered carbon of the epoxide ring.[4][6][7] For this compound, this would be the terminal carbon (C3).
-
Under Acidic Conditions (SN1-like Mechanism): The epoxide oxygen is first protonated, making it a better leaving group. The reaction then proceeds with significant SN1 character, and the nucleophile attacks the more substituted carbon, which can better stabilize the partial positive charge.[4][5] In the case of this compound, this would be the benzylic carbon (C2).
Controlling Regioselectivity:
| Condition | Favored Mechanism | Site of Nucleophilic Attack on this compound | Expected Major Product |
| Basic or Neutral | SN2 | Less substituted carbon (C3) | 1-Amino-3-phenylpropan-2-ol |
| Acidic | SN1-like | More substituted carbon (C2) | 2-Amino-1-phenylpropan-2-ol |
Experimental Protocol for Regioselective Ring-Opening:
A metal- and solvent-free protocol using acetic acid has been reported to achieve high yields and excellent regioselectivity.[6]
Materials:
-
This compound
-
Amine
-
Acetic Acid
Procedure:
-
To a stirred solution of the amine (1.0 mmol) in a reaction vial, add this compound (1.2 mmol).
-
Add acetic acid (1.0 mmol) to the mixture.
-
Stir the reaction mixture at room temperature and monitor the progress by TLC.
-
Upon completion, quench the reaction with a saturated solution of sodium bicarbonate.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Question 3: I am observing the formation of a di-substituted product. How can I prevent this side reaction?
Answer:
The formation of a di-substituted product occurs when the initially formed secondary amine product reacts with another molecule of the epoxide. This is a common side reaction, especially when using primary amines.
Strategies to Minimize Di-substitution:
-
Use an Excess of the Amine: Employing a large excess of the primary amine can statistically favor the reaction of the epoxide with the primary amine over the secondary amine product.
-
Control Stoichiometry: Carefully controlling the molar ratio of the reactants to favor monoalkylation is crucial.
-
Solvent Choice: The use of polar mixed solvent systems like DMF/H₂O can promote selective monoalkylation.[1]
Logical Relationship for Minimizing Di-substitution:
Caption: Strategies to favor mono-alkylation.
Friedel-Crafts Reactions on the Benzene Ring
Question 4: Why is my Friedel-Crafts alkylation of this compound resulting in low yield and multiple products?
Answer:
Friedel-Crafts alkylation is prone to several side reactions that can lead to low yields and product mixtures.
Common Issues and Solutions:
-
Polyalkylation: The alkyl group introduced onto the benzene ring is an activating group, making the product more reactive than the starting material. This leads to the addition of multiple alkyl groups.
-
Solution: Use a large excess of the aromatic substrate (in this case, this compound if it is the substrate) to increase the probability of the electrophile reacting with the starting material.[8]
-
-
Carbocation Rearrangement: The intermediate carbocation can rearrange to a more stable carbocation, leading to isomeric products.
-
Deactivation of the Catalyst: The Lewis acid catalyst (e.g., AlCl₃) can be deactivated by basic functional groups. The epoxide oxygen in this compound can coordinate with the Lewis acid, potentially hindering the reaction.
Question 5: How can I avoid polyalkylation in Friedel-Crafts reactions?
Answer:
The most effective way to prevent polyalkylation is to perform a Friedel-Crafts acylation followed by a reduction.[8] The acyl group is deactivating, which prevents further substitution on the aromatic ring.[8][9]
Comparative Summary of Friedel-Crafts Reactions:
| Feature | Friedel-Crafts Alkylation | Friedel-Crafts Acylation |
| Added Group | Activating Alkyl Group | Deactivating Acyl Group |
| Susceptibility to Polysubstitution | High | Low (prevents further reaction) |
| Carbocation Rearrangement | Possible | Not observed |
| Typical Product | Alkylbenzene | Ketone |
Experimental Protocol: Friedel-Crafts Acylation of an Activated Benzene Ring
This protocol outlines the general procedure for a Friedel-Crafts acylation.
Materials:
-
Activated benzene derivative (e.g., a derivative of this compound where the epoxide is protected)
-
Acyl chloride (e.g., acetyl chloride)
-
Anhydrous aluminum chloride (AlCl₃)
-
Anhydrous solvent (e.g., dichloromethane)
-
Ice bath
-
Dilute HCl
Procedure:
-
In a round-bottom flask equipped with a dropping funnel and a magnetic stirrer, suspend anhydrous AlCl₃ in the anhydrous solvent and cool the mixture in an ice bath.
-
Add the acyl chloride dropwise to the cooled suspension.
-
Once the addition is complete, add the activated benzene derivative dropwise while maintaining the low temperature.
-
After the addition of the benzene derivative, allow the reaction to stir at room temperature for a specified time, monitoring by TLC.
-
Carefully quench the reaction by slowly pouring the mixture over crushed ice and dilute HCl.
-
Separate the organic layer, wash with water and brine, and dry over an anhydrous salt (e.g., Na₂SO₄).
-
Remove the solvent under reduced pressure and purify the resulting ketone.
Reaction Pathway Comparison:
Caption: Alkylation vs. Acylation-Reduction pathway.
References
- 1. Solvent-Directed Epoxide Opening with Primary Amines for the Synthesis of β-Amino Alcohols [organic-chemistry.org]
- 2. Dielectric and steric hindrance effects on step-polymerization of a diepoxide with monoamines - Journal of the Chemical Society, Faraday Transactions (RSC Publishing) [pubs.rsc.org]
- 3. benchchem.com [benchchem.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Epoxide ring-opening reactions - SN1 vs. SN2, regioselectivity, and stereoselectivity [ns1.almerja.com]
- 6. Epoxides Ring-Opening Reactions - Chemistry Steps [chemistrysteps.com]
- 7. Epoxy Cure Chemistry Part 4: Nucleophiles in Action - Polymer Innovation Blog [polymerinnovationblog.com]
- 8. benchchem.com [benchchem.com]
- 9. Friedel-Crafts Acylation - Chemistry Steps [chemistrysteps.com]
Technical Support Center: Optimization of Epoxide Ring-Opening Reactions
Welcome to the technical support center for the optimization of epoxide ring-opening reactions. This guide is designed for researchers, scientists, and professionals in drug development. Here you will find troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during your experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section provides answers to common questions and solutions to problems you may encounter during the optimization of epoxide ring-opening reactions.
Q1: My epoxide ring-opening reaction is showing low yield. What are the potential causes and how can I improve it?
A1: Low yields in epoxide ring-opening reactions can stem from several factors. Here's a systematic troubleshooting approach:
-
Incomplete Reaction: The reaction may not have gone to completion.
-
Solution: Increase the reaction time or temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to determine the optimal reaction time.
-
-
Poor Nucleophile Reactivity: The chosen nucleophile may not be strong enough to open the epoxide ring efficiently under the reaction conditions.[1][2]
-
Steric Hindrance: Significant steric hindrance around the epoxide ring can impede the approach of the nucleophile.[1][5]
-
Side Reactions: The formation of byproducts can consume starting materials and reduce the yield of the desired product. Common side reactions include polymerization of the epoxide, elimination, and rearrangement reactions, particularly under acidic conditions.[7]
-
Solution: To minimize side reactions, carefully control the reaction temperature and the stoichiometry of the reagents. In acid-catalyzed reactions, using a milder acid or a Lewis acid catalyst can sometimes reduce unwanted rearrangements.
-
Q2: I am observing poor regioselectivity in my reaction, with a mixture of products from nucleophilic attack at both the more and less substituted carbons. How can I control the regioselectivity?
A2: The regioselectivity of epoxide ring-opening is highly dependent on the reaction conditions.[8] You can control the site of nucleophilic attack by choosing either acidic or basic conditions.[2][6][9]
-
For Attack at the Less Substituted Carbon (SN2-like):
-
For Attack at the More Substituted Carbon (SN1-like):
-
Conditions: Use acidic conditions with a weak nucleophile.[2][6][10]
-
Mechanism: The epoxide oxygen is first protonated by the acid, making it a better leaving group.[3][4] The C-O bond to the more substituted carbon begins to break, leading to a build-up of partial positive charge on that carbon. The nucleophile then attacks this more electrophilic, more substituted carbon.[6][10]
-
The following table summarizes the expected regioselectivity under different conditions:
| Reaction Condition | Nucleophile Type | Site of Attack | Predominant Mechanism |
| Basic/Neutral | Strong (e.g., RO⁻, CN⁻, R-MgX) | Less substituted carbon | SN2 |
| Acidic | Weak (e.g., H₂O, ROH) | More substituted carbon | SN1-like |
Q3: My reaction is producing the wrong stereoisomer. How can I control the stereochemistry of the product?
A3: Epoxide ring-opening reactions are stereospecific. The stereochemical outcome is a direct result of the reaction mechanism.
-
Mechanism: The ring-opening occurs via a backside attack of the nucleophile on the epoxide carbon, which is an SN2-type mechanism.[5][6] This results in an inversion of configuration at the carbon center that is attacked.
-
Stereochemical Control: To obtain the desired stereoisomer, you must start with the correct stereoisomer of the epoxide. The reaction will proceed with inversion of stereochemistry at the site of nucleophilic attack. For example, the ring-opening of a (2R,3S)-epoxide will lead to a product with a specific, predictable stereochemistry depending on which carbon is attacked.
Q4: I am struggling with the work-up procedure, and my product seems to be unstable. What are the best practices for product isolation?
A4: The stability of the diol product can be an issue, especially if it is sensitive to acidic or basic conditions.
-
Neutralization: After the reaction is complete, it is crucial to carefully neutralize the reaction mixture. If the reaction was run under acidic conditions, a mild base (e.g., sodium bicarbonate solution) should be used for neutralization. Conversely, for a basic reaction, a mild acid (e.g., dilute HCl or ammonium chloride solution) should be used.
-
Extraction: Use an appropriate organic solvent to extract the product from the aqueous layer. The choice of solvent will depend on the polarity of your product.
-
Purification: Column chromatography is often used to purify the final product. The choice of the stationary phase (e.g., silica gel, alumina) and the eluent system should be optimized to achieve good separation.
Experimental Protocols
Here are detailed methodologies for key experiments related to the optimization of epoxide ring-opening.
Protocol 1: General Procedure for Acid-Catalyzed Ring-Opening of an Epoxide with an Alcohol
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the epoxide (1.0 eq) in the alcohol solvent (e.g., methanol, ethanol), which also acts as the nucleophile.
-
Catalyst Addition: Add a catalytic amount of a Brønsted acid (e.g., sulfuric acid, p-toluenesulfonic acid) or a Lewis acid (e.g., BF₃·OEt₂) to the solution.
-
Reaction Monitoring: Stir the reaction mixture at the desired temperature (room temperature to reflux) and monitor its progress by TLC or GC-MS.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature and carefully quench the reaction by adding a saturated aqueous solution of sodium bicarbonate until the bubbling ceases.
-
Extraction: Extract the product with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane) three times.
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate).
Protocol 2: General Procedure for Base-Catalyzed Ring-Opening of an Epoxide with a Thiol
-
Nucleophile Preparation: In a separate flask, prepare the thiolate nucleophile by deprotonating the thiol (1.1 eq) with a suitable base (e.g., sodium hydride, sodium methoxide) in an appropriate anhydrous solvent (e.g., THF, DMF) under an inert atmosphere (e.g., nitrogen, argon).
-
Reaction Setup: In a separate round-bottom flask under an inert atmosphere, dissolve the epoxide (1.0 eq) in the same anhydrous solvent.
-
Nucleophile Addition: Slowly add the prepared thiolate solution to the epoxide solution at the desired temperature (e.g., 0 °C to room temperature).
-
Reaction Monitoring: Stir the reaction mixture and monitor its progress by TLC or GC-MS.
-
Work-up: Upon completion, quench the reaction by adding a saturated aqueous solution of ammonium chloride.
-
Extraction: Extract the product with an organic solvent (e.g., diethyl ether, ethyl acetate).
-
Drying and Concentration: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and remove the solvent in vacuo.
-
Purification: Purify the resulting product by flash column chromatography.
Visualizations
The following diagrams illustrate key concepts and workflows in the optimization of epoxide ring-opening reactions.
Caption: Troubleshooting flowchart for low yield in epoxide ring-opening reactions.
Caption: Controlling regioselectivity in epoxide ring-opening reactions.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Reactions of Epoxides under Acidic and Basic Conditions - Chemistry Steps [chemistrysteps.com]
- 3. Video: Acid-Catalyzed Ring-Opening of Epoxides [jove.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Epoxides Ring-Opening Reactions - Chemistry Steps [chemistrysteps.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. researchgate.net [researchgate.net]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. researchgate.net [researchgate.net]
- 10. 18.5 Reactions of Epoxides: Ring-Opening – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
Technical Support Center: Analysis of (2,3-Epoxypropyl)benzene Reactions
This technical support guide is designed for researchers, scientists, and drug development professionals to aid in the identification of byproducts in reactions involving (2,3-Epoxypropyl)benzene using Nuclear Magnetic Resonance (NMR) spectroscopy.
Frequently Asked Questions (FAQs)
Q1: What are the characteristic ¹H NMR signals for the starting material, this compound?
A1: The key signals for this compound in CDCl₃ are typically observed in the aromatic region (δ 7.2-7.4 ppm) for the phenyl group. The protons of the epoxy ring and the adjacent methylene group appear in the aliphatic region. Specifically, you will find a multiplet for the methine proton of the epoxide around δ 3.1-3.2 ppm, two diastereotopic protons of the terminal epoxide methylene group as multiplets around δ 2.6-2.9 ppm, and the benzylic methylene protons as a doublet of doublets around δ 2.8-3.0 ppm.
Q2: My ¹H NMR spectrum shows unexpected peaks after my reaction. What are the most common byproducts?
A2: Common byproducts in reactions with this compound often arise from the ring-opening of the epoxide.[1][2][3] The most frequent byproduct is the diol, 3-phenylpropane-1,2-diol, which results from the hydrolysis of the epoxide if trace amounts of water are present. Another possibility is the formation of regioisomers if the nucleophile can attack both the substituted and unsubstituted carbons of the epoxide ring.[2] Polymerization can also occur, leading to broad signals in the NMR spectrum.
Q3: How can I differentiate between the desired ring-opened product and the diol byproduct in the NMR spectrum?
A3: The diol byproduct, 3-phenylpropane-1,2-diol, will have characteristic signals for the two hydroxyl (-OH) groups, which are often broad and can appear over a wide chemical shift range depending on the solvent and concentration. The protons on the carbons bearing the hydroxyl groups will also have distinct chemical shifts compared to your desired product. Comparing the integration of the aromatic protons to the aliphatic protons can help in quantifying the amount of byproduct. A D₂O exchange experiment can also be performed; the -OH peaks will disappear from the ¹H NMR spectrum, confirming the presence of the diol.
Q4: I suspect polymerization has occurred in my reaction. What NMR signals would confirm this?
A4: Polymerization of this compound will result in a complex ¹H NMR spectrum with broad, poorly resolved signals, particularly in the aliphatic region where the polyether backbone is formed. The distinct, sharp peaks of the monomer will be significantly diminished or absent.
Troubleshooting Guide
Issue: Unidentified peaks in the aliphatic region of the ¹H NMR spectrum.
Possible Cause 1: Presence of unreacted starting material.
-
Troubleshooting Step: Compare the spectrum to the known spectrum of this compound. Look for the characteristic signals of the epoxide ring protons between δ 2.6 and 3.2 ppm.
Possible Cause 2: Formation of the diol byproduct (3-phenylpropane-1,2-diol).
-
Troubleshooting Step: Look for new signals corresponding to CH-OH and CH₂-OH protons. A D₂O exchange experiment will cause the disappearance of the -OH proton signals.
Possible Cause 3: Formation of a regioisomeric product.
-
Troubleshooting Step: Carefully analyze the multiplicity and coupling constants of the new signals. The chemical shifts of the protons on the carbon chain will differ depending on the position of the nucleophilic attack. Two-dimensional NMR techniques like COSY and HSQC can help in establishing the connectivity of the atoms and identifying the regioisomer.
Issue: Broad, unresolved signals in the ¹H NMR spectrum.
Possible Cause: Polymerization.
-
Troubleshooting Step: The presence of broad humps instead of sharp peaks, especially in the region of δ 3.5-4.5 ppm (characteristic of polyether backbones), is a strong indication of polymerization.
Quantitative NMR Data
The following table summarizes the approximate ¹H and ¹³C NMR chemical shifts for this compound and its common byproducts in CDCl₃. Chemical shifts (δ) are given in ppm, and coupling constants (J) are in Hz.
| Compound | Structure | ¹H NMR Chemical Shifts (δ, ppm) | ¹³C NMR Chemical Shifts (δ, ppm) |
| This compound |
| 7.20-7.40 (m, 5H, Ar-H), 3.15 (m, 1H, CH-O), 2.85 (dd, 1H, CH₂-Ar), 2.75 (dd, 1H, CH₂-O), 2.60 (dd, 1H, CH₂-O) | 137.5 (Ar-C), 129.0 (Ar-CH), 128.5 (Ar-CH), 126.5 (Ar-CH), 52.5 (CH-O), 47.0 (CH₂-O), 39.0 (CH₂-Ar) |
| 3-Phenylpropane-1,2-diol | 7.15-7.35 (m, 5H, Ar-H), 3.90 (m, 1H, CH-OH), 3.65 (dd, 1H, CH₂-OH), 3.45 (dd, 1H, CH₂-OH), 2.80 (d, 2H, CH₂-Ar), 2.50 (br s, 2H, -OH) | 138.0 (Ar-C), 129.5 (Ar-CH), 128.5 (Ar-CH), 126.0 (Ar-CH), 72.0 (CH-OH), 66.0 (CH₂-OH), 40.0 (CH₂-Ar) | |
| Product of Nucleophilic Attack at C3 | Varies with nucleophile | Varies with nucleophile | |
| Product of Nucleophilic Attack at C2 | Varies with nucleophile | Varies with nucleophile |
Note: The chemical shifts are approximate and can vary depending on the solvent and other experimental conditions.
Experimental Protocol: Reaction of this compound with Benzylamine and NMR Analysis
Objective: To synthesize N-benzyl-1-phenyl-3-aminopropan-2-ol and analyze the product mixture by NMR to identify any byproducts.
Materials:
-
This compound (1.0 eq)
-
Benzylamine (1.1 eq)
-
Methanol (as solvent)
-
Deuterated chloroform (CDCl₃) for NMR analysis
-
NMR tubes
Procedure:
-
In a round-bottom flask, dissolve this compound in methanol.
-
Add benzylamine to the solution dropwise at room temperature with stirring.
-
Allow the reaction to stir at room temperature for 24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, remove the solvent under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel if necessary.
-
For NMR analysis, dissolve a small amount of the crude or purified product in CDCl₃.
-
Transfer the solution to an NMR tube.
-
Acquire ¹H and ¹³C NMR spectra.
Visualizations
Caption: Reaction pathway of this compound with a nucleophile and water.
References
Technical Support Center: Managing Exothermic Reactions Involving (2,3-Epoxypropyl)benzene
This technical support center provides guidance for researchers, scientists, and drug development professionals on safely managing exothermic reactions involving (2,3-Epoxypropyl)benzene, also known as phenyl glycidyl ether (PGE). The information is presented in a question-and-answer format to address specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is an exothermic reaction and why is it a concern with this compound?
A1: An exothermic reaction is a chemical process that releases energy in the form of heat. The ring-opening polymerization of epoxides, such as this compound, with curing agents like amines or anhydrides is a highly exothermic process. If this heat is not effectively dissipated, the reaction temperature can increase, which in turn accelerates the reaction rate, leading to a rapid, uncontrolled rise in temperature and pressure known as a thermal runaway. This can result in boiling of the solvent, vessel over-pressurization, and potentially hazardous decomposition of the reaction mixture.
Q2: What are the primary factors that influence the intensity of the exotherm in my reaction?
A2: Several factors can influence the intensity of the exothermic reaction:
-
Reactant Concentration: Higher concentrations of this compound and the curing agent will lead to a faster reaction rate and greater heat generation.
-
Type of Curing Agent: Aliphatic amines are generally more reactive and produce a faster exotherm at lower temperatures compared to aromatic amines.[1][2]
-
Reaction Scale and Volume: Larger reaction volumes have a smaller surface-area-to-volume ratio, which reduces the efficiency of heat dissipation and increases the risk of heat accumulation.
-
Addition Rate: A rapid addition of one reactant to another can lead to a rapid release of heat that may overwhelm the cooling capacity of the system.
-
Ambient and Reaction Temperature: Higher initial temperatures will accelerate the reaction rate and the subsequent heat evolution.
-
Mixing Efficiency: Poor mixing can lead to localized "hot spots" where the concentration of reactants is high, initiating a runaway reaction.
-
Presence of Catalysts: Catalysts, by their nature, increase the reaction rate and therefore the rate of heat generation.
Q3: What personal protective equipment (PPE) should I wear when working with this compound?
A3: Due to the hazardous nature of this compound, appropriate PPE is essential. This includes:
-
Eye Protection: Chemical splash goggles are mandatory. For larger scale operations, a face shield should also be worn.
-
Hand Protection: Wear chemically resistant gloves, such as nitrile or neoprene. Always check the glove manufacturer's compatibility chart for the specific chemical and breakthrough time.
-
Body Protection: A flame-retardant lab coat is required. For larger quantities, a chemical-resistant apron or suit may be necessary.
-
Respiratory Protection: Work should be conducted in a well-ventilated fume hood. If there is a risk of inhalation, a respirator with an appropriate organic vapor cartridge should be used.
Troubleshooting Guide
Q1: My reaction temperature is rising much faster than expected. What should I do?
A1: An unexpectedly rapid temperature rise is a sign of a potential thermal runaway. Immediate action is required:
-
Stop Reagent Addition: If you are adding a reactant, stop the addition immediately.
-
Enhance Cooling: Increase the cooling to the reactor. This could involve increasing the flow rate of the cooling fluid or lowering the temperature of the cooling bath.
-
Increase Stirring: If safe to do so, increase the stirring rate to improve heat transfer to the cooling surfaces and prevent localized hot spots.
-
Prepare for Quenching: If the temperature continues to rise despite enhanced cooling, be prepared to quench the reaction as per your pre-defined emergency protocol. (See Experimental Protocols section for a sample quenching procedure).
-
Alert Others: Inform your colleagues and supervisor of the situation. Do not work alone.
Q2: The reaction mixture has started to bubble vigorously and is releasing fumes. What is happening and what should I do?
A2: Vigorous bubbling and fuming indicate that the solvent or a reactant is boiling, or that decomposition is occurring due to excessive temperature. This is a serious situation.
-
Activate Emergency Shutdown: Follow your laboratory's emergency shutdown procedure. This may involve activating an emergency stop on equipment.
-
Evacuate the Immediate Area: If the reaction appears to be uncontrollable, evacuate the immediate area and alert others.
-
Use a Fume Hood Sash as a Shield: If you are in the process of making the situation safe from a distance, keep the fume hood sash as low as possible to act as a physical barrier.
-
Do Not Attempt to Cool a Runaway Reaction with Water Directly: Adding water to a very hot, uncontrolled reaction can cause it to boil instantly and splash hazardous materials. Use the designated cooling system or a quenching agent.
Q3: I have spilled a small amount of the this compound reaction mixture. How should I clean it up?
A3: For small spills:
-
Alert Personnel: Inform others in the lab of the spill.
-
Wear Appropriate PPE: Ensure you are wearing gloves, goggles, and a lab coat.
-
Contain the Spill: Use an inert absorbent material like vermiculite, sand, or commercial sorbent pads to absorb the spilled liquid.
-
Collect and Dispose: Carefully collect the absorbed material into a labeled, sealed container for hazardous waste disposal.
-
Decontaminate the Area: Clean the spill area with a suitable solvent (e.g., acetone), followed by soap and water.
-
Ventilate the Area: Ensure the area is well-ventilated.
Quantitative Data
The following table summarizes key thermal parameters for the reaction of this compound (Phenyl Glycidyl Ether - PGE) with representative amine curing agents. It is important to note that these values can be influenced by factors such as the specific experimental conditions, stoichiometry, and the presence of catalysts or solvents. The data presented here should be used as a guideline for initial risk assessment.
| Curing Agent Type | Representative Curing Agent | Typical Heat of Reaction (ΔH) (kJ/mol of epoxy) | Activation Energy (Ea) (kJ/mol) | Onset Temperature of Exotherm (°C) by DSC |
| Aliphatic Amine | 2,5-Dimethyl-2,5-hexanediamine | ~90-110 | 57.3[3] | 50-100 |
| Aromatic Amine | Aniline | ~95-115 | 60-80 | 100-150 |
| Aromatic Amine | m-Phenylenediamine | ~95-115 | 60-80 | 120-160 |
Note: The heat of reaction for epoxy-amine systems is generally in the range of 90-115 kJ per mole of epoxy group reacted. The activation energy provided is for a specific aliphatic amine and should be considered as an estimate for similar systems.[3] Onset temperatures are typically determined by Differential Scanning Calorimetry (DSC) and can vary with the heating rate.
Experimental Protocols
Protocol 1: Controlled Laboratory-Scale Reaction of this compound with an Amine Curing Agent
This protocol outlines a general procedure for a controlled exothermic reaction. A thorough risk assessment must be conducted before carrying out this experiment.
Materials:
-
This compound (PGE)
-
Amine curing agent (e.g., 4,4'-Diaminodiphenylmethane - DDM)
-
Anhydrous solvent (e.g., Toluene or Dioxane)
-
Quenching agent (e.g., cold solvent, acetic acid for amine reactions)
Equipment:
-
Jacketed glass reactor with bottom outlet valve
-
Overhead mechanical stirrer
-
Temperature probe (thermocouple or Pt100) connected to a data logger/controller
-
Syringe pump or dropping funnel for controlled addition
-
Circulating bath for heating/cooling the reactor jacket
-
Inert atmosphere setup (e.g., Nitrogen or Argon)
-
Fume hood
Procedure:
-
Preparation:
-
Ensure the reactor is clean, dry, and properly assembled in a fume hood.
-
Charge the reactor with a solution of the amine curing agent in the chosen solvent.
-
Begin stirring and establish an inert atmosphere.
-
Set the circulator for the reactor jacket to the desired initial reaction temperature (e.g., 60 °C).
-
-
Reactant Addition:
-
Prepare a solution of this compound in the same solvent.
-
Once the reactor contents have reached the set temperature, begin the slow, controlled addition of the PGE solution using the syringe pump or dropping funnel.
-
Monitor the internal temperature of the reaction closely. The addition rate should be controlled to maintain the temperature within a narrow range (e.g., ± 2 °C) of the setpoint.
-
-
Reaction Monitoring:
-
Continue to monitor the reaction temperature throughout the addition and for a period afterward until the exotherm subsides.
-
If the temperature rises more than 5 °C above the setpoint, stop the addition and allow the cooling system to bring the temperature back under control before resuming at a slower addition rate.
-
-
Reaction Completion and Work-up:
-
After the addition is complete, maintain the reaction at the set temperature for a predetermined time to ensure complete conversion.
-
Once the reaction is complete, cool the reactor to room temperature before proceeding with the work-up.
-
Protocol 2: Emergency Quenching Procedure
This procedure should be in place and all researchers trained on it before any exothermic reaction is initiated.
-
Initiation of Quenching: Quenching should be initiated if the reaction temperature exceeds a predetermined critical limit (e.g., 15-20 °C above the setpoint) and cannot be controlled by the primary cooling system.
-
Quenching Agent Addition:
-
Rapidly add a pre-measured volume of a cold, inert quenching agent to the reaction mixture. The volume should be sufficient to significantly dilute the reactants and absorb the excess heat.
-
For amine-cured reactions, a dilute solution of a weak acid (e.g., acetic acid in a compatible solvent) can be used to neutralize the amine and stop the reaction. Caution: This may produce a salt and should be tested on a small scale first.
-
-
Post-Quenching:
-
Continue maximum cooling and stirring.
-
Once the temperature is stabilized, the quenched reaction mixture should be handled as hazardous waste.
-
Visualizations
Caption: Experimental workflow for a controlled reaction.
Caption: Troubleshooting decision tree for a temperature excursion.
Caption: Simplified reaction pathway for epoxy-amine curing.
References
Storage and handling recommendations for (2,3-Epoxypropyl)benzene to prevent degradation
This guide provides researchers, scientists, and drug development professionals with essential information for the proper storage and handling of (2,3-Epoxypropyl)benzene (also known as glycidylbenzene) to prevent its degradation.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: What are the primary degradation pathways for this compound?
A1: The main degradation pathways for this compound are polymerization and hydrolysis. The strained epoxide ring is susceptible to ring-opening reactions, which can be initiated by various substances.
-
Polymerization: This can be initiated by acids, bases, or other nucleophiles, leading to the formation of polyethers. This is often observed as an increase in viscosity or solidification of the liquid.
-
Hydrolysis: In the presence of water, the epoxide ring can open to form a diol (1-phenyl-2,3-propanediol). This reaction can be catalyzed by both acids and bases.
Q2: I opened a new bottle of this compound and it appears viscous or has solidified. What happened?
A2: Increased viscosity or solidification is a strong indicator of polymerization. This can be caused by contamination with acidic or basic residues, or prolonged storage in a non-inert atmosphere. Ensure all glassware and equipment are scrupulously clean and dry before use. It is also recommended to handle the compound under an inert atmosphere such as nitrogen or argon.
Q3: How can I detect if my this compound has started to degrade?
A3: Besides visual changes like increased viscosity or color change, analytical techniques can be employed:
-
NMR Spectroscopy: Proton and Carbon-13 NMR can show the appearance of new signals corresponding to the polymer or the hydrolysis product.
-
FT-IR Spectroscopy: The disappearance or significant decrease of the characteristic epoxide peaks (around 915-810 cm⁻¹ for the C-O-C stretch) and the appearance of a broad hydroxyl (-OH) peak (around 3200-3600 cm⁻¹) can indicate degradation.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This can be used to identify and quantify the presence of the diol hydrolysis product or other small molecule impurities.
Q4: What are the ideal storage conditions to minimize degradation?
A4: To ensure the stability of this compound, it is recommended to store it in a cool, dry, and dark place, away from incompatible materials.[1][2] The container should be tightly sealed, and for long-term storage, flushing the container with an inert gas like nitrogen or argon is advisable to prevent oxidation and moisture-induced degradation.
Storage and Handling Recommendations
| Parameter | Recommendation | Rationale |
| Temperature | Store in a cool place.[1] Some sources suggest room temperature is acceptable for short-term storage.[3] For long-term stability, refrigeration (2-8 °C) is recommended. | Reduces the rate of potential polymerization and other degradation reactions. |
| Atmosphere | Store under an inert atmosphere (e.g., Nitrogen, Argon). | Prevents oxidation and reaction with atmospheric moisture. |
| Light | Protect from light. Store in an amber or opaque container. | Light can potentially catalyze degradation reactions. |
| Moisture | Keep container tightly closed in a dry place.[1][4] | Prevents hydrolysis of the epoxide ring to the corresponding diol. |
| Incompatible Materials | Avoid contact with strong acids, strong bases, strong oxidizing agents, and metals.[5][6] | These can catalyze the polymerization or other degradation reactions of the epoxide. |
Experimental Protocols
Protocol: Stability Assessment of this compound under Different Storage Conditions
Objective: To evaluate the stability of this compound under various temperature and atmospheric conditions over time.
Materials:
-
This compound, high purity
-
Amber glass vials with PTFE-lined caps
-
Nitrogen or Argon gas source
-
Refrigerator (2-8 °C)
-
Oven or incubator set to 40 °C
-
Analytical balance
-
GC-MS system with a suitable column (e.g., non-polar or medium-polarity)
-
NMR spectrometer
-
FT-IR spectrometer
Methodology:
-
Sample Preparation:
-
Aliquot 1 mL of high-purity this compound into multiple amber glass vials.
-
Divide the vials into four sets:
-
Set A: Ambient temperature (approx. 25 °C), normal atmosphere.
-
Set B: Ambient temperature (approx. 25 °C), inert atmosphere (flush with N₂ or Ar before sealing).
-
Set C: Refrigerated (2-8 °C), normal atmosphere.
-
Set D: Refrigerated (2-8 °C), inert atmosphere.
-
(Optional) Set E: Elevated temperature (40 °C), inert atmosphere (for accelerated degradation study).
-
-
-
Time Points:
-
Designate time points for analysis (e.g., T=0, 1 month, 3 months, 6 months, 12 months).
-
-
Initial Analysis (T=0):
-
Take one vial from any set and perform the following analyses to establish a baseline:
-
Visual Inspection: Note the appearance (color, clarity, viscosity).
-
GC-MS Analysis: Determine the initial purity and identify any minor impurities.
-
NMR Spectroscopy: Acquire ¹H and ¹³C NMR spectra to confirm the structure and absence of degradation products.
-
FT-IR Spectroscopy: Obtain an IR spectrum to record the characteristic epoxide peaks.
-
-
-
Analysis at Subsequent Time Points:
-
At each designated time point, take one vial from each set (A, B, C, D, and E).
-
Repeat the analyses performed at T=0 for each sample.
-
-
Data Analysis:
-
Compare the results from each time point and storage condition to the T=0 baseline.
-
Quantify the percentage of remaining this compound and the formation of any degradation products using GC-MS.
-
Analyze NMR and FT-IR spectra for any structural changes.
-
Summarize the findings to determine the optimal storage conditions for long-term stability.
-
Degradation Troubleshooting Workflow
Caption: Troubleshooting workflow for suspected degradation of this compound.
References
- 1. This compound | 4436-24-2 [chemicalbook.com]
- 2. Synthesis of Functional Polyesters N-(2,3-epoxypropyl)-4,5,6,7-tetrahydroindole by Anionic Ring-Opening Polymerization - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. scientificlabs.ie [scientificlabs.ie]
- 5. echemi.com [echemi.com]
- 6. Kinetics of the thermal decomposition of 2,3-epoxy-2,3-dimethylbutane - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
Validation & Comparative
Comprehensive NMR Spectral Analysis of (2,3-Epoxypropyl)benzene: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of (2,3-Epoxypropyl)benzene. Due to the limited availability of detailed, publicly accessible spectral data listing specific chemical shifts, multiplicities, and coupling constants, this document will serve as a template outlining the expected spectral features and a framework for comparison with alternative analytical techniques.
¹H and ¹³C NMR Spectral Data of this compound
Table 1: Predicted ¹H NMR Spectral Data for this compound
| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
| H-a, H-b (Epoxide CH₂) | 2.5 - 2.8 | Doublet of Doublets (dd) | J_gem, J_vic |
| H-c (Epoxide CH) | 3.1 - 3.4 | Multiplet (m) | J_vic |
| H-d (Benzylic CH₂) | 2.7 - 2.9 | Doublet (d) | J_vic |
| H-e, H-f, H-g (Aromatic) | 7.1 - 7.4 | Multiplet (m) |
Table 2: Predicted ¹³C NMR Spectral Data for this compound
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C-1 (Epoxide CH₂) | 45 - 50 |
| C-2 (Epoxide CH) | 50 - 55 |
| C-3 (Benzylic CH₂) | 35 - 40 |
| C-4 (Aromatic - C) | 135 - 140 |
| C-5, C-9 (Aromatic - CH) | 128 - 130 |
| C-6, C-8 (Aromatic - CH) | 128 - 130 |
| C-7 (Aromatic - CH) | 125 - 128 |
Comparison with an Alternative: Styrene Oxide
Styrene oxide is a structurally related epoxide and serves as a useful comparison. The primary difference is the absence of the methylene bridge between the phenyl ring and the epoxide in styrene oxide. This structural change is expected to influence the chemical shifts of the protons and carbons in the epoxide ring due to the direct electronic effects of the phenyl group.
Table 3: Comparison of Predicted ¹³C NMR Chemical Shifts: this compound vs. Styrene Oxide
| Carbon Position | This compound (Predicted δ, ppm) | Styrene Oxide (Experimental δ, ppm) |
| Epoxide CH₂ | 45 - 50 | ~47 |
| Epoxide CH | 50 - 55 | ~51 |
| Benzylic CH₂ | 35 - 40 | N/A |
| Aromatic C-ipso | 135 - 140 | ~137 |
| Aromatic C-ortho | 128 - 130 | ~125 |
| Aromatic C-meta | 128 - 130 | ~128 |
| Aromatic C-para | 125 - 128 | ~127 |
Experimental Protocol for NMR Analysis
The following is a standard protocol for acquiring ¹H and ¹³C NMR spectra of a liquid sample like this compound.
1. Sample Preparation:
-
For ¹H NMR: Dissolve 5-25 mg of the analyte in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆, Benzene-d₆) in a clean, dry vial.[1]
-
For ¹³C NMR: A higher concentration is generally required, typically 50-100 mg of the analyte in 0.6-0.7 mL of the deuterated solvent.[1]
-
Filtration: To ensure a homogeneous magnetic field, the solution should be free of any particulate matter. Filter the sample through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.
-
Internal Standard: For precise chemical shift referencing, a small amount of an internal standard, such as tetramethylsilane (TMS), can be added to the solvent.
2. NMR Spectrometer Setup:
-
Insert the NMR tube into the spinner turbine and adjust the depth according to the spectrometer's specifications.
-
Place the sample into the magnet.
-
Lock the spectrometer onto the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity, which is indicated by a sharp and symmetrical lock signal.
3. Data Acquisition:
-
¹H NMR:
-
Set the appropriate spectral width, number of scans (typically 8-16 for a sample of this concentration), and acquisition time.
-
Apply a 90° pulse and acquire the Free Induction Decay (FID).
-
-
¹³C NMR:
-
Set a wider spectral width compared to ¹H NMR.
-
Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 128 or more) and a relaxation delay are typically required.
-
Employ proton decoupling to simplify the spectrum and enhance the signal-to-noise ratio.
-
4. Data Processing:
-
Apply a Fourier transform to the FID to obtain the NMR spectrum.
-
Phase the spectrum to ensure all peaks are in the absorptive mode.
-
Calibrate the chemical shift scale using the signal from the internal standard (TMS at 0 ppm) or the residual solvent peak.
-
Integrate the peaks in the ¹H NMR spectrum to determine the relative proton ratios.
-
Analyze the multiplicities and coupling constants to elucidate the connectivity of the atoms.
Logical Relationship of NMR Signals
The following diagram illustrates the expected correlations between the different proton and carbon signals in the NMR spectra of this compound, which would be confirmed by 2D NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence).
References
A Comparative Analysis of the Reactivity of (2,3-Epoxypropyl)benzene and Styrene Oxide in Nucleophilic Ring-Opening Reactions
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the reactivity of two structurally related epoxides: (2,3-Epoxypropyl)benzene and styrene oxide. Understanding the nuances in their reaction kinetics, product profiles, and underlying mechanisms is critical for their application in synthetic chemistry, particularly in the development of pharmaceutical intermediates. This document summarizes available experimental data, provides detailed experimental protocols for key transformations, and visualizes reaction pathways to facilitate a clear understanding of their comparative reactivity.
Structural and Electronic Properties
This compound and styrene oxide are both aromatic epoxides, but their structural differences significantly influence their reactivity. In styrene oxide, the epoxide ring is directly attached to the phenyl group, placing the benzylic carbon (Cα) in a position to be significantly influenced by the electronic effects of the aromatic ring. Conversely, in this compound, a methylene group separates the phenyl ring from the epoxide, diminishing the direct electronic influence of the aromatic system on the epoxide carbons.
| Compound | Structure | Key Structural Features |
| This compound | Terminal epoxide with a benzyl substituent. The phenyl group is insulated from the epoxide ring by a methylene group. The epoxide carbons are a secondary (C2) and a primary (C3) carbon. | |
| Styrene Oxide | Terminal epoxide directly conjugated with a phenyl group. The epoxide carbons are a benzylic (Cα or C1) and a primary (Cβ or C2) carbon. |
The key distinction lies in the electronic environment of the epoxide carbons. In styrene oxide, the benzylic carbon can better stabilize a positive charge due to resonance with the phenyl ring. This makes it more susceptible to nucleophilic attack under acidic conditions, following a mechanism with significant SN1 character. In this compound, this electronic stabilization is absent, and thus its reactions are expected to be more governed by steric factors, favoring SN2-type mechanisms.
Reactivity and Regioselectivity in Ring-Opening Reactions
The regioselectivity of epoxide ring-opening is highly dependent on the reaction conditions (acidic, basic, or neutral) and the nature of the nucleophile.
Base-Catalyzed and Nucleophilic Ring-Opening
Under basic or neutral conditions, the ring-opening of both epoxides generally proceeds via an SN2 mechanism.[1][2][3][4][5] In this scenario, the nucleophile attacks the less sterically hindered carbon atom.
-
For This compound , the attack occurs preferentially at the terminal (C3) carbon, which is a primary carbon and thus less sterically encumbered than the secondary C2 carbon.
-
For styrene oxide , the nucleophilic attack is favored at the terminal (Cβ or C2) carbon, which is less hindered than the benzylic (Cα or C1) carbon.
Acid-Catalyzed Ring-Opening
Under acidic conditions, the epoxide oxygen is first protonated, making the epoxide a better electrophile. The subsequent nucleophilic attack exhibits a more complex regioselectivity pattern.[2][6][7]
-
In the case of styrene oxide , the reaction proceeds with high regioselectivity for attack at the benzylic carbon (Cα or C1).[3] This is because the benzylic position can better accommodate the developing positive charge in the transition state, which has significant SN1 character.
-
For This compound , the absence of direct phenyl group stabilization means that even under acidic conditions, the SN2 pathway with attack at the less substituted C3 carbon is often competitive or favored, although the regioselectivity can be influenced by the specific acid and solvent used.
The following diagram illustrates the general mechanistic pathways for the ring-opening of these epoxides.
Caption: General mechanistic pathways for base-catalyzed and acid-catalyzed epoxide ring-opening.
Quantitative Comparison of Reactivity
Direct comparative kinetic data for the ring-opening of this compound and styrene oxide under identical conditions is limited in the published literature. However, we can infer relative reactivity from various studies.
Aminolysis
The reaction of epoxides with amines (aminolysis) is a fundamental transformation.
Table 1: Comparison of Aminolysis Reactions
| Epoxide | Amine | Catalyst/Conditions | Product(s) & Regioselectivity | Yield | Reference |
| Styrene Oxide | Aniline | Graphite Oxide (10 mg), room temp, 15 min | 2-Phenyl-2-(phenylamino)ethanol (attack at benzylic carbon) | 86% | [8] |
| (2,3-Epoxypropyl)phenyl ether * | p-Methylaniline | Various Mn catalysts, 100 °C, 24 h | Attack at the terminal carbon | Up to 99% | [9] |
Hydrolysis
The hydrolysis of epoxides yields diols, and the reaction can be catalyzed by either acid or base. Enzymatic hydrolysis also provides insights into the reactivity and stereoselectivity.
Table 2: Comparison of Hydrolysis Reactions
| Epoxide | Conditions | Product(s) | Yield | Reference |
| Styrene Oxide | Sphingopyxis sp. (whole-cell biocatalyst), pH 8.0, 25°C | (S)-Styrene oxide (from racemic mixture) | 20.6% | [10][11] |
| This compound | Potato epoxide hydrolase StEH1 | (R)-1-phenylpropane-2,3-diol | Not specified | [12] |
The available data suggests that both epoxides are reactive towards a range of nucleophiles. However, the regiochemical outcome is a key differentiator, particularly under acidic conditions where styrene oxide shows a strong preference for attack at the benzylic position.
Experimental Protocols
Protocol for Aminolysis of Styrene Oxide with Aniline using Graphite Oxide Catalyst
This protocol is adapted from the work of Sharma et al.[8]
Materials:
-
Styrene oxide (1 mmol)
-
Aniline (1 mmol)
-
Graphite oxide (10 mg)
-
Ethyl acetate
-
Reaction vessel (e.g., round-bottom flask)
-
Magnetic stirrer
Procedure:
-
To a solution of styrene oxide (1 mmol) and aniline (1 mmol) in a reaction vessel, add 10 mg of graphite oxide.
-
Stir the mixture at room temperature for 15 minutes.
-
Monitor the reaction progress by gas chromatography/mass spectrometry (GC/MS).
-
Upon completion, filter the reaction mixture to remove the catalyst.
-
Wash the catalyst with ethyl acetate.
-
The combined filtrate is concentrated under reduced pressure to obtain the crude product, 2-phenyl-2-(phenylamino)ethanol.
-
Purify the product by column chromatography if necessary.
General Protocol for Acid-Catalyzed Hydrolysis of an Epoxide
Materials:
-
Epoxide (e.g., Styrene oxide or this compound)
-
Water
-
Sulfuric acid (catalytic amount)
-
Organic solvent for extraction (e.g., diethyl ether)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
Dissolve the epoxide in a water-miscible co-solvent (e.g., acetone or THF) if necessary.
-
Add water and a catalytic amount of sulfuric acid.
-
Stir the reaction mixture at room temperature or with gentle heating. Monitor the reaction by thin-layer chromatography (TLC).
-
Once the reaction is complete, neutralize the acid with a saturated solution of sodium bicarbonate.
-
Extract the product with an organic solvent (e.g., diethyl ether).
-
Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and filter.
-
Remove the solvent under reduced pressure to yield the diol product.
-
Purify by recrystallization or column chromatography as needed.
Logical Relationships and Experimental Workflow
The decision-making process for predicting the outcome of an epoxide ring-opening reaction can be visualized as follows:
Caption: Decision tree for predicting regioselectivity in epoxide ring-opening.
Conclusion
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. 7.5 SN1 vs SN2 – Organic Chemistry I [kpu.pressbooks.pub]
- 4. youtube.com [youtube.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Kinetics and products of the acid-catalyzed ring-opening of atmospherically relevant butyl epoxy alcohols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. files01.core.ac.uk [files01.core.ac.uk]
- 8. A Mechanistic Study on Iron-Based Styrene Aziridination: Understanding Epoxidation via Nitrene Hydrolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. khu.elsevierpure.com [khu.elsevierpure.com]
- 11. Enantioselective hydrolysis of racemic styrene oxide and its substituted derivatives using newly-isolated Sphingopyxis sp. exhibiting a novel epoxide hydrolase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. chimia.ch [chimia.ch]
A Comparative Guide to Analytical Methods for Determining the Purity of (2,3-Epoxypropyl)benzene
For researchers, scientists, and professionals in drug development, ensuring the purity of reagents such as (2,3-Epoxypropyl)benzene is paramount. This guide provides a comparative overview of key analytical methods for determining the purity of this compound, complete with experimental protocols and performance data to aid in method selection and implementation.
Comparison of Analytical Methods
The primary methods for assessing the purity of this compound include titrimetric, spectroscopic, and chromatographic techniques. Each offers distinct advantages and is suited for different analytical requirements.
| Analytical Method | Principle | Key Performance Parameters | Advantages | Limitations |
| Titration (Epoxy Equivalent Weight) | Involves the ring-opening of the epoxide by a hydrohalic acid (e.g., HBr) generated in situ from a quaternary ammonium halide and a strong acid. The consumption of the acid is determined by titration. | Accuracy: HighPrecision: Good (RSD < 1%)[1]Selectivity: Good for epoxide group | Simple, cost-effective, and does not require sophisticated instrumentation. It is a well-established standard method (e.g., ASTM D1652).[1][2] | Can be interfered with by other acid-consuming or base-producing impurities. It is a bulk analysis method and does not identify individual impurities. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | ¹H NMR spectroscopy identifies and quantifies the protons of the epoxy ring, which have characteristic chemical shifts (typically 2.5-3.5 ppm). Purity is determined by comparing the integral of the epoxide protons to that of a known internal standard or other protons in the molecule. | Accuracy: HighPrecision: HighSelectivity: Excellent for structural elucidation and quantification of specific compounds. | Provides detailed structural information, is non-destructive, and can be used for both qualitative and quantitative analysis. It has been shown to have a linear response (R² = 99.96%) and results comparable to the HBr titration method.[3] | Requires expensive instrumentation and skilled personnel for operation and data interpretation. Sensitivity may be lower than chromatographic methods for trace impurities. |
| Gas Chromatography (GC) | Separates volatile compounds based on their boiling points and interactions with a stationary phase. A Flame Ionization Detector (FID) is commonly used for quantification. | Sensitivity: High (ppb to ppt levels)[4][5]Resolution: Excellent for separating volatile impurities. | High sensitivity and resolving power for volatile impurities. Can be coupled with Mass Spectrometry (GC-MS) for definitive identification of unknown impurities.[5][6] | Requires the analyte to be volatile and thermally stable. Derivatization may be necessary for non-volatile impurities. |
| High-Performance Liquid Chromatography (HPLC) | Separates compounds based on their polarity and interaction with a stationary phase. A UV detector is commonly used for aromatic compounds like this compound. | Versatility: Applicable to a wide range of non-volatile and thermally labile compounds.Sensitivity: Good (ppb to ppm levels). | Suitable for analyzing potential non-volatile impurities or degradation products. HPLC methods have been developed for related benzene compounds.[7][8][9] | May have lower resolution than GC for certain volatile compounds. Mobile phase selection and method development can be time-consuming. |
Experimental Protocols
Titration for Epoxy Equivalent Weight (EEW)
This method is adapted from standard procedures like ASTM D1652.[1][2]
Principle: The epoxide ring is opened by hydrobromic acid (HBr), which is generated in situ from the reaction of tetraethylammonium bromide (TEABr) with perchloric acid. The endpoint is detected potentiometrically.[1][10]
Reagents and Equipment:
-
This compound sample
-
Chloroform or methylene chloride
-
Glacial acetic acid
-
Tetraethylammonium bromide (TEABr) solution in acetic acid
-
0.1 N Perchloric acid in glacial acetic acid (standardized)
-
Automatic titrator with a glass electrode and a reference electrode suitable for non-aqueous titrations (e.g., Solvotrode easyClean).[1]
-
Magnetic stirrer and beaker
Procedure:
-
Accurately weigh an appropriate amount of the this compound sample into a beaker.
-
Dissolve the sample in a suitable solvent like chloroform or methylene chloride.[1]
-
Add glacial acetic acid and the TEABr solution.
-
Immerse the electrodes and titrate with standardized 0.1 N perchloric acid in glacial acetic acid.
-
Perform a blank titration using the same procedure without the sample.
-
The epoxy equivalent weight (EEW) is calculated based on the volume of titrant consumed.
¹H NMR Spectroscopy for Purity Determination
Principle: The purity of this compound is determined by comparing the integration of the characteristic epoxide proton signals with that of a high-purity internal standard.
Reagents and Equipment:
-
This compound sample
-
Deuterated solvent (e.g., Chloroform-d, CDCl₃)
-
High-purity internal standard (e.g., maleic acid, 1,3,5-trinitrobenzene)
-
NMR spectrometer (e.g., 400 MHz or higher)
-
NMR tubes
Procedure:
-
Accurately weigh a specific amount of the this compound sample and the internal standard into a vial.
-
Dissolve the mixture in a known volume of the deuterated solvent.
-
Transfer the solution to an NMR tube.
-
Acquire the ¹H NMR spectrum. The characteristic signals for the epoxide protons of this compound appear in the 2.5-3.5 ppm region.[11]
-
Integrate the signals corresponding to the epoxide protons and the signals of the internal standard.
-
Calculate the purity based on the molar ratio, integration values, and weights of the sample and standard.
Gas Chromatography (GC) for Impurity Profiling
Principle: The sample is injected into the GC system, where volatile components are separated based on their boiling points and affinity for the stationary phase. The separated components are detected and quantified.
Equipment and Conditions:
-
Gas chromatograph with a Flame Ionization Detector (FID) or Mass Spectrometer (MS).
-
Capillary column suitable for aromatic compounds (e.g., DB-5, HP-1).
-
Carrier gas: Helium or Nitrogen.
-
Injector and detector temperatures: Typically 250°C and 280°C, respectively.
-
Oven temperature program: A gradient is used to separate compounds with different boiling points, for example, starting at 50°C and ramping up to 250°C.
Procedure:
-
Prepare a dilute solution of the this compound sample in a volatile solvent (e.g., dichloromethane, ethyl acetate).
-
Inject a small volume (e.g., 1 µL) of the solution into the GC.
-
Run the temperature program to elute the compounds.
-
Identify and quantify impurities by comparing their retention times and peak areas to those of known standards. Purity is often expressed as area percent.
Visualizing the Workflow
The following diagrams illustrate the logical flow of the analytical procedures.
Caption: Workflow for Purity Determination by Titration.
Caption: Workflow for Purity Determination by ¹H NMR.
Caption: Workflow for Impurity Profiling by GC.
References
- 1. metrohm.com [metrohm.com]
- 2. Epoxy value - Wikipedia [en.wikipedia.org]
- 3. New ¹H NMR-Based Technique To Determine Epoxide Concentrations in Oxidized Oil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Table 7-1, Analytical Methods for Determining Benzene in Biological Samples - Toxicological Profile for Benzene - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. ANALYTICAL METHODS - Toxicological Profile for Benzene - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. 2-(Phenylmethyl)oxirane | C9H10O | CID 94826 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. distantreader.org [distantreader.org]
- 8. Analysis of residual products in benzyl chloride used for the industrial synthesis of quaternary compounds by liquid chromatography with diode-array detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. HPLC Method for Separation of Benzonitrile, Toluene and Benzylamine on Primesep A Column | SIELC Technologies [sielc.com]
- 10. hiranuma.com [hiranuma.com]
- 11. chem.libretexts.org [chem.libretexts.org]
Comparative Guide to the Analysis of (2,3-Epoxypropyl)benzene Reaction Mixtures: GC-MS, HPLC, and NMR
For researchers, scientists, and drug development professionals engaged in the synthesis and characterization of epoxide-containing compounds such as (2,3-Epoxypropyl)benzene, the selection of an appropriate analytical technique is critical for monitoring reaction progress, quantifying components, and ensuring product purity. This guide provides an objective comparison of three powerful analytical methodologies: Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) spectroscopy for the analysis of this compound reaction mixtures.
Comparison of Analytical Techniques
The choice of analytical technique is a crucial decision in process chemistry and quality control, with each method offering distinct advantages and limitations in terms of sensitivity, selectivity, speed, and the nature of the information provided.
| Parameter | Gas Chromatography-Mass Spectrometry (GC-MS) | High-Performance Liquid Chromatography (HPLC) | Quantitative Nuclear Magnetic Resonance (qNMR) |
| Principle | Separation of volatile compounds based on boiling point and polarity, followed by detection and identification based on mass-to-charge ratio. | Separation of compounds based on their differential partitioning between a liquid mobile phase and a solid stationary phase. | Non-destructive analysis based on the magnetic properties of atomic nuclei, providing structural and quantitative information. |
| Sample Preparation | Typically requires dilution in a volatile solvent. Derivatization may be necessary for non-volatile or thermally labile compounds. | Requires dissolution in a solvent compatible with the mobile phase, often followed by filtration. Derivatization can be used to enhance detection. | Minimal sample preparation, often involving dissolution in a deuterated solvent with an internal standard. |
| Typical Analysis Time | 10-30 minutes per sample.[1] | 10-20 minutes per sample. | 5-15 minutes per sample. |
| Limit of Detection (LOD) | Low (ppb to ppm range). | Low to moderate (ppb to ppm range), dependent on the detector used.[2] | Higher (µg/mL to mg/mL range). |
| Limit of Quantification (LOQ) | Low (ppb to ppm range).[2] | Low to moderate (ppb to ppm range).[2] | Higher (µg/mL to mg/mL range). |
| Selectivity | High, especially with mass spectrometric detection. | Moderate to high, depending on the column and detector combination. | High, excellent for distinguishing isomers. |
| Quantitative Accuracy | High, with proper calibration. | High, with proper calibration. | High, can be a primary ratio method without calibration curves.[3] |
| Information Provided | Quantitative and qualitative (structural) information from mass spectra. | Primarily quantitative information. Structural information is limited without a mass spectrometer detector. | Detailed structural information and quantitative data. |
Experimental Protocols
Detailed methodologies for the analysis of a this compound reaction mixture are provided below. These protocols are based on established analytical practices for similar compounds and should be optimized for specific instrumentation and reaction conditions.
Synthesis of this compound
This compound is commonly synthesized by the epoxidation of allylbenzene. A typical laboratory-scale synthesis involves the reaction of allylbenzene with a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA), in an inert solvent like dichloromethane (DCM).
Analytical Workflow
A generalized workflow for the analysis of the reaction mixture is depicted below. The initial sample preparation steps are crucial for obtaining reliable and reproducible results across all three analytical techniques.
GC-MS Analysis Protocol
1. Sample Preparation:
-
Accurately weigh approximately 10 mg of the crude reaction mixture into a 10 mL volumetric flask.
-
Dissolve the sample in and dilute to the mark with a suitable volatile solvent such as ethyl acetate or dichloromethane.
-
If quantitative analysis is required, add a known amount of an internal standard (e.g., dodecane) to the volumetric flask before dilution.
-
Transfer an aliquot of the solution to a GC vial.
2. GC-MS Instrumentation and Conditions:
-
GC Column: A non-polar capillary column, such as a 30 m x 0.25 mm ID, 0.25 µm film thickness 5% phenyl-methylpolysiloxane column (e.g., HP-5ms), is suitable.
-
Inlet Temperature: 250 °C.
-
Injection Volume: 1 µL in splitless mode.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 60 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 250 °C.
-
Hold: 5 minutes at 250 °C.
-
-
MS Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 40-400.
3. Data Analysis:
-
Identify the peaks corresponding to allylbenzene, this compound, and any byproducts by comparing their retention times and mass spectra with reference standards or spectral libraries.
-
For quantitative analysis, construct a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the analyte concentration.
HPLC Analysis Protocol
1. Sample Preparation:
-
Accurately weigh approximately 10 mg of the crude reaction mixture into a 10 mL volumetric flask.
-
Dissolve the sample in and dilute to the mark with the mobile phase (e.g., acetonitrile/water mixture).
-
Filter the solution through a 0.45 µm syringe filter into an HPLC vial.
2. HPLC Instrumentation and Conditions:
-
HPLC Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm ID, 5 µm particle size) is recommended.
-
Mobile Phase: An isocratic or gradient elution with a mixture of acetonitrile and water. A typical starting point is 60:40 (v/v) acetonitrile:water.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
Detector: UV detector set at a wavelength where the compounds of interest have significant absorbance (e.g., 210 nm or 254 nm).[2]
3. Data Analysis:
-
Identify the peaks corresponding to the reactants and products based on their retention times compared to pure standards.
-
For quantification, create a calibration curve by plotting the peak area of the analyte against its concentration.
Quantitative NMR (qNMR) Spectroscopy Protocol
1. Sample Preparation:
-
Accurately weigh approximately 10-20 mg of the crude reaction mixture into an NMR tube.
-
Accurately weigh and add a known amount of a suitable internal standard to the NMR tube. The internal standard should have a simple spectrum with peaks that do not overlap with the analyte signals (e.g., 1,3,5-trimethoxybenzene or maleic acid).[4]
-
Add approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃) to the NMR tube.
-
Ensure the sample is fully dissolved.
2. NMR Instrumentation and Data Acquisition:
-
Spectrometer: A 400 MHz or higher field NMR spectrometer is recommended for better signal dispersion.
-
Pulse Sequence: A standard 1D proton experiment (zg30 or similar) with a 30° pulse angle.
-
Relaxation Delay (d1): Set to at least 5 times the longest T1 relaxation time of the signals of interest to ensure full relaxation and accurate integration. A delay of 30-60 seconds is often sufficient.
-
Number of Scans (ns): A sufficient number of scans (e.g., 8 or 16) should be acquired to obtain a good signal-to-noise ratio.
3. Data Processing and Analysis:
-
Process the spectrum with appropriate phasing and baseline correction.
-
Integrate the well-resolved signals corresponding to the analyte (e.g., the benzylic protons of this compound) and the internal standard.
-
Calculate the concentration of the analyte using the following formula:
Canalyte = (Ianalyte / Nanalyte) * (Nstd / Istd) * (MWanalyte / MWstd) * (mstd / msample) * Pstd
Where:
-
C = Concentration or purity
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the standard
-
Conclusion
The selection of an analytical technique for monitoring the synthesis of this compound is dependent on the specific requirements of the analysis.
-
GC-MS is an excellent choice for both qualitative and quantitative analysis, offering high sensitivity and selectivity, making it ideal for identifying unknown impurities and byproducts.
-
HPLC with UV detection is a robust and reliable method for routine quantitative analysis, particularly in a quality control environment where high throughput is required.
-
qNMR provides unparalleled structural information and is inherently quantitative without the need for calibration curves for each analyte, making it a powerful tool for reaction monitoring and structural confirmation in a research and development setting.
By understanding the principles, advantages, and practical considerations of each technique, researchers can make informed decisions to effectively monitor their reactions and ensure the quality of their synthesized products.
References
A Comparative Guide to Analytical Methods for Monitoring (2,3-Epoxypropyl)benzene Reactions
For Researchers, Scientists, and Drug Development Professionals
The real-time monitoring of chemical reactions is crucial for optimizing reaction conditions, ensuring product quality, and maximizing yield. For reactions involving (2,3-Epoxypropyl)benzene, a reactive epoxide used in the synthesis of various pharmaceutical and chemical entities, selecting the appropriate analytical methodology is paramount. This guide provides a comparative overview of High-Performance Liquid Chromatography (HPLC) methods and alternative analytical techniques for monitoring the progress of reactions involving this compound.
Introduction to this compound and its Reactivity
This compound, also known as benzyl oxirane, is a key building block in organic synthesis. Its strained epoxide ring is susceptible to nucleophilic attack, leading to ring-opening reactions that form the basis for the synthesis of a wide array of functionalized molecules. Monitoring these reactions requires analytical techniques that can differentiate the starting epoxide from the resulting products, and in many cases, quantify their respective concentrations over time. Given the chiral nature of this compound, methods that can distinguish between enantiomers are also of significant interest, particularly in pharmaceutical applications where stereochemistry can dictate biological activity.
High-Performance Liquid Chromatography (HPLC) Methods
HPLC is a versatile and widely used technique for the separation and quantification of compounds in a mixture. For monitoring this compound reactions, both reversed-phase and chiral HPLC methods are highly applicable.
Reversed-Phase HPLC (RP-HPLC)
RP-HPLC separates compounds based on their hydrophobicity. This compound and its likely reaction products will have different polarities, making RP-HPLC a suitable technique for monitoring reaction progress.
Chiral HPLC
Due to the presence of a stereocenter, this compound exists as a pair of enantiomers. Chiral HPLC utilizes a chiral stationary phase (CSP) to selectively interact with each enantiomer, allowing for their separation and quantification. This is particularly crucial in asymmetric synthesis or when the stereochemical purity of the product is critical.
Alternative Analytical Techniques
Beyond HPLC, several other analytical methods can be employed to monitor this compound reactions, each with its own set of advantages and limitations.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds. It offers high sensitivity and provides structural information through mass spectrometry, aiding in the identification of reactants, products, and any potential byproducts.
Spectroscopic Methods: FTIR and NMR
Fourier-Transform Infrared (FTIR) and Nuclear Magnetic Resonance (NMR) spectroscopy are valuable tools for real-time reaction monitoring. FTIR can track the disappearance of the characteristic epoxide vibrational bands, while NMR can provide detailed structural information and quantitative data on the concentration of different species in the reaction mixture over time.
Quantitative Performance Comparison
| Analytical Method | Analyte | Limit of Detection (LOD) | Limit of Quantitation (LOQ) | Linearity (R²) | Key Advantages | Key Disadvantages |
| RP-HPLC (with UV detection) | Aromatic Epoxides | ~0.1 µM (with derivatization) | ~0.25 µM (with derivatization) | >0.99 | Robust, widely available, good for routine analysis. | May require derivatization for sensitive UV detection. |
| Chiral HPLC (with UV detection) | Enantiomers of Aromatic Epoxides | Analyte dependent | Analyte dependent | >0.99 | Enables separation and quantification of enantiomers. | Requires specialized and often expensive chiral columns. |
| GC-MS | Styrene Oxide | 0.025 µg/L[1][2] | 0.7 - 1.3 mg/L[3] | >0.99[3] | High sensitivity and specificity, structural confirmation. | Requires volatile and thermally stable analytes. |
| Quantitative NMR (qNMR) | General | Signal-to-noise dependent | Signal-to-noise dependent | Not applicable (direct method) | Provides structural and quantitative information without a calibration curve for the analyte. | Lower sensitivity compared to chromatographic methods. |
| FTIR Spectroscopy | Epoxide Group | Not typically used for trace detection | Not typically used for trace quantification | Not applicable | Real-time, in-situ monitoring of functional group conversion. | Limited to monitoring specific functional groups, lower sensitivity. |
Experimental Protocols
Reversed-Phase HPLC Method for Reaction Monitoring
This protocol is a general guideline for monitoring the consumption of this compound and the formation of a more polar product.
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Mobile Phase: Isocratic or gradient elution with a mixture of acetonitrile and water. A typical starting point is 50:50 (v/v) acetonitrile:water.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation:
-
Withdraw a small aliquot (e.g., 10 µL) from the reaction mixture at specified time intervals.
-
Quench the reaction immediately by diluting the aliquot in a known volume (e.g., 1 mL) of the mobile phase.
-
Filter the sample through a 0.45 µm syringe filter before injection.
-
-
Quantification: Generate a calibration curve using standard solutions of this compound of known concentrations. The concentration in the reaction samples can be determined by comparing the peak area to the calibration curve.
Chiral HPLC Method for Enantiomeric Resolution
This protocol is designed to separate and quantify the enantiomers of this compound.
-
Instrumentation: HPLC system with a UV detector.
-
Column: A suitable chiral stationary phase (CSP) column, such as one based on a polysaccharide derivative (e.g., amylose or cellulose).
-
Mobile Phase: Typically a mixture of a non-polar organic solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol). The exact ratio will need to be optimized for the specific column and enantiomers.
-
Flow Rate: 0.5 - 1.0 mL/min.
-
Detection: UV detection at 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Same as for the RP-HPLC method.
-
Quantification: Generate individual calibration curves for each enantiomer if available, or a single calibration curve if a racemic standard is used, to determine the concentration of each enantiomer in the reaction mixture.
GC-MS Method for High-Sensitivity Analysis
This protocol is suitable for detecting and quantifying this compound and its reaction products at low concentrations.
-
Instrumentation: Gas chromatograph coupled to a mass spectrometer.
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Injector Temperature: 250 °C.
-
Oven Temperature Program: Start at a low temperature (e.g., 50 °C), hold for a few minutes, then ramp up to a higher temperature (e.g., 280 °C) to elute all components.
-
Mass Spectrometer: Operated in either full scan mode for identification or selected ion monitoring (SIM) mode for enhanced sensitivity in quantification.
-
Sample Preparation:
-
Withdraw an aliquot from the reaction mixture.
-
Perform a liquid-liquid extraction with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Dry the organic extract over an anhydrous drying agent (e.g., sodium sulfate).
-
Concentrate the extract if necessary and inject it into the GC-MS.
-
-
Quantification: Use an internal standard and create a calibration curve to quantify the analytes of interest.
Experimental Workflow Diagram
Figure 1. General experimental workflow for monitoring this compound reactions.
Conclusion
The selection of an appropriate analytical method for monitoring this compound reactions is dependent on the specific requirements of the study.
-
Reversed-phase HPLC offers a robust and straightforward approach for routine reaction monitoring.
-
Chiral HPLC is indispensable when the stereochemical outcome of the reaction is of interest.
-
GC-MS provides superior sensitivity and structural confirmation, making it ideal for trace analysis and byproduct identification.
-
Spectroscopic methods like FTIR and NMR are powerful for in-situ and real-time monitoring of reaction kinetics, providing valuable mechanistic insights.
By understanding the principles, performance characteristics, and experimental considerations of each technique, researchers can make an informed decision to effectively monitor their reactions, leading to improved process control and the successful development of new chemical entities.
References
- 1. Determination of styrene and styrene-7,8-oxide in human blood by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Gas chromatography-mass spectrometry/selected ion monitoring for screening asymmetric epoxidation of styrene - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Synthesis of (2,3-Epoxypropyl)benzene: Traditional vs. Modern Catalytic Routes
For researchers and professionals in drug development and chemical synthesis, the efficient and sustainable production of key intermediates is paramount. (2,3-Epoxypropyl)benzene, a valuable building block, is traditionally synthesized via the epoxidation of allylbenzene using stoichiometric peroxy acids. This guide provides a comparative analysis of this classical approach against a modern, catalytic method that employs hydrogen peroxide, offering a greener and more economical alternative.
Performance Comparison of Synthetic Routes
The following tables summarize the key performance indicators for the traditional meta-chloroperoxybenzoic acid (m-CPBA) route and a novel manganese-catalyzed route utilizing hydrogen peroxide.
Table 1: Reaction Conditions and Performance
| Parameter | Traditional Route (m-CPBA) | New Catalytic Route (Mn/H₂O₂) |
| Starting Material | Allylbenzene | Allylbenzene |
| Oxidant | m-Chloroperoxybenzoic acid (m-CPBA) | 30% Aqueous Hydrogen Peroxide (H₂O₂) |
| Catalyst | None (stoichiometric reagent) | Manganese(II) sulfate (MnSO₄) |
| Solvent | Dichloromethane (DCM) | tert-Butyl alcohol / Water |
| Temperature | Room Temperature | Room Temperature |
| Reaction Time | Several hours to overnight | 1 - 24 hours |
| Reported Yield | Generally high (can exceed 80%) | Good to high (substrate dependent) |
| Byproducts | m-Chlorobenzoic acid | Water |
Table 2: Economic and Environmental Comparison
| Parameter | Traditional Route (m-CPBA) | New Catalytic Route (Mn/H₂O₂) |
| Reagent Cost | High (peroxy acids are expensive) | Low (H₂O₂ and MnSO₄ are inexpensive) |
| Environmental Impact | Halogenated waste, organic acid byproduct | "Green" oxidant (water is the only byproduct) |
| Safety Concerns | Peroxy acids can be explosive | Concentrated H₂O₂ requires careful handling |
Experimental Protocols
Traditional Route: Epoxidation with m-CPBA
This method represents the classical approach to the epoxidation of alkenes.
Materials:
-
Allylbenzene
-
meta-Chloroperoxybenzoic acid (m-CPBA, ~77% purity)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous magnesium sulfate
Procedure:
-
In a round-bottom flask, dissolve allylbenzene (1.0 equivalent) in dichloromethane.
-
Cool the solution in an ice bath.
-
Add m-CPBA (1.1 to 1.5 equivalents) portion-wise to the stirred solution, maintaining the temperature below 5 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours or until TLC analysis indicates complete consumption of the starting material.
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate to neutralize the m-chlorobenzoic acid.
-
Separate the organic layer, and wash it sequentially with saturated aqueous sodium bicarbonate and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by flash column chromatography on silica gel.
New Synthetic Route: Manganese-Catalyzed Epoxidation with Hydrogen Peroxide
This modern approach offers a more sustainable and cost-effective synthesis.[1][2][3][4]
Materials:
-
Allylbenzene
-
Manganese(II) sulfate monohydrate (MnSO₄·H₂O)
-
30% Aqueous hydrogen peroxide (H₂O₂)
-
Sodium bicarbonate (NaHCO₃)
-
tert-Butyl alcohol
-
Deionized water
-
Ethyl acetate
Procedure:
-
In a flask, prepare a 0.2 M aqueous solution of sodium bicarbonate.
-
Dissolve allylbenzene (1.0 equivalent) and a catalytic amount of MnSO₄·H₂O (e.g., 0.1-1.0 mol%) in tert-butyl alcohol.
-
Slowly add a mixture of the 30% aqueous hydrogen peroxide (typically 2-10 equivalents) and the aqueous sodium bicarbonate solution to the stirred solution of the alkene and catalyst.
-
Stir the reaction mixture vigorously at room temperature for 1 to 24 hours, monitoring the progress by TLC or GC.
-
Upon completion, dilute the reaction mixture with water and extract the product with ethyl acetate.
-
Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the solution and remove the solvent under reduced pressure to yield the crude this compound.
-
Purify the product by flash chromatography if necessary.
Characterization of this compound
The identity and purity of the synthesized this compound can be confirmed by standard spectroscopic methods.
-
¹H NMR: The proton NMR spectrum will show characteristic signals for the aromatic protons, the benzylic protons, and the protons of the epoxide ring.[5][6][7]
-
¹³C NMR: The carbon NMR spectrum will display distinct peaks for the carbons of the benzene ring and the aliphatic carbons of the epoxypropyl side chain.[5]
-
Mass Spectrometry: The mass spectrum will show the molecular ion peak corresponding to the molecular weight of this compound (134.18 g/mol ).[8]
Workflow Diagrams
The following diagrams illustrate the logical flow of the two synthetic routes.
Caption: Workflow for the traditional synthesis of this compound using m-CPBA.
Caption: Workflow for the new catalytic synthesis of this compound.
Conclusion
The new catalytic route for the synthesis of this compound using a manganese catalyst and hydrogen peroxide presents a significant advancement over the traditional m-CPBA method.[1][2][3][4] It offers considerable advantages in terms of cost, environmental impact, and safety, aligning with the principles of green chemistry. While the traditional method is robust and high-yielding, the generation of stoichiometric amounts of halogenated aromatic waste is a major drawback. The catalytic alternative, which produces only water as a byproduct, is a compelling option for both laboratory-scale synthesis and potential industrial applications, provided that reaction conditions are optimized for specific substrates to achieve comparable yields. Researchers and drug development professionals are encouraged to consider this modern approach to enhance the sustainability and efficiency of their synthetic endeavors.
References
- 1. chemistry.mdma.ch [chemistry.mdma.ch]
- 2. chemistry.mdma.ch [chemistry.mdma.ch]
- 3. Manganese-Catalyzed Epoxidations of Alkenes in Bicarbonate Solutions [organic-chemistry.org]
- 4. researchgate.net [researchgate.net]
- 5. rsc.org [rsc.org]
- 6. beilstein-journals.org [beilstein-journals.org]
- 7. apps.dtic.mil [apps.dtic.mil]
- 8. 2-(Phenylmethyl)oxirane | C9H10O | CID 94826 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Comparative Guide to Catalysts for (2,3-Epoxypropyl)benzene Polymerization
For Researchers, Scientists, and Drug Development Professionals
The polymerization of (2,3-Epoxypropyl)benzene, also known as allylbenzene oxide, and its close analog phenyl glycidyl ether (PGE), offers a pathway to polyethers with potential applications in drug delivery, coatings, and advanced materials. The choice of catalyst is paramount in controlling the polymerization process and tailoring the final properties of the polymer, such as molecular weight, polydispersity, and stereoregularity. This guide provides a comparative overview of various catalytic systems for the ring-opening polymerization of this compound and related epoxides, supported by experimental data.
Catalyst Performance Comparison
The selection of a suitable catalyst system is critical for achieving desired polymer characteristics. The following table summarizes the performance of different classes of catalysts in the polymerization of phenyl glycidyl ether, a close structural analog of this compound.
| Catalyst Type | Catalyst/Initiator System | Monomer | Solvent | Temperature (°C) | Time (h) | Conversion (%) | Mn ( g/mol ) | PDI (Mw/Mn) |
| Anionic | Didodecyldimethylammonium hydroxide | PGE | Water (miniemulsion) | - | - | - | Low (DPmax = 8) | - |
| Cationic | O,O-Di-p-methylbenzyl phenylphosphonate / ZnCl₂ | PGE | Bulk | 90 | - | - | 2500 - 5000 | - |
| Cationic | B(C₆F₅)₃ | PGE/THF | - | - | - | - | 15,000 - 330,000 | - |
| Coordination | (i-PrO)₃Al / ZnCl₂ (Price catalyst) | p-substituted PGEs | Toluene | - | - | - | Lowest MW | Most stereoselective |
| Coordination | (C₂H₅)₃Al/CH₃COCH₂COCH₃/H₂O (Vandenberg chelate) | p-substituted PGEs | Toluene | - | - | - | Highest MW | - |
Note: Data for this compound is limited; therefore, data for the structurally similar phenyl glycidyl ether (PGE) and its derivatives are presented. Mn = Number-average molecular weight; PDI = Polydispersity index; DPmax = Maximum degree of polymerization.
Polymerization Mechanisms: A Visual Representation
The ring-opening polymerization of this compound can proceed through different mechanisms depending on the catalyst employed. The following diagrams illustrate the generalized pathways for anionic and cationic polymerization.
Comparative Guide to the Biological Activity of (2,3-Epoxypropyl)benzene Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the biological activities of compounds derived from (2,3-Epoxypropyl)benzene, also known as styrene oxide or phenyloxirane. The information presented herein is intended to support research and development efforts in the discovery of novel therapeutic agents. This document summarizes key quantitative data, details experimental methodologies, and visualizes relevant biological pathways and workflows.
Introduction to this compound Derivatives
This compound is a reactive epoxide that serves as a versatile starting material for the synthesis of a variety of derivatives. The inherent strain of the oxirane ring allows for nucleophilic ring-opening reactions, leading to the formation of diverse functionalized molecules, most notably β-amino alcohols and cyclodimers. These derivatives have garnered interest in medicinal chemistry due to their potential biological activities, including antimicrobial and anticancer properties. This guide focuses on the comparative biological evaluation of these synthesized compounds.
Data Presentation: Comparative Biological Activities
The following tables summarize the quantitative biological activity data for various derivatives of this compound.
Table 1: Antibacterial Activity of Cyclodimer Derivatives of Styrene Oxides
| Compound | Derivative Type | R Substituent | Test Organism | Minimum Inhibitory Quantity (MIQ) in µg |
| 6a | 1,4-Dioxane | p-MeC₆H₄ | Bacillus subtilis | 0.5 |
| 6c | 1,4-Dioxane | p-t-BuC₆H₄ | Bacillus subtilis | 0.5 |
| 6d | 1,4-Dioxane | p-MeOC₆H₄ | Bacillus subtilis | 0.5 |
| 12c | 1,3-Dioxolane | p-ClC₆H₄ | Escherichia coli | 0.5 |
Data sourced from a study on the synthesis and antibacterial activities of cyclodimers of styrene oxides.[1]
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Antimicrobial Susceptibility Testing: Agar-Overlay Bioautography
This method is utilized to determine the antimicrobial activity of compounds against various bacteria.
1. Preparation of Chromatogram:
- The test compounds are spotted onto a Thin Layer Chromatography (TLC) plate.
- The plate is developed in an appropriate solvent system to separate the compounds.
- The solvent is evaporated from the TLC plate under sterile conditions.
2. Preparation of Bacterial Culture and Agar Medium:
- A nutrient broth is inoculated with the test bacterium (e.g., Bacillus subtilis, Escherichia coli) and incubated to achieve a suitable cell density.
- A molten agar medium (e.g., nutrient agar) is prepared and cooled to approximately 45-50°C.
- The bacterial culture is then seeded into the molten agar.
3. Agar Overlay:
- The seeded agar medium is poured evenly over the developed TLC plate.
- The agar is allowed to solidify, creating a uniform layer containing the bacteria.
4. Incubation:
- The plate is incubated under conditions suitable for the growth of the test organism (e.g., 37°C for 24 hours).
5. Visualization of Inhibition Zones:
- After incubation, the plate is sprayed with a solution of a tetrazolium salt (e.g., 2,3,5-triphenyltetrazolium chloride or MTT).
- Metabolically active bacteria will reduce the tetrazolium salt to a colored formazan, resulting in a colored background.
- Zones of inhibition, where bacterial growth has been inhibited by the active compounds, will appear as clear or pale areas against the colored background.
- The Minimum Inhibitory Quantity (MIQ) is determined as the lowest amount of the compound that produces a clear zone of inhibition.
Cytotoxicity Assay: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell viability and the cytotoxic potential of compounds.
1. Cell Seeding:
- Cancer cells (e.g., MCF-7, A549) are seeded into 96-well plates at a predetermined density and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO₂.
2. Compound Treatment:
- The test compounds are dissolved in a suitable solvent (e.g., DMSO) and then diluted to various concentrations in the cell culture medium.
- The medium from the wells is replaced with the medium containing the test compounds. Control wells containing untreated cells and vehicle-treated cells are also included.
- The plates are incubated for a specified period (e.g., 24, 48, or 72 hours).
3. MTT Addition and Incubation:
- After the incubation period, the treatment medium is removed, and a fresh medium containing MTT solution (typically 0.5 mg/mL) is added to each well.
- The plates are incubated for an additional 2-4 hours to allow for the formation of formazan crystals by metabolically active cells.
4. Solubilization of Formazan:
- The MTT-containing medium is removed, and a solubilizing agent (e.g., DMSO, isopropanol with HCl) is added to each well to dissolve the purple formazan crystals.
5. Absorbance Measurement:
- The absorbance of the resulting colored solution is measured using a microplate reader at a wavelength of approximately 570 nm.
- The cell viability is calculated as a percentage of the untreated control, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined from the dose-response curve.
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
The following diagrams illustrate key experimental workflows and a potential mechanism of action for epoxide-containing compounds.
Caption: Workflow for Agar-Overlay Bioautography.
Caption: Workflow for MTT Cytotoxicity Assay.
Caption: Proposed Alkylation Mechanism of Action.
Discussion
The data presented in this guide indicate that derivatives of this compound exhibit promising biological activities. The cyclodimer derivatives, in particular, have demonstrated potent antibacterial effects against both Gram-positive and Gram-negative bacteria. The mechanism of action for many epoxide-containing compounds is believed to involve the alkylation of cellular nucleophiles, such as DNA and proteins, leading to a disruption of cellular function and ultimately cell death. This proposed mechanism provides a basis for the observed antibacterial and potential anticancer activities.
Further research is warranted to explore the full therapeutic potential of this class of compounds. This should include the synthesis and screening of a wider range of derivatives to establish a more comprehensive structure-activity relationship. Additionally, detailed mechanistic studies are required to elucidate the specific cellular targets and signaling pathways affected by these compounds, which will be crucial for their further development as therapeutic agents. The toxicity of the parent compound, styrene oxide, also highlights the importance of careful toxicological evaluation of any new derivatives.
References
A Comparative Guide to the Reaction Mechanisms of (2,3-Epoxypropyl)benzene: Insights from DFT Studies
For Researchers, Scientists, and Drug Development Professionals
The ring-opening of epoxides is a fundamental transformation in organic synthesis, crucial for the construction of complex molecules in pharmaceutical and materials science. (2,3-Epoxypropyl)benzene, also known as benzyl oxirane, is a key substrate whose reactivity is of significant interest. While direct Density Functional Theory (DFT) studies on this compound are limited, extensive computational research on its close structural analog, styrene oxide, provides profound insights into its reaction mechanisms. This guide offers an objective comparison of different catalytic pathways for the ring-opening of styrene oxide, supported by quantitative data from DFT calculations, to inform catalyst design and reaction optimization.
Comparative Analysis of Activation Barriers
The energy barrier for the ring-opening of an epoxide is highly dependent on the catalytic conditions. Different catalysts can dramatically alter the reaction pathway and lower the activation energy, thereby increasing reaction rates and influencing selectivity. Below is a summary of activation energies for the ring-opening of styrene oxide under various catalytic systems, as determined by DFT calculations. This reaction involves the initial ring-opening followed by the cycloaddition of CO2, where the initial nucleophilic attack and ring-opening are often the rate-determining or a key energetic step.
| Catalytic System | Nucleophile/Co-reactant | Key Step | Activation Energy (Ea in kcal/mol) | Computational Method | Reference |
| Lewis Base (Imidazole) | CO2 | Ring-opening/Attack by catalyst | 30.33 | ωB97X-D | [1] |
| Lewis Acid (ZnI2) | CO2 | Concerted ring-opening and cycloaddition | 48.0 | ωB97X-D | [1] |
| Combined Lewis Base (Imidazole) + Lewis Acid (ZnI2) | CO2 | Ring-opening | 8.64 | ωB97X-D | [1] |
From the data, it is evident that a synergistic combination of a Lewis base and a Lewis acid catalyst significantly lowers the activation barrier for the ring-opening of styrene oxide compared to using either catalyst alone.[1] The Lewis acid is proposed to activate the epoxide, making it more susceptible to nucleophilic attack by the Lewis base.
Experimental and Computational Protocols
Computational Details from Referenced DFT Study[1]:
All geometry optimizations and energy calculations were performed using Density Functional Theory (DFT). The specific functional employed was ωB97X-D, which is a range-separated functional capable of capturing both short and long-range electronic interactions. The choice of this functional is crucial for accurately describing the non-covalent interactions that can play a significant role in the catalytic cycle. While the basis set is not explicitly mentioned in the abstract, a common practice in such studies is to use a Pople-style basis set (e.g., 6-31G(d)) for geometry optimizations and a larger, more flexible basis set for final energy calculations.
General Experimental Protocol for Catalytic Ring-Opening (for context):
The catalytic activity for the cycloaddition of CO2 into styrene oxide is typically measured in solvent-free conditions.[1] The catalyst (e.g., imidazole derivatives, ZnI2, or a combination) is used in a specific molar percentage (e.g., 1.0 mol%) relative to the epoxide. The reaction is carried out at a set temperature (e.g., 100 °C) and pressure of CO2 (e.g., 2.0 MPa) for a specified duration (e.g., 18 hours). The conversion of styrene oxide and the yield of the resulting cyclic carbonate are then determined by analytical techniques such as 1H NMR spectroscopy, often using an internal standard.[1]
Visualizing the Reaction Pathways
The following diagrams illustrate the generalized mechanisms for the ring-opening of an aryl epoxide like styrene oxide under different catalytic conditions.
Caption: Comparative signaling pathways for epoxide ring-opening.
Caption: Logical relationship of regioselectivity in epoxide ring-opening.
Discussion and Alternative Pathways
The reaction mechanism of epoxide ring-opening is not only dependent on the catalyst but also on the nature of the nucleophile and the reaction conditions.
-
Regioselectivity : In acid-catalyzed reactions, the nucleophile often attacks the more substituted carbon (the benzylic carbon in the case of styrene oxide) due to the development of a partial positive charge that is stabilized by the phenyl ring, following a borderline SN1/SN2 mechanism. Conversely, under basic or neutral conditions, the reaction typically proceeds via an SN2 mechanism, with the nucleophile attacking the less sterically hindered carbon.
-
Alternative Catalysts : Besides Lewis acids and bases, various other catalytic systems have been explored for the ring-opening of styrene oxide. These include indium nanoparticles for allylation reactions and surface-modified Ti3C2Tx MXenes as solid acid catalysts for alcoholysis.[2] The efficiency and selectivity of these systems depend on factors such as the nature of the active sites and the reaction medium.
-
Uncatalyzed Reactions : While catalytic pathways are generally preferred for efficiency, the ring-opening of epoxides can also occur with strong nucleophiles without a catalyst, although this typically requires more forcing conditions. DFT studies on such uncatalyzed reactions would likely show significantly higher activation barriers compared to the catalyzed counterparts.
References
A Comparative Guide to the Kinetic Analysis of (2,3-Epoxypropyl)benzene Ring-Opening
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the kinetic analysis of the ring-opening of (2,3-Epoxypropyl)benzene, also known as allylbenzene oxide, with alternative epoxides. The information is supported by established mechanistic principles and experimental observations in epoxide chemistry. Due to the limited availability of direct, comprehensive kinetic data for this compound in publicly accessible literature, this guide focuses on a qualitative and comparative analysis based on the well-understood principles of epoxide reactivity.
Comparative Kinetic Data
| Epoxide | Structure | Expected Relative Rate (Acid-Catalyzed) | Expected Relative Rate (Base-Catalyzed) | Key Structural Factors Influencing Reactivity |
| This compound | Benzyl-CH(O)CH₂ | Moderate to High | Moderate | The benzyl group can stabilize a partial positive charge on the adjacent carbon in the transition state of an acid-catalyzed reaction, potentially accelerating the rate. Steric hindrance at the C-2 position is moderate. |
| Propylene Oxide | CH₃-CH(O)CH₂ | Moderate | Moderate | Serves as a baseline for a simple, monosubstituted terminal epoxide. The methyl group is less sterically hindering and less electronically activating than a benzyl group. |
| Styrene Oxide | Ph-CH(O)CH₂ | High | Moderate | The phenyl group provides significant stabilization for a developing positive charge on the benzylic carbon under acidic conditions, leading to a high reaction rate. This makes it a good comparison for the electronic effects of the aromatic ring. |
| Cyclohexene Oxide | C₆H₁₀O | Low | Low | As a disubstituted, cyclic epoxide, it is more sterically hindered than terminal epoxides. The ring strain is a factor, but nucleophilic attack is generally slower. |
| Isobutylene Oxide | (CH₃)₂-C(O)CH₂ | Very High (at tertiary carbon) | Low (at primary carbon) | Under acidic conditions, the reaction proceeds through a more SN1-like mechanism with the nucleophile attacking the highly substituted tertiary carbon, which can readily stabilize a positive charge. Under basic conditions, the attack occurs at the less hindered primary carbon. |
Experimental Protocols
The kinetic analysis of epoxide ring-opening reactions typically involves monitoring the disappearance of the epoxide or the appearance of the product over time. This can be achieved through various analytical techniques.
General Experimental Protocol for Kinetic Analysis of Epoxide Ring-Opening
-
Reaction Setup:
-
A known concentration of the epoxide (e.g., this compound) is dissolved in a suitable solvent in a thermostatted reaction vessel.
-
The reaction is initiated by adding a known concentration of the catalyst (acid or base) and the nucleophile.
-
-
Monitoring the Reaction:
-
Aliquots of the reaction mixture are withdrawn at specific time intervals.
-
The reaction in the aliquot is quenched, for example, by neutralization or rapid dilution.
-
The concentration of the epoxide or product in the quenched aliquot is determined using an appropriate analytical method such as:
-
Gas Chromatography (GC): Suitable for volatile compounds. The decrease in the peak area of the epoxide and the increase in the peak area of the product are monitored.
-
High-Performance Liquid Chromatography (HPLC): A versatile technique for a wide range of compounds.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Allows for in-situ monitoring of the reaction by observing the disappearance of signals corresponding to the epoxide protons and the appearance of signals for the product protons.
-
-
-
Data Analysis:
-
The concentration of the epoxide is plotted against time.
-
The initial rate of the reaction is determined from the slope of this curve at time zero.
-
By varying the initial concentrations of the epoxide, catalyst, and nucleophile, the order of the reaction with respect to each component can be determined.
-
The rate constant (k) is then calculated from the rate law.
-
The experiment is repeated at different temperatures to determine the activation energy (Ea) using the Arrhenius equation.
-
Visualizations
Experimental Workflow for Kinetic Analysis
Caption: A generalized workflow for determining the kinetics of epoxide ring-opening.
Reaction Mechanisms
The ring-opening of epoxides can proceed through different mechanisms under acidic and basic conditions, which influences the regioselectivity of the reaction.
Acid-Catalyzed Ring-Opening
Under acidic conditions, the epoxide oxygen is first protonated, making it a better leaving group.[1][2] The nucleophile then attacks the protonated epoxide. For an unsymmetrical epoxide like this compound, the nucleophilic attack can occur at either of the two carbons of the epoxide ring. The transition state has a significant degree of SN1 character, meaning there is a partial positive charge on the carbon atoms.[3][4] The attack will preferentially occur at the carbon that can better stabilize this positive charge. In the case of this compound, the C-2 carbon is adjacent to the benzyl group, which can stabilize a developing positive charge through resonance, favoring nucleophilic attack at this position.
References
Safety Operating Guide
Proper Disposal of (2,3-Epoxypropyl)benzene: A Guide for Laboratory Professionals
(2,3-Epoxypropyl)benzene , also known as phenyl glycidyl ether, is a chemical compound utilized in various research and development applications. Due to its hazardous properties, including being a suspected carcinogen and mutagen, proper handling and disposal are critical to ensure the safety of laboratory personnel and to protect the environment.[1][2] This guide provides detailed procedures for the safe disposal of this compound, in line with established safety protocols.
I. Immediate Safety and Handling Precautions
Before beginning any disposal procedure, ensure all relevant safety precautions have been read and understood.[1] Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.[3][4][5]
Personal Protective Equipment (PPE):
-
Gloves: Wear chemical-resistant gloves.[5]
-
Eye Protection: Use chemical splash goggles that meet ANSI standard Z-87.1.[3][5]
-
Protective Clothing: A lab coat and closed-toe footwear are mandatory.[3][5] For large quantities or significant spill risk, a chemically resistant apron is recommended.[6]
-
Respiratory Protection: If working outside a fume hood or if there is a risk of inhalation, wear an appropriate respirator.[3][7]
II. Quantitative Data Summary
The following table summarizes key quantitative data for this compound.
| Property | Value |
| Boiling Point | 245 °C / 473 °F |
| Melting Point | 3.5 °C / 38.3 °F |
| Density | 1.109 g/mL at 25 °C / 77 °F |
| Flash Point | 114 °C / 237 °F (closed cup)[3] |
| OSHA PEL (8-hr TWA) | 10 ppm[2] |
| NIOSH REL (Ceiling) | 1 ppm[2] |
| ACGIH TLV (8-hr TWA) | 0.1 ppm[2] |
III. Step-by-Step Disposal Procedures
Unused or waste this compound is classified as hazardous waste and must be disposed of accordingly.[2][8] Do not dispose of this chemical down the drain or in regular trash.[3][9]
A. Unused or Contaminated this compound:
-
Containerization: Keep the waste chemical in its original container or a compatible, properly labeled waste container. The container must be kept tightly closed.[4]
-
Labeling: Label the waste container clearly as "Hazardous Waste" and include the chemical name: "this compound" or "Phenyl Glycidyl Ether".[10]
-
Storage: Store the waste container in a designated, well-ventilated, and secure area, away from incompatible materials such as strong oxidants, bases, acids, and amines.[3]
-
Disposal Request: Arrange for pickup and disposal through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company.[1][4]
B. Spill Cleanup and Disposal:
-
Evacuation and Ventilation: In case of a spill, evacuate non-essential personnel from the area.[2] Ensure the area is well-ventilated and remove all sources of ignition.[2][11]
-
Containment: For small spills, absorb the liquid with an inert material such as vermiculite, dry sand, or earth.[2][3] For larger spills, contain the material to prevent it from entering drains.
-
Collection: Carefully collect the absorbed material and place it into a sealed, labeled container for hazardous waste.[2][3]
-
Decontamination: Clean the spill area with a soap and water solution.[11] All contaminated cleaning materials should also be treated as hazardous waste.
-
Disposal: Dispose of the sealed container of spill cleanup material as hazardous waste through your EHS office.[2]
C. Empty Container Disposal:
Empty containers that held this compound must be handled as hazardous waste unless properly decontaminated. To be considered non-hazardous, containers must be thoroughly emptied, with no more than three percent by weight of the original contents remaining.[8][12]
IV. Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
- 1. fishersci.com [fishersci.com]
- 2. nj.gov [nj.gov]
- 3. ICSC 0188 - PHENYL GLYCIDYL ETHER [inchem.org]
- 4. echemi.com [echemi.com]
- 5. carleton.ca [carleton.ca]
- 6. ehs.umich.edu [ehs.umich.edu]
- 7. airgas.com [airgas.com]
- 8. epoxyworks.com [epoxyworks.com]
- 9. ehs.umich.edu [ehs.umich.edu]
- 10. m.youtube.com [m.youtube.com]
- 11. PHENYL GLYCIDYL ETHER | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 12. eu.westsystem.com [eu.westsystem.com]
Personal protective equipment for handling (2,3-Epoxypropyl)benzene
This guide provides immediate, essential safety protocols and logistical plans for handling (2,3-Epoxypropyl)benzene, also known as Phenyl Glycidyl Ether (PGE). The following procedures are designed to ensure the safety of researchers, scientists, and drug development professionals in a laboratory setting.
This compound is a combustible liquid that may cause skin, eye, and respiratory irritation. It is also considered a potential carcinogen and can be absorbed through the skin. [1][2][3] Adherence to the following personal protective equipment (PPE) and handling protocols is critical to minimize exposure and ensure a safe working environment.
Personal Protective Equipment (PPE)
The selection and use of appropriate PPE is the primary defense against exposure to this compound. The following table summarizes the required PPE for handling this chemical.
| Protection Type | Recommended Equipment | Purpose |
| Eye and Face Protection | Chemical safety goggles with side shields or a full-face shield. | Protects against splashes that can cause serious eye irritation.[4] |
| Hand Protection | Chemical-resistant gloves such as nitrile rubber, butyl rubber, or neoprene. Cotton or latex gloves are not sufficient. | Prevents skin contact, which can cause irritation and allergic sensitization.[4] |
| Body Protection | Chemical-resistant coveralls or a lab coat with long sleeves. A chemical-resistant apron is recommended for larger quantities or when there is a risk of splashing. | Protects skin from accidental contact and splashes.[4] |
| Respiratory Protection | An organic vapor respirator should be used, especially in poorly ventilated areas or when the substance is heated. All respirator use must comply with OSHA standard 29 CFR 1910.134. | Prevents the inhalation of harmful vapors.[4] |
Exposure Limits: Workplace exposure to this compound should be minimized. The following exposure limits have been established:
| Organization | Exposure Limit (8-hour time-weighted average) |
| OSHA (PEL) | 10 ppm |
| NIOSH (REL) | 1 ppm (should not be exceeded at any time) |
| ACGIH (TLV) | 0.1 ppm |
Source: New Jersey Department of Health Hazardous Substance Fact Sheet[1]
Operational Plan: Handling and Emergency Procedures
Safe Handling:
-
Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.
-
Avoid direct contact with skin, eyes, and clothing.[5]
-
Do not eat, drink, or smoke in areas where the chemical is handled, processed, or stored.[1][2]
-
Wash hands thoroughly after handling.
-
Keep containers tightly closed when not in use and store in a cool, dark, and well-ventilated place, away from sources of ignition.[2][6]
Emergency First Aid:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids. Seek immediate medical attention.[2][4]
-
Skin Contact: Immediately remove all contaminated clothing. Wash the affected skin area with plenty of soap and water.[1][6] If skin irritation or a rash occurs, seek medical advice.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[4]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[4][6]
Spill Response:
-
Evacuate all personnel from the spill area except for those equipped with the proper PPE.
-
Absorb the spill with an inert material such as vermiculite, dry sand, or earth.[1]
-
Collect the absorbent material and the spilled chemical into a sealed, vapor-tight plastic bag or a designated hazardous waste container.[4][6]
-
Wash the spill area with acetone followed by soap and water.[6]
-
Ventilate the area thoroughly.
Disposal Plan
Proper disposal of this compound and contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.
Waste Collection:
-
All liquid waste containing this compound must be collected in a dedicated, clearly labeled, and sealed hazardous waste container.[4]
-
Contaminated disposable items, including gloves, absorbent paper, and lab coats, should be placed in a sealed, vapor-tight plastic bag for disposal.[4][6]
Storage of Waste:
-
Store waste containers in a designated, well-ventilated, and secure area, away from incompatible materials such as strong oxidizing agents, strong bases, strong acids, and amines.[2]
Final Disposal:
-
All waste materials must be disposed of as hazardous waste in accordance with local, state, and federal regulations.[1][7] Contact your institution's environmental health and safety department for specific disposal procedures. It is suggested that contaminated materials be destroyed by incineration in a specialized high-temperature chemical incinerator.[7]
Visual Workflow Guides
The following diagrams illustrate the procedural workflows for PPE selection and waste disposal.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

